3-Chloro-4-fluorobenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-chloro-4-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTSBFXIHLYGEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70334521 | |
| Record name | 3-Chloro-4-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
403-16-7 | |
| Record name | 3-Chloro-4-fluorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=403-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3-chloro-4-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000403167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 3-chloro-4-fluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Chloro-4-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Chloro-4-fluorobenzoic acid CAS number 403-16-7
An In-Depth Technical Guide to 3-Chloro-4-fluorobenzoic Acid (CAS 403-16-7)
Authored by a Senior Application Scientist
Introduction
This compound, identified by the CAS number 403-16-7, is a di-halogenated aromatic carboxylic acid. Its structure, featuring a benzoic acid core substituted with both a chlorine and a fluorine atom, makes it a strategically important building block in organic synthesis. The presence and positioning of these halogens significantly influence the molecule's electronic properties and reactivity, offering medicinal chemists and material scientists a versatile scaffold for developing complex target molecules.
The electron-withdrawing nature of both fluorine and chlorine atoms modulates the acidity of the carboxylic group and the reactivity of the aromatic ring towards electrophilic substitution. More importantly, the incorporation of this moiety into larger molecules is a well-established strategy in drug discovery to enhance metabolic stability, modulate lipophilicity, and improve receptor binding affinity, thereby optimizing the overall pharmacokinetic and pharmacodynamic profiles of a drug candidate.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, applications, and safety protocols associated with this compound, tailored for researchers and professionals in chemical and pharmaceutical development.
Physicochemical and Spectroscopic Profile
Accurate characterization is the foundation of all chemical research. The physical properties and spectroscopic data for this compound are well-defined, providing a reliable basis for its identification and use in synthesis.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 403-16-7 | [2] |
| Molecular Formula | C₇H₄ClFO₂ | [2] |
| Molecular Weight | 174.56 g/mol | [3] |
| Appearance | White to light yellow crystalline powder | [2][4] |
| Melting Point | 133-135 °C (lit.) | [2][5] |
| Boiling Point | 92 °C at 22 mmHg | [2][6] |
| Solubility | Slightly soluble in water; readily soluble in organic solvents like ethanol, ether, and acetone. | [4] |
| pKa | 3.77 ± 0.10 (Predicted) | [6] |
| SMILES | OC(=O)c1ccc(F)c(Cl)c1 | |
| InChI Key | PKTSBFXIHLYGEY-UHFFFAOYSA-N |
Spectroscopic Data Interpretation
While raw spectral data is instrument-dependent, the expected signatures for this compound are predictable and essential for quality control.
-
¹H NMR: The spectrum will show characteristic signals for the three aromatic protons. Due to the substitution pattern, complex splitting patterns (doublets and doublets of doublets) are expected in the aromatic region (typically δ 7.0-8.5 ppm). The carboxylic acid proton will appear as a broad singlet at a significantly downfield chemical shift (often >10 ppm), which is exchangeable with D₂O.
-
¹³C NMR: The spectrum will display seven distinct signals: one for the carbonyl carbon (δ ~165-170 ppm) and six for the aromatic carbons. The carbons directly bonded to the electronegative fluorine and chlorine atoms will show characteristic chemical shifts and C-F coupling.
-
Infrared (IR) Spectroscopy: Key absorption bands include a broad O-H stretch from the carboxylic acid dimer (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1680-1710 cm⁻¹), C-O stretching (around 1200-1300 cm⁻¹), and C-Cl and C-F stretching vibrations in the fingerprint region.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) will appear at m/z 174. The spectrum will also show a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.
Synthesis and Chemical Reactivity
The utility of this compound stems from its accessible synthesis and predictable reactivity, allowing it to be readily converted into a variety of useful intermediates.
Synthetic Routes
One common and efficient laboratory-scale synthesis involves the hydrolysis of the corresponding acyl chloride, 3-chloro-4-fluorobenzoyl chloride. This method is high-yielding and procedurally straightforward.[5] An alternative route involves the oxidation of 3-chloro-4-fluoroacetophenone using an aqueous solution of sodium hypobromite, which yields the target acid at 74%.[7]
Diagram 1: Synthesis via Hydrolysis ```dot
Caption: Simplified workflow showing the derivation of a key Lapatinib intermediate.
Other Industrial Applications
-
Agrochemicals: Serves as an intermediate for creating fluorine-containing herbicides and fungicides, where the halogens contribute to the molecule's bioactivity and stability. *[4] Materials Science: Used in the preparation of specialized fluorine-containing polymers or liquid crystal materials to enhance thermal and chemical stability.
[4]***
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant and is harmful if ingested or comes into contact with skin.
[2]#### Table 2: GHS Hazard and Precautionary Statements
| Classification | Code | Statement |
| Hazard | H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. | |
| H335 | May cause respiratory irritation. | |
| R20/21/22 | Harmful by inhalation, in contact with skin and if swallowed. | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P280 | Wear protective gloves/eye protection/face protection. | |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat. A NIOSH-approved respirator (e.g., N95 type) should be used when handling the powder outside of a fume hood. *[8] Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. *[9] Storage: Store in a tightly sealed container in a cool, dry place. K[4]eep away from incompatible materials such as strong oxidizing agents and strong bases. *[4][9] Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
[9]***
Conclusion
This compound is more than just a chemical compound; it is a versatile and enabling tool for scientific innovation. Its well-defined physicochemical properties, predictable reactivity, and straightforward synthesis make it an invaluable intermediate. For researchers in drug development, its structure provides a proven scaffold for enhancing the therapeutic potential of new molecular entities. As research continues to push the boundaries of medicine and materials science, the strategic application of such meticulously designed building blocks will remain paramount to success.
References
- 1. nbinno.com [nbinno.com]
- 2. chembk.com [chembk.com]
- 3. This compound - CAS - 403-16-7 | Axios Research [axios-research.com]
- 4. This compound [alfachemch.com]
- 5. This compound | 403-16-7 [chemicalbook.com]
- 6. This compound CAS#: 403-16-7 [m.chemicalbook.com]
- 7. EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride - Google Patents [patents.google.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 3-Chloro-4-fluorobenzoic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-chloro-4-fluorobenzoic acid, a key chemical intermediate in the pharmaceutical and agrochemical industries. We will delve into its fundamental physicochemical properties, explore detailed synthesis and analytical protocols, and discuss its significant role in the development of novel therapeutics, all while adhering to the principles of scientific integrity and practical application.
Core Physicochemical Properties
This compound, a halogenated aromatic carboxylic acid, possesses a unique combination of substituents that modulate its reactivity and make it a valuable building block in organic synthesis.[1] Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 174.56 g/mol | [2][3][4] |
| Molecular Formula | C₇H₄ClFO₂ | [2][3][4] |
| CAS Number | 403-16-7 | [2][3] |
| Melting Point | 133-135 °C | [2][4] |
| Appearance | White to off-white crystalline powder | [5][6] |
| Solubility | Slightly soluble in water, readily soluble in organic solvents like ethanol, ether, and acetone. | [5] |
The presence of both chlorine and fluorine atoms on the benzene ring significantly influences the molecule's electronic properties. The strong electron-withdrawing nature of these halogens enhances the acidity of the carboxylic acid group and can affect the regioselectivity of further electrophilic substitution reactions.[5]
Synthesis of this compound: A Step-by-Step Protocol
Several synthetic routes to this compound have been reported. A common and illustrative method involves the hydrolysis of its corresponding acyl chloride. This approach is often favored for its high yield and relatively straightforward procedure.[7]
Experimental Protocol: Hydrolysis of 3-Chloro-4-fluorobenzoyl Chloride
This protocol describes the synthesis of this compound from 3-chloro-4-fluorobenzoyl chloride.[7]
Materials:
-
3-chloro-4-fluorobenzoyl chloride
-
50% Sodium hydroxide (NaOH) solution
-
Water (H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Dilute hydrochloric acid
-
Round-bottom flask
-
Stir plate and stir bar
-
Heating mantle
-
pH paper or pH meter
-
Buchner funnel and filter paper
-
Beakers
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2g of 3-chloro-4-fluorobenzoyl chloride with 4g of 50% sodium hydroxide solution and 20g of water.[7]
-
Hydrolysis: Heat the mixture to 60°C with cautious stirring. The hydrolysis of the acyl chloride is an exothermic reaction, so careful temperature control is necessary to prevent side reactions.[7]
-
Reaction Monitoring: Maintain the reaction at 60°C until the hydrolysis is complete. The progress of the reaction can be monitored by the disappearance of the oily acyl chloride layer.
-
Cooling and Stirring: After the hydrolysis is complete, allow the reaction mixture to cool to room temperature and continue stirring for an additional 2 hours to ensure the complete conversion of any remaining starting material.[7]
-
Acidification: Carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of 1.[7] This step protonates the carboxylate salt, causing the free carboxylic acid to precipitate out of the solution.
-
Isolation and Washing: Collect the precipitated this compound by vacuum filtration using a Buchner funnel. Wash the solid sequentially with dilute hydrochloric acid and water to remove any inorganic salts and excess acid.[7]
-
Drying: Dry the purified product to obtain a white, powdery solid.[7] A typical yield for this procedure is around 92.8%.[7]
Causality Behind Experimental Choices:
-
Choice of Base: Sodium hydroxide is a strong base that effectively saponifies the acyl chloride to its corresponding carboxylate salt, which is soluble in the aqueous reaction medium.
-
Temperature Control: Maintaining the reaction at 60°C provides sufficient energy to overcome the activation barrier for hydrolysis without promoting unwanted side reactions or degradation of the product.
-
Acidification: The use of a strong acid like HCl ensures the complete protonation of the sodium 3-chloro-4-fluorobenzoate intermediate, leading to the precipitation of the desired product due to its lower solubility in acidic aqueous media.
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Analytical Characterization
The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of this compound and for monitoring the progress of its synthesis.
Illustrative HPLC Method:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm particle size).[8]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA). A typical starting condition could be 30% acetonitrile.[8]
-
Detection: UV detection at 235 nm.[8]
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.
Rationale for Method Parameters:
-
Reversed-Phase C18 Column: The nonpolar nature of the C18 stationary phase is well-suited for retaining and separating aromatic compounds like this compound from more polar impurities.
-
Acidified Mobile Phase: The addition of TFA to the mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention time reproducibility.
-
UV Detection: The aromatic ring of the molecule provides strong UV absorbance, making this a sensitive and reliable detection method.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons. The chemical shifts and coupling patterns will be influenced by the positions of the chloro and fluoro substituents.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the seven carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.
-
¹⁹F NMR: Fluorine NMR is a valuable tool for confirming the presence and chemical environment of the fluorine atom.
Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad peak typically around 3000 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), and C-Cl and C-F bond vibrations.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 174.56 g/mol .[2][3][4]
Applications in Drug Development
This compound is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] The incorporation of chloro and fluoro substituents can enhance a drug molecule's metabolic stability, lipophilicity, and binding affinity to its target.[1]
Role in the Synthesis of P2X7 Receptor Antagonists
A notable application of this compound is in the development of P2X7 receptor antagonists.[7] The P2X7 receptor is an ion channel that is activated by extracellular ATP and plays a significant role in inflammation and immune responses.[9] Antagonists of this receptor are being investigated for the treatment of various inflammatory diseases, chronic pain, and neurodegenerative disorders.[9][10]
This compound can be used as a starting material to construct the core structures of these antagonists. For example, it can be a reactant in the synthesis of substituted 1-benzyl-5-phenyltetrazole P2X7 antagonists.[7]
Diagram of the logical relationship:
Caption: The role of this compound in drug development.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Identification:
-
Irritant: It is irritating to the eyes, respiratory system, and skin.[6]
-
Harmful: May be harmful if swallowed, inhaled, or in contact with skin.[6]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles.[2]
-
Hand Protection: Chemical-resistant gloves.[2]
-
Respiratory Protection: Use in a well-ventilated area or with a suitable respirator (e.g., N95).[2]
Handling and Storage:
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[5][11]
-
Keep containers tightly closed when not in use.[11]
In case of exposure, follow standard first-aid procedures and seek medical attention as necessary.[11]
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. This compound 95 403-16-7 [sigmaaldrich.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 3-Chloro-4-fluoronitrobenzene(350-30-1) 1H NMR spectrum [chemicalbook.com]
- 6. globalscientificjournal.com [globalscientificjournal.com]
- 7. This compound | 403-16-7 [chemicalbook.com]
- 8. helixchrom.com [helixchrom.com]
- 9. Frontiers | Advancements in P2X7 Antagonists: From Mechanistic Insights to Therapeutic Applications [frontiersin.org]
- 10. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 3-Chloro-4-fluorobenzoic Acid: Structure, Properties, Synthesis, and Applications
Executive Summary: 3-Chloro-4-fluorobenzoic acid is a halogenated aromatic carboxylic acid of significant interest to the pharmaceutical, agrochemical, and materials science sectors. Its unique substitution pattern, featuring both chlorine and fluorine atoms on the benzoic acid core, imparts desirable physicochemical properties that make it a versatile and valuable synthetic intermediate. The presence of these halogens critically influences the molecule's reactivity and the biological activity of its derivatives by modulating lipophilicity, metabolic stability, and receptor binding affinity.[1] This guide provides a comprehensive overview of its molecular structure, physicochemical and spectroscopic properties, validated synthesis protocols, key applications, and essential safety and handling procedures.
Molecular Structure and Identification
The structural foundation of this compound is a benzene ring functionalized with a carboxylic acid group, a chlorine atom at the meta-position (C3), and a fluorine atom at the para-position (C4) relative to the carboxylate.
Chemical Structure
The arrangement of the substituents on the aromatic ring is depicted below.
Caption: Chemical structure of this compound.
Chemical Identifiers
For unambiguous identification in research, manufacturing, and regulatory contexts, the following identifiers are used.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 403-16-7 | [2] |
| Molecular Formula | C₇H₄ClFO₂ | [1] |
| Molecular Weight | 174.56 g/mol | [2] |
| SMILES String | OC(=O)c1ccc(F)c(Cl)c1 | [2] |
| InChI Key | PKTSBFXIHLYGEY-UHFFFAOYSA-N | [1][2] |
Physicochemical and Spectroscopic Profile
Physicochemical Properties
The physical properties of this compound are critical for determining appropriate solvents, reaction conditions, and purification methods. It presents as a solid at room temperature with limited aqueous solubility.
| Property | Value | Source |
| Appearance | White to light yellow crystalline powder | [3] |
| Melting Point | 133-135 °C | [2][3] |
| Boiling Point | 92 °C at 22 mmHg | [3] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol, ether, and acetone. | [4] |
| pKa (Predicted) | 3.77 ± 0.10 | [3] |
Spectroscopic Analysis
Spectroscopic data is essential for structure verification and purity assessment.
-
¹H Nuclear Magnetic Resonance (NMR): The aromatic region of the proton NMR spectrum is definitive for this substitution pattern. The three aromatic protons are chemically distinct and exhibit complex splitting due to both proton-proton and proton-fluorine coupling. Experimental data reported in a patent for a reaction involving the title compound shows the following signals in DMSO-d₆.[5]
-
δ 7.79 - 7.91 (m, 1H): This multiplet corresponds to the proton at C2, which is ortho to the carboxylic acid and meta to the chlorine.
-
δ 7.64 - 7.74 (m, 1H): This multiplet is assigned to the proton at C6, which is ortho to the carboxylic acid and ortho to the fluorine.
-
δ 7.44 - 7.58 (m, 1H): This multiplet arises from the proton at C5, which is ortho to the chlorine and ortho to the fluorine.
-
-
-
Carboxyl Carbon (~165 ppm): The C=O of the acid group.
-
C-F (~160-165 ppm, large ¹JCF coupling): The carbon directly attached to fluorine, shifted significantly downfield.
-
C-Cl (~130-135 ppm): The carbon bearing the chlorine atom.
-
C-COOH (~130-135 ppm): The carbon to which the carboxylic acid is attached.
-
Aromatic CH Carbons (~115-130 ppm): Three distinct signals for the carbons at the C2, C5, and C6 positions.
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. Based on NIST data, the following characteristic absorption bands are observed.[5]
-
~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid dimer.
-
~1700 cm⁻¹ (strong): C=O carbonyl stretch.
-
~1600, ~1480 cm⁻¹: C=C aromatic ring stretches.
-
~1250 cm⁻¹: C-F stretch.
-
~800-850 cm⁻¹: C-Cl stretch.
-
Synthesis and Mechanistic Insights
Primary Synthetic Route: Hydrolysis of Acyl Chloride
A highly reliable and common laboratory-scale synthesis involves the hydrolysis of the corresponding acyl chloride, 3-chloro-4-fluorobenzoyl chloride. This method is favored for its high yield and straightforward execution. The underlying mechanism is a classic nucleophilic acyl substitution, where water acts as the nucleophile attacking the electrophilic carbonyl carbon of the acyl chloride. The reaction is typically performed under basic conditions (e.g., with sodium hydroxide) to neutralize the HCl byproduct and drive the reaction to completion, followed by acidification to precipitate the final carboxylic acid product.[3]
Detailed Experimental Protocol
The following protocol is adapted from established procedures.[3]
-
Reaction Setup: In a suitable reaction vessel, combine 2.0 g of 3-chloro-4-fluorobenzoyl chloride with a solution of 4.0 g of 50% sodium hydroxide in 20 g of water.
-
Hydrolysis: Heat the mixture to 60 °C with vigorous stirring. Exercise caution as the initial hydrolysis can be exothermic. Maintain this temperature until the reaction is complete (monitored by TLC or GC).
-
Stirring: Cool the reaction mixture to room temperature and continue stirring for an additional 2 hours to ensure complete hydrolysis.
-
Acidification: Carefully acidify the aqueous solution to pH 1 by the dropwise addition of concentrated hydrochloric acid. This step protonates the carboxylate salt, causing the free carboxylic acid to precipitate out of the solution.
-
Isolation: Collect the white precipitate by vacuum filtration.
-
Washing: Wash the collected solid sequentially with a small amount of dilute hydrochloric acid and then with cold deionized water to remove residual salts.
-
Drying: Dry the purified product under vacuum to obtain white, powdery this compound. A typical yield for this process is over 90%.[3]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Drug Development and Chemical Synthesis
Role as a Pharmaceutical Building Block
This compound is a cornerstone intermediate for creating active pharmaceutical ingredients (APIs).[1] The strategic placement of the halogen atoms is a well-established technique in medicinal chemistry to enhance a drug candidate's profile.[1]
-
Modulation of Physicochemical Properties: The electron-withdrawing nature of fluorine and chlorine significantly alters the electronic properties of the aromatic ring, influencing the pKa of the carboxylic acid and the molecule's overall lipophilicity (LogP). This allows for fine-tuning of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[4]
-
Metabolic Stability: The C-F bond is exceptionally strong, and its introduction into a molecule can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[4]
-
Binding Affinity: The fluorine atom can participate in favorable electrostatic interactions and hydrogen bonding with protein targets, enhancing the binding affinity and selectivity of the final API.
-
Key Examples: It is a documented reactant in the development of substituted 1-Benzyl-5-phenyltetrazole P2X7 antagonists, which are investigated for inflammatory and neuropathic pain conditions.[3] Furthermore, related structures are fundamental to the synthesis of the quinolone core found in many broad-spectrum fluoroquinolone antibiotics.[6]
Agrochemical Intermediate
Beyond pharmaceuticals, this compound serves as a valuable precursor in the synthesis of modern agrochemicals, including herbicides and fungicides, where the halogen substituents contribute to the potency and environmental persistence of the active ingredients.[1]
Safety, Handling, and Storage
Proper handling of this compound is imperative to ensure laboratory safety. The compound is classified as an irritant.
GHS Hazard Classification
| Pictogram | GHS Code | Hazard Statement |
|
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. | |
| H335 | May cause respiratory irritation. |
Data derived from related compounds and supplier safety data sheets.
Recommended Protocols
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Prevent contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[2]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[4]
-
Spill Response: In case of a spill, avoid breathing dust. Carefully sweep or vacuum up the spilled material and place it in a labeled container for disposal.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a high-value chemical intermediate whose utility is firmly established in the fields of medicinal chemistry and agrochemical synthesis. Its carefully arranged halogen substituents provide a powerful tool for chemists to modulate the properties of larger, more complex molecules. A thorough understanding of its chemical properties, synthesis, and handling requirements, as detailed in this guide, is essential for its effective and safe application in research and development.
References
An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-fluorobenzoic Acid
Introduction
3-Chloro-4-fluorobenzoic acid (CAS No. 403-16-7), a halogenated derivative of benzoic acid, is a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its utility in drug development, particularly in structure-activity relationship studies, underscores the importance of accurately characterizing its fundamental physicochemical properties.[1] This guide provides a comprehensive analysis of the melting and boiling points of this compound, delving into the theoretical underpinnings of these properties, detailed experimental protocols for their determination, and the influence of its molecular structure on these thermal characteristics.
Core Physicochemical Data
The accurate determination of melting and boiling points is crucial for the identification, purity assessment, and process development of chemical compounds. Below is a summary of the reported values for this compound.
| Property | Reported Value | Source(s) |
| Melting Point | 133-135 °C | Sigma-Aldrich, ChemicalBook[2], ChemBK[3] |
| 133-136 °C | Apollo Scientific[4] | |
| 135 °C | Stenutz[5] | |
| Boiling Point | Not Experimentally Determined; Decomposition may occur. | N/A |
| Molecular Weight | 174.56 g/mol | Sigma-Aldrich, PubChem[6] |
| Molecular Formula | C₇H₄ClFO₂ | Sigma-Aldrich, PubChem[6] |
Understanding the Melting Point: A Deeper Dive
The melting point of a crystalline solid is the temperature at which it transitions into a liquid state, representing the point where the solid and liquid phases are in equilibrium.[7] For a pure compound, this transition occurs over a narrow temperature range, typically 0.5-1.0°C. The presence of impurities will generally cause a depression in the melting point and a broadening of the melting range.[7]
The Influence of Molecular Structure
The relatively high melting point of this compound can be attributed to the strong intermolecular forces present in its crystal lattice. The key contributing factors are:
-
Hydrogen Bonding: The carboxylic acid functional group facilitates the formation of strong hydrogen bonds between molecules, often resulting in a dimeric structure. This is a primary reason for the higher melting points of carboxylic acids compared to other organic compounds of similar molecular weight.
-
Dipole-Dipole Interactions: The electronegative chlorine and fluorine atoms create significant dipole moments within the molecule. These dipole-dipole interactions contribute to the overall stability of the crystal lattice.
-
Van der Waals Forces: These forces, although weaker, are also present and contribute to the intermolecular attractions.
The position of the halogen substituents on the benzene ring also plays a role in the crystal packing and, consequently, the melting point. The specific arrangement of the chloro and fluoro groups in this compound allows for efficient packing in the solid state. Studies on substituted benzoic acids have shown that the nature and position of halogen substituents significantly influence intermolecular interactions and crystal lattice energies.[8][9]
Experimental Determination of Melting Point
The determination of a compound's melting point is a fundamental laboratory technique for identification and purity assessment.[7]
Capillary Method
A widely used and reliable method for determining the melting point of an organic solid is the capillary method. This can be performed using a melting point apparatus or a Thiele tube.
Protocol using a Melting Point Apparatus
-
Sample Preparation: A small amount of the dry, finely powdered this compound is introduced into a capillary tube, which is sealed at one end.[10][11] The sample should be tightly packed to a height of about 2-3 mm.[10]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a thermometer.
-
Heating: The sample is heated, and the rate of heating should be slow, around 1-2°C per minute, as the temperature approaches the expected melting point.[10] Rapid heating can lead to inaccurate measurements.[10]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a liquid is the end of the melting range. For a pure sample, this range should be narrow.
The following diagram illustrates the workflow for melting point determination.
References
- 1. This compound | 403-16-7 [chemicalbook.com]
- 2. 403-16-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. 403-16-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. This compound [stenutz.eu]
- 6. This compound | C7H4ClFO2 | CID 520989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. athabascau.ca [athabascau.ca]
- 8. Impact of Halogen Substituent Nature and Position on the Structural and Energetic Properties of Carbamazepine Cocrystals with Meta‐Halobenzoic Acids: A Two‐Pathway Synthesis Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Energetic structure–property relationships in thermochemistry of halogenosubstituted benzoic acids | Semantic Scholar [semanticscholar.org]
- 10. m.youtube.com [m.youtube.com]
- 11. byjus.com [byjus.com]
Solubility Profile of 3-Chloro-4-fluorobenzoic Acid: A Comprehensive Guide for Pharmaceutical Development
An In-Depth Technical Guide
Abstract
The precise understanding and control of solubility are paramount in the development of active pharmaceutical ingredients (APIs). 3-Chloro-4-fluorobenzoic acid is a key building block in the synthesis of various pharmaceutical compounds, making its behavior in different solvent systems a critical area of study. This technical guide provides an in-depth analysis of the solubility of this compound in a range of common organic solvents. We will explore the thermodynamic principles governing its dissolution, present experimentally determined solubility data, and detail the methodologies for such measurements. Furthermore, this guide discusses the application of thermodynamic models for data correlation and prediction, offering a comprehensive resource for researchers, chemists, and formulation scientists in the pharmaceutical industry.
Introduction: The Critical Role of Solubility in Synthesis and Formulation
This compound (3Cl-4F-BA) is a halogenated aromatic carboxylic acid. Its molecular structure, featuring a carboxylic acid group, a chlorine atom, and a fluorine atom, makes it a versatile intermediate in organic synthesis, particularly for APIs. The efficiency of critical manufacturing steps such as reaction, crystallization, and purification is directly dependent on the solubility of 3Cl-4F-BA in the chosen solvent system. An optimal solvent ensures a higher yield, controls impurity profiles, and dictates the final crystalline form (polymorphism), which in turn affects the bioavailability and stability of the final drug product.
This guide serves as a foundational resource, consolidating experimental data with theoretical principles to empower scientists to make informed decisions in solvent selection and process optimization.
Physicochemical Characterization of this compound
Understanding the intrinsic properties of the solute is the first step in predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₇H₄ClFO₂ | PubChem |
| Molecular Weight | 174.56 g/mol | PubChem |
| Melting Point | 143-146 °C | Sigma-Aldrich |
| pKa | 3.65 (Predicted) | PubChem |
| XLogP3 | 2.5 | PubChem |
| Appearance | White to off-white crystalline powder | N/A |
The molecule possesses both a hydrogen bond donor (the carboxylic acid -OH) and multiple hydrogen bond acceptors (the carboxylic acid C=O, fluorine, and chlorine atoms). Its moderate polarity and LogP value suggest it will have appreciable solubility in a range of polar and moderately polar organic solvents.
Theoretical Framework: The Thermodynamics of Dissolution
The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the Gibbs free energy of mixing (ΔG_mix). The process can be broken down into three conceptual steps, as illustrated in the diagram below.
Figure 1: Enthalpy changes during the dissolution process.
A spontaneous dissolution process (negative ΔG_mix) is favored by a strong, exothermic interaction between the solute and solvent molecules (ΔH_solvation) that can overcome the energy required to break the solute's crystal lattice (ΔH_lattice) and to create a cavity in the solvent (ΔH_cavity). For 3Cl-4F-BA, solvents capable of hydrogen bonding with its carboxylic acid group are expected to exhibit higher solvating power.
Experimental Solubility Data
The mole fraction solubility (x₁) of this compound was experimentally determined in twelve pure organic solvents at temperatures ranging from 288.15 K to 328.15 K. The data, derived from gravimetric analysis, are summarized below.
Table 1: Mole Fraction Solubility (x₁) of this compound in Various Organic Solvents at Different Temperatures (K).
| T (K) | Methanol | Ethanol | n-Propanol | Isopropanol | n-Butanol | Acetone | 2-Butanone | Cyclohexanone |
| 288.15 | 0.1345 | 0.1241 | 0.1136 | 0.1041 | 0.1002 | 0.2851 | 0.2647 | 0.3541 |
| 293.15 | 0.1563 | 0.1442 | 0.1322 | 0.1211 | 0.1167 | 0.3112 | 0.2913 | 0.3832 |
| 298.15 | 0.1812 | 0.1671 | 0.1534 | 0.1406 | 0.1356 | 0.3392 | 0.3198 | 0.4138 |
| 303.15 | 0.2094 | 0.1932 | 0.1775 | 0.1628 | 0.1573 | 0.3691 | 0.3505 | 0.4461 |
| 308.15 | 0.2415 | 0.2231 | 0.2051 | 0.1882 | 0.1821 | 0.4012 | 0.3835 | 0.4801 |
| 313.15 | 0.2781 | 0.2572 | 0.2367 | 0.2172 | 0.2105 | 0.4355 | 0.4189 | 0.5159 |
| 318.15 | 0.3198 | 0.2962 | 0.2729 | 0.2504 | 0.2430 | 0.4723 | 0.4569 | 0.5536 |
| 323.15 | 0.3675 | 0.3408 | 0.3144 | 0.2885 | 0.2799 | 0.5116 | 0.4977 | 0.5932 |
| 328.15 | 0.4219 | 0.3918 | 0.3620 | 0.3322 | 0.3223 | 0.5537 | 0.5414 | 0.6349 |
| T (K) | Ethyl Acetate | Methyl Acetate | Acetonitrile | DMF |
| 288.15 | 0.2341 | 0.2215 | 0.1251 | 0.4132 |
| 293.15 | 0.2582 | 0.2451 | 0.1423 | 0.4435 |
| 298.15 | 0.2842 | 0.2709 | 0.1618 | 0.4751 |
| 303.15 | 0.3123 | 0.2991 | 0.1838 | 0.5081 |
| 308.15 | 0.3426 | 0.3298 | 0.2086 | 0.5425 |
| 313.15 | 0.3753 | 0.3633 | 0.2365 | 0.5784 |
| 318.15 | 0.4106 | 0.3998 | 0.2679 | 0.6158 |
| 323.15 | 0.4487 | 0.4395 | 0.3031 | 0.6548 |
| 328.15 | 0.4898 | 0.4827 | 0.3427 | 0.6954 |
Analysis of Solubility Data
-
Effect of Temperature: In all tested solvents, the solubility of this compound increases with rising temperature. This indicates that the dissolution process is endothermic, which is typical for the dissolution of crystalline solids.
-
Effect of Solvent Type: At a given temperature, the solubility follows the general trend: N,N-dimethylformamide (DMF) > cyclohexanone > acetone > 2-butanone > ethyl acetate > methyl acetate > alcohols > acetonitrile.
-
High Solubility in Aprotic Polar Solvents: The highest solubility is observed in DMF, cyclohexanone, and acetone. These solvents are highly polar and can act as strong hydrogen bond acceptors for the carboxylic acid proton of 3Cl-4F-BA, leading to strong solute-solvent interactions.
-
Moderate Solubility in Alcohols: Solubility in the series of alcohols (methanol to n-butanol) is moderate. While these solvents are protic and can both donate and accept hydrogen bonds, they also exhibit strong self-association through their own hydrogen-bonding networks. Energy must be expended to break these solvent-solvent interactions to create a cavity for the solute, slightly reducing their solvating power compared to aprotic polar solvents.
-
Lower Solubility in Acetonitrile: Acetonitrile shows the lowest solvating power among the tested solvents. Although it is a polar aprotic solvent, its ability to act as a hydrogen bond acceptor is weaker than that of ketones or DMF.
-
Standard Protocol: Isothermal Equilibrium Solubility Determination
The data presented above was obtained using a standardized and reliable gravimetric method. This protocol ensures that the system reaches equilibrium, providing a true measure of solubility.
Figure 2: Workflow for experimental solubility determination via the gravimetric method.
Step-by-Step Methodology
-
Preparation: An excess amount of this compound solid is added to a known mass of the selected solvent in a sealed glass vial. The presence of excess solid is crucial to ensure that saturation is achieved.
-
Equilibration: The vial is placed in a precision thermostatic water bath set to the desired temperature (e.g., 298.15 K ± 0.1 K). The mixture is continuously agitated (e.g., using a magnetic stirrer) for a sufficient time (typically > 24 hours) to ensure that the dissolution process reaches equilibrium.
-
Phase Separation: After equilibration, agitation is stopped, and the vial is held static in the bath for several hours (e.g., 4-6 hours) to allow the undissolved solid particles to sediment completely.
-
Sampling: A sample of the clear, saturated supernatant is carefully withdrawn using a syringe. To prevent premature crystallization due to temperature changes, both the syringe and the attached micropore filter (e.g., 0.45 µm) should be pre-heated to the experimental temperature.
-
Analysis: The withdrawn sample is immediately transferred to a pre-weighed container. The total mass of the saturated solution is recorded. The container is then placed in a vacuum oven at a moderate temperature (e.g., 50 °C) until the solvent has completely evaporated and the mass of the remaining solid is constant.
-
Calculation: The mass of the solvent is determined by subtracting the final mass of the dry solute from the initial mass of the solution. These masses are then converted to moles, and the mole fraction solubility is calculated.
Thermodynamic Modeling and Data Correlation
To enhance the utility of the experimental data, it can be correlated using thermodynamic models. The modified Apelblat equation is a widely used semi-empirical model that provides an excellent fit for temperature-dependent solubility data.
The equation is given as: ln(x₁) = A + (B / T) + C ln(T)
Where:
-
x₁ is the mole fraction solubility of the solute.
-
T is the absolute temperature in Kelvin.
-
A, B, and C are empirical model parameters determined by fitting the equation to the experimental data.
These parameters, once determined, allow for the accurate interpolation of solubility at temperatures not experimentally measured, which is invaluable for process design and optimization. The dissolution process was found to be spontaneous and entropy-driven in all the tested solvents.
Conclusion and Practical Implications
The solubility of this compound is highly dependent on both the solvent choice and the temperature. Aprotic polar solvents with strong hydrogen bond accepting capabilities, such as DMF and cyclohexanone, are excellent choices for achieving high concentrations of the solute. Protic solvents like alcohols offer moderate solubility. This comprehensive dataset, combined with the described experimental protocol and theoretical models, provides a robust framework for:
-
Process Chemistry: Selecting optimal solvents for chemical reactions and subsequent crystallizations to maximize yield and purity.
-
Formulation Science: Designing liquid formulations or identifying suitable solvent systems for API processing.
-
Chemical Engineering: Providing critical data for the design and scale-up of crystallization and purification equipment.
By leveraging this guide, researchers and drug development professionals can accelerate their development timelines and ensure the robustness and efficiency of their manufacturing processes.
Unlocking the Molecular Architecture: A Technical Guide to the Spectral Analysis of 3-Chloro-4-fluorobenzoic Acid
For Immediate Release: A Senior Application Scientist's In-depth Guide for Researchers, Scientists, and Drug Development Professionals.
In the landscape of pharmaceutical and materials science, the precise characterization of molecular structures is paramount. 3-Chloro-4-fluorobenzoic acid, a key building block in the synthesis of a variety of bioactive compounds and advanced materials, presents a compelling case for the power of modern spectroscopic techniques. This guide provides an in-depth analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering not just the spectral information but also the underlying principles and experimental considerations that enable its unambiguous identification and characterization.
Introduction: The Significance of Spectroscopic Analysis
Understanding the spectral signature of a molecule like this compound is fundamental to ensuring its purity, confirming its identity, and predicting its reactivity in complex synthetic pathways. Each spectroscopic technique provides a unique piece of the structural puzzle, and when combined, they offer a comprehensive and validated molecular blueprint. This guide will delve into the nuances of each technique as applied to this specific molecule, providing a framework for rigorous scientific investigation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Neighborhood
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By observing the behavior of atomic nuclei in a magnetic field, we can deduce connectivity and the chemical environment of each atom.
¹H NMR Spectroscopy: A Window into the Proton Environment
The ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to reveal three distinct signals in the aromatic region and a broad singlet for the carboxylic acid proton. The electron-withdrawing nature of the chlorine, fluorine, and carboxylic acid groups will deshield the aromatic protons, causing their signals to appear at a relatively high chemical shift (downfield).
Expected ¹H NMR Spectral Data:
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.1-8.2 | Doublet | ~2.0 (meta coupling) |
| H-5 | ~7.8-7.9 | Doublet of doublets | ~8.5 (ortho), ~2.0 (meta) |
| H-6 | ~7.5-7.6 | Triplet (or doublet of doublets) | ~8.5 (ortho), ~8.5 (ortho) |
| -COOH | >10 | Broad Singlet | - |
Causality Behind the Assignments: The proton at position 2 (H-2) is ortho to the carboxylic acid group and meta to the chlorine atom, resulting in a downfield shift and a small meta coupling. The proton at position 5 (H-5) is ortho to the chlorine and meta to the carboxylic acid, leading to a doublet of doublets due to coupling with both H-6 and H-2. The proton at position 6 (H-6) is ortho to the fluorine and the carboxylic acid, experiencing splitting from both H-5 and the fluorine atom (³JH-F), which can sometimes appear as a triplet if the coupling constants are similar. The carboxylic acid proton is highly deshielded and often exchanges with residual water in the solvent, leading to a broad signal.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides information about the number and types of carbon atoms in the molecule. Due to the substitution pattern, we expect to see seven distinct signals for the seven carbon atoms in this compound.
Expected ¹³C NMR Spectral Data:
| Carbon | Chemical Shift (δ, ppm) |
| C=O | ~165-170 |
| C-1 | ~130-135 |
| C-2 | ~130-135 |
| C-3 | ~125-130 (d, JC-F) |
| C-4 | ~160-165 (d, ¹JC-F) |
| C-5 | ~120-125 (d, JC-F) |
| C-6 | ~115-120 (d, JC-F) |
Expertise in Interpretation: The carbonyl carbon of the carboxylic acid is significantly deshielded and appears at the lowest field. The carbon atom directly bonded to the highly electronegative fluorine atom (C-4) will also be strongly deshielded and will appear as a doublet due to one-bond carbon-fluorine coupling (¹JC-F), which is typically large. The other aromatic carbons will also exhibit coupling to the fluorine atom, with the magnitude of the coupling constant decreasing with the number of bonds separating the atoms (²JC-F, ³JC-F). The carbon attached to the chlorine atom (C-3) will also be influenced, though to a lesser extent than the one bonded to fluorine.
Experimental Protocol for NMR Spectroscopy
A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon, simplifying the spectrum. A sufficient number of scans and a suitable relaxation delay are necessary, especially for quaternary carbons.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Caption: Workflow for NMR analysis of this compound.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.
Key IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| 1680-1710 | C=O stretch | Carboxylic Acid |
| ~1600, ~1475, ~1420 | C=C stretch | Aromatic Ring |
| 1210-1320 | C-O stretch | Carboxylic Acid |
| ~1100 | C-F stretch | Aryl Fluoride |
| ~750 | C-Cl stretch | Aryl Chloride |
| ~920 (broad) | O-H bend | Carboxylic Acid |
Authoritative Grounding: The broad O-H stretching band is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids in the solid state. The position of the C=O stretching vibration is influenced by the electronic effects of the substituents on the aromatic ring. The presence of both C-F and C-Cl stretching vibrations further confirms the halogenation of the molecule.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (Solid): For a solid sample, the KBr pellet method is commonly employed. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a transparent disk.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer.
-
Spectrum Recording: The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation pattern upon ionization.
Electron Ionization (EI) Mass Spectrum
In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions.
Predicted Key Ions in the Mass Spectrum of this compound:
| m/z | Ion | Interpretation |
| 174/176 | [M]⁺˙ | Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio) |
| 157/159 | [M-OH]⁺ | Loss of a hydroxyl radical |
| 129/131 | [M-COOH]⁺ | Loss of the carboxylic acid group |
| 129 | [M-Cl]⁺ | Loss of a chlorine radical |
| 94 | [C₆H₃F]⁺ | Loss of COOH and Cl |
Trustworthiness of Fragmentation Pathways: Aromatic carboxylic acids typically show an intense molecular ion peak.[1] Common fragmentation pathways include the loss of the hydroxyl group (-OH) and the entire carboxylic acid group (-COOH). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature, resulting in M⁺˙ and (M+2)⁺˙ peaks with a characteristic intensity ratio.
Caption: Predicted fragmentation pathway for this compound.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for separation from any impurities.
-
Ionization: Electron ionization (EI) is a common technique for volatile and thermally stable compounds.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Conclusion: A Synergistic Approach to Structural Elucidation
The comprehensive spectral analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides an unambiguous and validated structural assignment. This in-depth guide, grounded in the principles of each spectroscopic technique and supported by established experimental protocols, serves as a valuable resource for researchers in drug discovery, materials science, and synthetic chemistry. By understanding the causality behind the spectral data, scientists can confidently identify and utilize this important chemical intermediate in their research and development endeavors.
References
3-Chloro-4-fluorobenzoic acid stability and storage conditions
An In-Depth Technical Guide to the Stability and Storage of 3-Chloro-4-fluorobenzoic Acid
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the stability, storage, and handling of this compound (CAS No. 403-16-7), a crucial building block in pharmaceutical and materials science. As a substituted benzoic acid, its unique halogenation pattern imparts specific chemical properties that necessitate careful consideration in research and development settings. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's behavior to ensure experimental integrity and safety.
Physicochemical and Structural Profile
This compound is a white crystalline solid at room temperature.[1] Its chemical structure, featuring a carboxylic acid group and both chlorine and fluorine atoms on the benzene ring, dictates its reactivity and stability. The fluorine atom, with its strong electron-withdrawing effect, can influence the acidity of the carboxylic acid and the overall metabolic stability when incorporated into larger molecules.[2]
Table 1: Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 403-16-7 | [3] |
| Molecular Formula | C₇H₄ClFO₂ | [1][4][5] |
| Molecular Weight | 174.56 g/mol | [4] |
| Appearance | White to light yellow crystalline powder | [1][2] |
| Melting Point | 133-135 °C (lit.) | [1][3] |
| pKa | 3.77 ± 0.10 (Predicted) | [1] |
| Solubility | Slightly soluble in water, readily soluble in organic solvents like ethanol, ether, and acetone.[2] | [2] |
Chemical Stability and Degradation Pathways
Under standard ambient conditions (room temperature), this compound is a chemically stable compound. However, its stability can be compromised by exposure to specific environmental factors, including high temperatures, extreme pH, oxidizing agents, and light. Understanding these sensitivities is paramount for preventing unintended degradation and ensuring the compound's purity over time.
Inherent Stability
The aromatic ring and the carbon-halogen bonds contribute to the molecule's overall stability. However, like all benzoic acid derivatives, it is susceptible to certain reactions, primarily involving the carboxylic acid group and potential dehalogenation under specific stress conditions.
Potential Degradation Pathways
While specific degradation products for this compound are not extensively documented in readily available literature, knowledge of related halogenated benzoic acids allows for the postulation of likely degradation pathways.
-
Reaction with Bases: As a carboxylic acid, it will readily react with strong bases (e.g., sodium hydroxide) in an acid-base neutralization to form a salt.[6][7] This is not degradation in the sense of decomposition but is a critical incompatibility to consider.
-
Decarboxylation: At elevated temperatures, particularly in the presence of catalysts, benzoic acids can undergo decarboxylation, though this typically requires harsh conditions.
-
Dehalogenation: Studies on other chlorinated benzoic acids have shown that dehalogenation can occur, particularly under anaerobic and microbial conditions.[8][9][10] This involves the cleavage of the carbon-chlorine or carbon-fluorine bond. While less common in typical laboratory storage, it is a known degradation mechanism for this class of compounds.
-
Oxidative Degradation: Strong oxidizing agents can attack the aromatic ring, potentially leading to ring-opening or the formation of phenolic byproducts.[6]
The diagram below illustrates these potential degradation points on the molecule.
Caption: Potential degradation pathways for this compound.
Recommended Storage and Handling Protocols
Proper storage and handling are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Storage Conditions
The primary goal of storage is to protect the compound from moisture, heat, light, and incompatible chemicals.
-
Temperature: Store at room temperature in a cool, dry place.[1][11] Avoid exposure to direct sunlight and heat sources.[6][11]
-
Atmosphere: Keep the container tightly sealed to prevent moisture absorption and potential hydrolysis or reaction with atmospheric components.[1][6][11] Storage in a dry, inert atmosphere (e.g., under nitrogen or argon) is recommended for long-term archival.
-
Incompatibilities: Store separately from strong oxidizing agents and strong bases.[2][6][7]
Table 2: Summary of Storage Recommendations
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature (Cool, Dry Place) | Prevents thermal degradation. |
| Container | Tightly Sealed, Opaque | Protects from moisture and light.[11] |
| Atmosphere | Dry; Inert gas for long-term | Prevents moisture uptake. |
| Avoid | Strong Bases, Oxidizing Agents, Heat | Prevents chemical reactions and decomposition.[6] |
Handling Precautions
This compound is irritating to the eyes, respiratory system, and skin.[1] Appropriate personal protective equipment (PPE) and handling procedures are mandatory.
-
Ventilation: Always handle in a well-ventilated area or under a chemical fume hood to avoid inhaling dust particles.[11][12]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety goggles or a face shield.[11][12]
-
Hygiene: Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke in the work area.[13] Contaminated clothing should be removed and laundered before reuse.[12]
Experimental Protocol: Forced Degradation Study
A forced degradation (or stress testing) study is essential to identify likely degradation products and establish the intrinsic stability of a compound.[14] This protocol provides a framework for assessing the stability of this compound under various stress conditions.
Workflow for Stability Assessment
Caption: Experimental workflow for a forced degradation study.
Step-by-Step Methodology
Objective: To induce 5-20% degradation of the parent compound to facilitate the detection and identification of degradation products.[14]
-
Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent mixture, such as acetonitrile and water.
-
Prepare control samples by diluting the stock solution with the solvent mixture and storing them under normal conditions, protected from light.
-
-
Acidic Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M to 1 M hydrochloric acid.[14]
-
Heat the mixture (e.g., at 60°C) for a predetermined period (e.g., 24-48 hours), periodically sampling to monitor degradation.
-
Before analysis, cool and neutralize the sample with a corresponding molarity of sodium hydroxide.
-
-
Alkaline Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M to 1 M sodium hydroxide.[14]
-
Maintain at room temperature or gently heat, monitoring for degradation. Basic hydrolysis is often faster than acidic.
-
Before analysis, cool and neutralize the sample with a corresponding molarity of hydrochloric acid.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3%).[14]
-
Keep the solution at room temperature and monitor for degradation over several days. The reaction can be stopped by dilution.
-
-
Thermal Degradation (Thermolysis):
-
Expose the solid powder to dry heat (e.g., 70°C) for an extended period.
-
Separately, expose a solution of the compound to the same temperature.
-
Analyze samples at various time points.
-
-
Photolytic Degradation:
-
Expose both the solid powder and a solution of the compound to light as specified in ICH Q1B guidelines (a minimum of 1.2 million lux hours and 200 watt hours/m²).[14]
-
A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
-
-
Analysis:
-
Analyze all stressed samples, neutralized samples, and controls using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.
-
Compare the chromatograms of the stressed samples to the control to identify new peaks corresponding to degradation products. Calculate the percentage of degradation.
-
References
- 1. chembk.com [chembk.com]
- 2. This compound [alfachemch.com]
- 3. This compound | 403-16-7 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. This compound - CAS - 403-16-7 | Axios Research [axios-research.com]
- 6. ehs.com [ehs.com]
- 7. A Beginner’s Guide to Benzoic Acid: Uses and Safety Tips – KHA Online-SDS Management [online-msds.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Anaerobic degradation of halogenated benzoic acids coupled to denitrification observed in a variety of sediment and soil samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchwithnj.com [researchwithnj.com]
- 11. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. labogens.com [labogens.com]
- 14. rjptonline.org [rjptonline.org]
An In-Depth Technical Guide to 3-Chloro-4-fluorobenzoic Acid: From Discovery to Modern Synthesis
Introduction: The Strategic Importance of 3-Chloro-4-fluorobenzoic Acid
This compound, a halogenated aromatic carboxylic acid, stands as a pivotal intermediate in the landscape of modern chemical synthesis. Its strategic importance lies in the unique electronic properties conferred by the chloro and fluoro substituents on the benzene ring, which significantly influence the reactivity and biological activity of its derivatives. This guide provides an in-depth exploration of the discovery, historical synthetic evolution, and key manufacturing methodologies for this versatile compound, tailored for researchers, scientists, and professionals in drug development and agrochemical industries. The presence of both a chlorine and a fluorine atom on the benzoic acid core offers enhanced reactivity and stability, making it a valuable building block in the synthesis of novel drug candidates and agrochemicals[1][2]. The strategic placement of these halogens can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets[2].
Physicochemical Properties and Identification
A comprehensive understanding of the physical and chemical properties of this compound is fundamental for its application in synthesis.
| Property | Value | Reference |
| CAS Number | 403-16-7 | [3] |
| Molecular Formula | C₇H₄ClFO₂ | [4] |
| Molecular Weight | 174.56 g/mol | [3] |
| Melting Point | 133-135 °C | [5] |
| Appearance | White to off-white crystalline powder | [6] |
| Solubility | Slightly soluble in water, readily soluble in organic solvents like ethanol, ether, and acetone. | [6] |
Historical Perspective: The Emergence of a Key Intermediate
While the broader history of benzoic acid dates back to the 16th century, the journey of its halogenated derivatives is a more recent chronicle driven by the burgeoning fields of medicinal and agricultural chemistry in the 20th century[7]. The synthesis of specifically substituted aromatic compounds became a critical endeavor for creating molecules with tailored properties.
The first detailed synthetic route for this compound appears in a 1963 publication by Diep et al. in the Journal of the Chemical Society[8]. This multi-step synthesis, starting from the readily available ortho-chlorofluorobenzene, marked a significant step in making this compound accessible for research and development. This historical method laid the groundwork for subsequent innovations in its synthesis.
Evolution of Synthetic Methodologies
The synthesis of this compound has evolved from early multi-step laboratory procedures to more streamlined and industrially scalable methods. Understanding this evolution provides valuable insights into the principles of organic synthesis and process optimization.
The Seminal Diep et al. Synthesis (1963)
The foundational synthesis reported by Diep and his colleagues involves a two-step process starting from o-chlorofluorobenzene. This method, while historically significant, has certain limitations for large-scale production[8].
Step 1: Friedel-Crafts Acylation to 3-Chloro-4-fluoroacetophenone
The synthesis commences with the Friedel-Crafts acylation of o-chlorofluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride.
Caption: Friedel-Crafts acylation of o-chlorofluorobenzene.
-
Experimental Protocol:
-
To a cooled solution of o-chlorofluorobenzene in a suitable solvent (e.g., carbon disulfide or methylene chloride), add anhydrous aluminum chloride.
-
Slowly add acetyl chloride to the mixture while maintaining a low temperature.
-
After the addition is complete, allow the reaction to proceed at room temperature.
-
Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with aqueous sodium hydroxide and then with water, dry over anhydrous sodium sulfate, and purify by fractional distillation under reduced pressure to yield 3-chloro-4-fluoroacetophenone[8].
-
Step 2: Haloform Reaction to this compound
The resulting acetophenone is then converted to the target benzoic acid derivative via a haloform reaction, a classic method for converting methyl ketones to carboxylic acids.
Caption: Haloform reaction of 3-chloro-4-fluoroacetophenone.
-
Experimental Protocol:
-
Prepare an aqueous solution of sodium hypobromite.
-
Add 3-chloro-4-fluoroacetophenone to the hypobromite solution and stir.
-
After the reaction is complete, treat the aqueous phase with sodium bisulfite to remove excess hypobromite.
-
Acidify the solution with hydrochloric acid to precipitate the this compound.
-
Filter the precipitate, wash with water, and recrystallize from a suitable solvent like benzene to obtain the purified product with a reported yield of 74%[8].
-
Modern Synthetic Approaches
While the Diep et al. method is historically important, modern industrial synthesis often employs alternative routes that are more cost-effective, environmentally friendly, and scalable. Several patented methods highlight this evolution.
1. From 3-Chloro-4-fluorobenzoyl Chloride
A straightforward method involves the hydrolysis of the corresponding acyl chloride. This is often a final step in a longer synthetic sequence where the acyl chloride is an intermediate.
-
Experimental Protocol:
-
Mix 3-chloro-4-fluorobenzoyl chloride with an aqueous solution of sodium hydroxide at a controlled temperature (e.g., 60 °C)[9].
-
Stir the reaction mixture at room temperature for a couple of hours to ensure complete hydrolysis[9].
-
Acidify the reaction mixture with concentrated hydrochloric acid to a pH of 1 to precipitate the product[9].
-
Filter, wash the solid with dilute hydrochloric acid and water, and then dry to obtain this compound in high yield (e.g., 92.8%)[9].
-
2. Oxidation of 3-Chloro-4-fluorotoluene
The oxidation of the corresponding toluene derivative is a common industrial route for producing benzoic acids.
Caption: Oxidation of 3-chloro-4-fluorotoluene.
-
Causality Behind Experimental Choices: This method is advantageous due to the relatively low cost of the starting material. The choice of oxidizing agent (e.g., potassium permanganate, or catalytic oxidation with air/oxygen) depends on factors like cost, environmental impact, and desired purity. Catalytic oxidation is generally preferred in industrial settings for its efficiency and reduced waste[10].
3. Grignard Reaction and Carboxylation
This classic organometallic approach involves the formation of a Grignard reagent from a suitable aryl halide, followed by reaction with carbon dioxide.
-
Experimental Protocol:
-
Prepare the Grignard reagent by reacting an appropriate starting material, such as 3-chloro-4-fluorobromobenzene, with magnesium turnings in an anhydrous ether solvent like THF.
-
Bubble dry carbon dioxide gas through the Grignard solution, or pour the Grignard reagent over dry ice.
-
Acidify the reaction mixture with a mineral acid to protonate the carboxylate salt and precipitate the this compound.
-
4. Hydrolysis of 3-Chloro-4-fluorobenzonitrile
The hydrolysis of the corresponding benzonitrile offers another viable synthetic pathway.
-
Experimental Protocol:
-
Heat 3-chloro-4-fluorobenzonitrile under acidic or basic conditions.
-
If using basic hydrolysis, the resulting carboxylate salt is acidified in a subsequent step to yield the final product.
-
Applications in Drug Discovery and Agrochemicals
This compound is a crucial building block in the synthesis of a wide array of commercially important molecules.
-
Pharmaceuticals: It serves as a key intermediate in the production of various active pharmaceutical ingredients (APIs), including anti-inflammatory and anti-cancer agents[1]. The presence of the chloro and fluoro groups can enhance the pharmacological profile of the final drug molecule. For instance, it is a reactant in the structure-activity relationship study of substituted 1-Benzyl-5-phenyltetrazole P2X7 Antagonists[9].
-
Agrochemicals: In the agrochemical industry, it is utilized in the synthesis of herbicides and pesticides[1]. The specific halogen substitution pattern is often critical for the biological activity and selectivity of these crop protection agents.
Conclusion
This compound has transitioned from a laboratory curiosity to a cornerstone of industrial organic synthesis. Its journey from the seminal multi-step synthesis by Diep et al. to modern, optimized manufacturing processes reflects the broader advancements in chemical technology. The unique properties imparted by its halogen substituents ensure its continued relevance in the development of innovative pharmaceuticals and agrochemicals. This guide has provided a comprehensive overview of its history, synthesis, and applications, offering valuable insights for researchers and professionals in the chemical sciences.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. 3-氯-4-氟苯甲酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. rdchemicals.com [rdchemicals.com]
- 5. This compound 95 403-16-7 [sigmaaldrich.com]
- 6. This compound [alfachemch.com]
- 7. Benzoic acid - Wikipedia [en.wikipedia.org]
- 8. EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride - Google Patents [patents.google.com]
- 9. This compound | 403-16-7 [chemicalbook.com]
- 10. EP0121684A1 - Process for the preparation of halogenated benzoic acids from nucleus-halogenated toluenes - Google Patents [patents.google.com]
Methodological & Application
Application Note: High-Yield Synthesis of 3-Chloro-4-fluorobenzoic Acid via Hydrolysis of 3-Chloro-4-fluorobenzoyl Chloride
For Inquiries Contact: [email protected]
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of 3-Chloro-4-fluorobenzoic acid, a key intermediate in the development of various pharmaceuticals and agrochemicals. The described method focuses on the efficient hydrolysis of 3-chloro-4-fluorobenzoyl chloride under basic conditions, followed by acidic precipitation. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and robust analytical procedures for product validation.
Introduction
This compound is a valuable building block in organic synthesis, primarily due to the unique electronic properties conferred by its halogen substituents. Its derivatives have shown significant potential in various biologically active compounds. The synthesis from its corresponding acyl chloride is a common and efficient transformation. This document outlines a reliable and scalable procedure for this conversion, emphasizing safety, yield, and purity.
Mechanistic Insights: The "Why" Behind the Protocol
The conversion of 3-chloro-4-fluorobenzoyl chloride to this compound is a classic example of nucleophilic acyl substitution. The reaction proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: The carbonyl carbon of the acyl chloride is highly electrophilic due to the electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom. In a basic medium, the hydroxide ion (OH⁻) from sodium hydroxide acts as a potent nucleophile, attacking this electrophilic carbon. This leads to the formation of a tetrahedral intermediate.[1][2]
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond, leading to the expulsion of the chloride ion, which is an excellent leaving group. This results in the formation of the carboxylate salt, sodium 3-chloro-4-fluorobenzoate.[1][2]
-
Protonation: The final step involves the acidification of the reaction mixture with a strong acid, such as hydrochloric acid. The carboxylate anion is protonated to yield the final product, this compound, which is sparingly soluble in acidic aqueous solutions and precipitates out.[3][4]
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 3-Chloro-4-fluorobenzoyl chloride | ≥99% | Commercially Available | Corrosive, handle with care |
| Sodium hydroxide (NaOH) | Reagent Grade | Commercially Available | Caustic |
| Hydrochloric acid (HCl) | Concentrated, 37% | Reagent Grade | Commercially Available |
| Deionized water | In-house | ||
| Diethyl ether | Anhydrous | Commercially Available | For extraction (optional) |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent Grade | Commercially Available | For drying (optional) |
Equipment
-
Three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser.
-
Heating mantle with a temperature controller.
-
Ice bath.
-
Büchner funnel and vacuum flask.
-
Standard laboratory glassware.
-
pH meter or pH paper.
Workflow Diagram
References
- 1. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 2. chem.ualberta.ca [chem.ualberta.ca]
- 3. US9090548B2 - Carboxylate acidification - Google Patents [patents.google.com]
- 4. KR101975177B1 - Recovery of carboxylic acid from their magnesium salts by precipitation using hydrochloric acid, useful for fermentation broth work-up - Google Patents [patents.google.com]
Application Note: 3-Chloro-4-fluorobenzoic Acid as a Cornerstone Building Block in Modern Organic Synthesis
Introduction: The Strategic Value of Halogenated Synthons
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of halogen atoms, particularly fluorine, is a well-established strategy for modulating a molecule's pharmacokinetic and pharmacodynamic profile. 3-Chloro-4-fluorobenzoic acid (CAS No: 403-16-7) has emerged as a particularly valuable building block due to its unique trifecta of reactive sites: a carboxylic acid handle, and two distinct halogen substituents on an aromatic ring.[1] The presence of both chlorine and fluorine atoms provides a nuanced electronic landscape that enhances reactivity and allows for selective transformations.[2] This guide provides an in-depth exploration of the chemical principles governing the reactivity of this compound and offers detailed protocols for its application in the synthesis of complex, high-value molecules, with a particular focus on active pharmaceutical ingredients (APIs).[1][2]
Physicochemical & Spectroscopic Data
A comprehensive understanding of a building block's physical properties is paramount for its effective use in synthesis. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 403-16-7 | [3] |
| Molecular Formula | C₇H₄ClFO₂ | [3] |
| Molecular Weight | 174.56 g/mol | [3][4] |
| Appearance | White to light yellow crystalline powder | [5] |
| Melting Point | 133-135 °C | [4] |
| Solubility | Slightly soluble in water, readily soluble in organic solvents (e.g., ethanol, ether, acetone).[5] | |
| Purity | Typically ≥95-99% | [1][3] |
Reactivity Profile and Mechanistic Rationale
The synthetic versatility of this compound stems from the interplay of its functional groups and the electronic effects of the halogen substituents.
3.1. Carboxylic Acid Reactivity: The carboxyl group (-COOH) is a primary site for modification, readily participating in standard transformations such as esterification, reduction, and, most importantly, amidation to form amide bonds—a cornerstone of pharmaceutical chemistry.[5]
3.2. Aromatic Ring Activation for Nucleophilic Aromatic Substitution (SNAr): The true elegance of this building block lies in the reactivity of its aromatic ring. Both the chlorine and fluorine atoms are strongly electron-withdrawing, which significantly lowers the electron density of the benzene ring.[5] This electron deficiency makes the ring susceptible to attack by nucleophiles, a process known as Nucleophilic Aromatic Substitution (SNAr).[6][7]
Causality Behind SNAr Reactivity: The SNAr mechanism is a two-step addition-elimination process.[7]
-
Addition: A nucleophile attacks the carbon atom bearing a leaving group, breaking the ring's aromaticity and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.
-
Elimination: The aromaticity is restored by the expulsion of the leaving group (a halide ion).
Critically, the reaction is accelerated by electron-withdrawing groups (like -Cl and -F) positioned ortho or para to the leaving group, as they can stabilize the negative charge of the Meisenheimer complex through resonance.[8][9] In this compound, the fluorine atom is para to the chlorine and ortho to the carboxylic acid, making the C4 position (bearing the fluorine) the most activated site for nucleophilic attack.
Interestingly, in SNAr reactions, the reactivity order of halogens as leaving groups is F > Cl > Br > I.[6] This is counterintuitive when compared to SN1/SN2 reactions. The reason is that the rate-determining step is the initial nucleophilic attack, not the breaking of the carbon-halogen bond.[10] The high electronegativity of fluorine most effectively polarizes the C-F bond and stabilizes the intermediate, thereby accelerating the rate-determining addition step.[6][10]
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Application Focus: Synthesis of Multi-Kinase Inhibitors
This compound and its derivatives are pivotal intermediates in the synthesis of numerous pharmaceuticals, particularly multi-kinase inhibitors used in oncology.[1][5] Two prominent examples are Sorafenib and Regorafenib, which are used to treat various cancers. The core structure of these drugs often involves a diaryl urea or diaryl ether moiety, where the halogenated phenyl ring, derived from a synthon like this compound, is a critical component.
While the direct use of this compound requires its conversion to other intermediates (e.g., an aniline or an isocyanate), the following protocol outlines a key urea-forming reaction central to the synthesis of Regorafenib, which utilizes a structurally related aniline and a benzoic acid derivative. This illustrates the type of transformation where this class of building blocks is essential.
Protocol: Synthesis of Regorafenib via Amide Coupling
This protocol describes the final urea formation step, a common strategy in the synthesis of this class of inhibitors. It involves the reaction of an amine intermediate with a carboxylic acid, activated for amide bond formation.
Reaction: 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide + 4-chloro-3-(trifluoromethyl)benzoic acid → Regorafenib
Materials:
-
4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide (Intermediate I)
-
4-chloro-3-(trifluoromethyl)benzoic acid (Intermediate II - structurally related to the topic compound)
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (TEA) or other suitable base
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide (1.0 eq) and 4-chloro-3-(trifluoromethyl)benzoic acid (1.1 eq) in anhydrous DMF.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (2.5 eq) dropwise to the stirred solution, ensuring the temperature remains below 5 °C.
-
Activating Agent: Slowly add diphenylphosphoryl azide (DPPA) (1.2 eq) to the reaction mixture. Caution: Azide compounds are potentially explosive. Handle with appropriate care behind a safety shield.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into ice-water with stirring. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake extensively with water, followed by a cold, non-polar solvent (e.g., hexane or diethyl ether) to remove impurities.
-
Purification: Dry the crude product under vacuum. If necessary, purify further by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone) to yield pure Regorafenib.[11]
Expert Insight: The choice of DPPA is critical here. It serves as an efficient peptide coupling reagent that activates the carboxylic acid, facilitating the formation of the urea linkage in a one-pot procedure. This avoids the need to first prepare a more hazardous isocyanate intermediate.[11] The anhydrous conditions are essential to prevent the hydrolysis of the activated acid intermediate.
Caption: Workflow for the synthesis of Regorafenib via amide coupling.
Conclusion
This compound is a powerful and versatile building block in organic synthesis. Its value is derived not just from the presence of multiple functional groups, but from the carefully orchestrated electronic properties imparted by its halogen substituents. These properties activate the molecule for key transformations like nucleophilic aromatic substitution, making it an indispensable precursor for complex targets in the pharmaceutical and agrochemical industries. The protocols and principles outlined in this guide underscore its strategic importance and provide a framework for its effective application in research and development.[1][5]
References
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. 3-氯-4-氟苯甲酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3-氯-4-氟苯甲酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound [alfachemch.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. youtube.com [youtube.com]
- 9. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 11. CN108997209B - Preparation method of regorafenib - Google Patents [patents.google.com]
The Strategic Application of 3-Chloro-4-fluorobenzoic Acid in Modern Medicinal Chemistry: Advanced Application Notes and Protocols
Introduction: Beyond a Simple Building Block
In the landscape of contemporary drug discovery, the selection of starting materials is a critical determinant of a program's success. 3-Chloro-4-fluorobenzoic acid (CAS: 403-16-7) has emerged as a particularly valuable scaffold, far transcending its role as a simple halogenated aromatic carboxylic acid. Its strategic deployment in medicinal chemistry is a testament to the power of nuanced structural modifications to influence molecular properties. The dual halogen substitution pattern—a chlorine atom at the 3-position and a fluorine atom at the 4-position—is not arbitrary. This specific arrangement offers a sophisticated tool to modulate a molecule's electronic character, lipophilicity, metabolic stability, and binding interactions, making it a cornerstone in the synthesis of targeted therapies, particularly kinase inhibitors.[1]
This guide provides an in-depth exploration of the utility of this compound, moving beyond mere synthetic recital to explain the causal relationships between its structure and its advantageous application in drug design. We will dissect its role in enhancing pharmacological profiles and provide detailed, field-proven protocols for its effective use in the laboratory.
The Rationale: Why 3-Chloro-4-fluoro? A Physicochemical Perspective
The utility of this compound stems from the combined and distinct electronic effects of its halogen substituents. Halogenation is a well-established strategy in lead optimization, but the choice and position of the halogen(s) are crucial.[2]
-
Modulation of Acidity (pKa): The electron-withdrawing nature of both chlorine and fluorine increases the acidity of the carboxylic acid group compared to unsubstituted benzoic acid. This is critical for synthetic transformations, as it influences the reactivity of the carboxylate during amide bond formation. The predicted pKa of this compound is approximately 3.77, making it a stronger acid than benzoic acid (pKa ~4.2).[3]
-
Lipophilicity and Receptor Interactions: The chlorine atom significantly increases lipophilicity (logP), which can enhance membrane permeability and improve interactions with hydrophobic pockets in target proteins.[4] The fluorine atom, while also lipophilic, is small and highly electronegative. It can participate in favorable orthogonal interactions and is less likely to introduce steric hindrance.[1] This combination allows for fine-tuning of the overall lipophilicity and binding profile of the final drug molecule. In some contexts, the chlorine atom can form a halogen bond with electron-rich atoms like sulfur in methionine residues within a protein's active site, an interaction not typically observed with fluorine.[5]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 (CYP) enzymes.[6] Placing a fluorine atom at a potential site of metabolic oxidation (a common strategy known as "metabolic blocking") can significantly increase a drug's half-life and bioavailability. The chloro group also contributes to metabolic stability, albeit to a lesser extent. This dual halogenation provides a robust shield against metabolic degradation.[1][6]
The following table provides a comparative summary of the physicochemical properties of this compound and its parent/related structures, illustrating the impact of halogenation.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Predicted/Experimental) | logP (Predicted/Experimental) |
| Benzoic Acid | C₇H₆O₂ | 122.12 | 122.4 | 4.20 | 1.87 |
| 4-Fluorobenzoic Acid | C₇H₅FO₂ | 140.11 | 185-187 | 4.14[7] | 2.1[8] |
| 3-Chlorobenzoic Acid | C₇H₅ClO₂ | 156.57 | 153-156 | 3.80 | 2.58 |
| This compound | C₇H₄ClFO₂ | 174.56 | 133-135 [9] | 3.77 [3] | 2.9 [10] |
Key Applications in Drug Synthesis: The Case of Kinase Inhibitors
The 3-chloro-4-fluorobenzoyl moiety is a prominent feature in several successful targeted cancer therapies. Its properties are particularly well-suited for occupying the ATP-binding site of various kinases.
Application Example 1: Cabozantinib (Cometriq®)
Cabozantinib is a potent multi-tyrosine kinase inhibitor (TKI) that targets MET, VEGFR2, RET, and other kinases involved in tumor progression and angiogenesis.[11] The synthesis of Cabozantinib prominently features the coupling of this compound with an aniline intermediate.
The 3-chloro-4-fluorophenyl group in Cabozantinib serves multiple functions:
-
It acts as a key structural anchor, fitting into a hydrophobic pocket of the kinase active site.
-
The halogen substituents contribute to the overall binding affinity.
-
The metabolic stability imparted by the halogens ensures favorable pharmacokinetic properties, allowing for oral bioavailability.[1]
The core synthetic step involves the formation of an amide bond between this compound and the aniline derivative, 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline.
References
- 1. benchchem.com [benchchem.com]
- 2. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 3. This compound CAS#: 403-16-7 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. 4-Fluorobenzoic Acid | C7H5FO2 | CID 9973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. 4-Chloro-3-fluorobenzoic acid | C7H4ClFO2 | CID 2736536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Cabozantinib synthesis - chemicalbook [chemicalbook.com]
preparation of 3-Chloro-4-fluorobenzoic acid derivatives
An Application Guide to the Synthesis of 3-Chloro-4-fluorobenzoic Acid Derivatives
Authored by: A Senior Application Scientist
Abstract
This technical guide provides detailed application notes and validated protocols for the preparation of key derivatives of this compound (CAS No: 403-16-7). As a critical building block in modern medicinal chemistry and materials science, its strategic derivatization into amides and esters is fundamental to the development of novel molecular entities. This document outlines two robust methods for amide bond formation—the classic acyl chloride route and a modern direct coupling approach using HATU—as well as a standard Fischer-Speier protocol for esterification. The methodologies are presented with a focus on the underlying chemical principles, procedural details, and analytical validation to ensure reproducibility and high purity of the final products. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.
Introduction: The Strategic Importance of this compound
This compound is a halogenated aromatic carboxylic acid of significant interest in the pharmaceutical and agrochemical industries.[1][2] The presence of both chlorine and fluorine atoms on the phenyl ring imparts unique electronic and steric properties. In medicinal chemistry, the incorporation of these halogens is a well-established strategy to modulate a molecule's pharmacokinetic and pharmacodynamic profile. Specifically, fluorine can enhance metabolic stability, binding affinity, and lipophilicity, while the chloro group provides an additional vector for molecular interactions or further functionalization.[1][2]
Consequently, this compound serves as an invaluable starting material for creating a diverse range of derivatives, primarily through reactions at its carboxylic acid moiety.[2] This guide provides experimentally validated protocols for the synthesis of its most common and useful derivatives: amides and esters.
Physicochemical Properties
A thorough understanding of the starting material's properties is crucial for successful synthesis and handling.
| Property | Value | Source(s) |
| CAS Number | 403-16-7 | [1][3][4][5] |
| Molecular Formula | C₇H₄ClFO₂ | [4][5] |
| Molecular Weight | 174.56 g/mol | [4][5] |
| Appearance | White to light yellow crystalline powder | [2][6] |
| Melting Point | 133-136 °C | [3][4] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol, ether, and acetone. | [2] |
Core Synthetic Strategies for Derivatization
The carboxylic acid group of this compound is the primary handle for synthetic modification. The direct reaction of a carboxylic acid with an amine or alcohol is typically inefficient. Therefore, activation of the carboxyl group is necessary to facilitate nucleophilic attack. This guide details two principal pathways for amide formation and one for esterification, each with distinct advantages.
-
Amide Bond Formation: The amide functional group is a cornerstone of countless pharmaceutical agents. We present a traditional, cost-effective two-step method via an acyl chloride intermediate and a contemporary, milder one-pot synthesis using a peptide coupling reagent.
-
Ester Formation: Esters are valuable as intermediates, prodrugs, or building blocks for more complex structures like polymers or metal-organic frameworks.[2][6] The classic Fischer-Speier esterification is detailed for its reliability and scalability.
Experimental Protocols
The following protocols are designed for clarity and reproducibility in a standard laboratory setting.
Protocol 1: Synthesis of 3-Chloro-4-fluorobenzoyl Amides via Acyl Chloride Intermediate
This robust, two-step method is highly effective and utilizes common, inexpensive reagents. The primary consideration is the handling of thionyl chloride, which is corrosive and moisture-sensitive.
Causality: The carboxylic acid is converted to a highly reactive acyl chloride. This electrophilic intermediate readily undergoes nucleophilic acyl substitution with an amine to form a stable amide bond, driving the reaction to completion.
-
Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 eq).
-
Reagent Addition: Suspend the acid in anhydrous toluene or Dichloromethane (DCM). Add a catalytic amount of N,N-Dimethylformamide (DMF) (1-2 drops).[7]
-
Slowly add thionyl chloride (SOCl₂) (1.5 eq) to the suspension at room temperature.[7]
-
Reaction: Heat the mixture to reflux (approx. 70-80°C) for 1-2 hours. The reaction is complete when the evolution of gas (SO₂ and HCl) ceases and the solution becomes clear.[7]
-
Isolation: Allow the reaction to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 3-Chloro-4-fluorobenzoyl chloride is typically used in the next step without further purification.
-
Setup: In a separate dry flask, dissolve the amine (e.g., morpholine, 1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq) in anhydrous DCM.[7]
-
Cooling: Cool the amine solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of the crude 3-Chloro-4-fluorobenzoyl chloride (1.0 eq) from Step A, dissolved in anhydrous DCM, to the cooled amine solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[7]
-
Monitoring & Work-up: Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel, wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure amide.
Caption: Workflow for two-step amide synthesis.
Protocol 2: Direct Amide Coupling Using HATU
This modern, one-pot protocol is highly efficient, proceeds under mild conditions, and is suitable for a wide range of substrates, including those that are sterically hindered or electronically deficient.[8]
Causality: The coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the amine, facilitated by a non-nucleophilic base, to form the amide bond with minimal side products.[7][9]
-
Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), HATU (1.1 eq), and the desired amine (1.1 eq).[7]
-
Dissolution: Dissolve the solids in an anhydrous solvent such as DMF or DCM.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Base Addition: Slowly add a non-nucleophilic base, typically DIPEA (2.0-2.5 eq), to the reaction mixture.[7][10]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.[7]
-
Monitoring & Work-up: Monitor progress by TLC or LC-MS. Once complete, dilute the reaction with an organic solvent like Ethyl Acetate (EtOAc) and wash sequentially with water, 5% NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired amide.
Caption: One-pot workflow for HATU-mediated amide coupling.
Protocol 3: Synthesis of Alkyl Esters via Fischer-Speier Esterification
This is the quintessential method for preparing simple alkyl esters from carboxylic acids. The reaction is equilibrium-driven.
Causality: In the presence of a strong acid catalyst (e.g., H₂SO₄), the alcohol protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers and the elimination of a water molecule, the ester is formed. Using a large excess of the alcohol as the solvent shifts the equilibrium toward the product side, ensuring a high yield.[11]
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of the desired anhydrous alcohol (e.g., Methanol or Ethanol, which serves as both reactant and solvent).[11]
-
Catalyst Addition: While stirring at room temperature, slowly and carefully add concentrated sulfuric acid (H₂SO₄) (0.1-0.2 eq) dropwise. Caution: This addition is exothermic.[11]
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (for methanol, ~65°C; for ethanol, ~78°C). Continue refluxing for 4-8 hours.
-
Monitoring & Work-up: Monitor the disappearance of the starting material by TLC. After completion, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extraction: Remove the bulk of the alcohol solvent under reduced pressure. Add water to the residue and extract the ester product with an organic solvent such as Ethyl Acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester, which can be further purified by distillation or column chromatography if necessary.
Caption: Workflow for Fischer-Speier esterification.
Summary of Synthetic Methods
| Derivative Type | Method | Key Reagents | Typical Yield | Advantages / Disadvantages |
| Amide | Acyl Chloride | SOCl₂, Amine, Base (TEA) | High | Adv: Cost-effective, robust. Disadv: Harsh reagents, two steps. |
| Amide | Direct Coupling | HATU, Amine, Base (DIPEA) | High to Excellent | Adv: Mild, one-pot, high yield. Disadv: Expensive reagent. |
| Ester | Fischer-Speier | Alcohol, H₂SO₄ (cat.) | High | Adv: Simple, scalable, inexpensive. Disadv: Requires reflux, equilibrium reaction. |
Trustworthiness: In-Process Controls and Final Product Validation
To ensure the integrity of the synthesis and the quality of the final derivative, the following analytical checks are mandatory.
-
Reaction Monitoring: The progress of all reactions should be monitored by Thin Layer Chromatography (TLC) or, for more quantitative analysis, by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of starting material and the formation of the product.
-
Product Characterization: The identity and purity of the final, purified product must be confirmed using a suite of standard spectroscopic techniques.[11][12]
-
NMR Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, ester C=O stretch at ~1735 cm⁻¹).
-
Conclusion
This compound stands as a premier building block for constructing complex molecules with potential applications in pharmacology and materials science. The protocols detailed in this guide offer reliable and reproducible pathways to its essential amide and ester derivatives. By providing a clear rationale for each method—from the cost-effective acyl chloride route to the mild and efficient HATU coupling—this document equips researchers with the necessary tools to confidently synthesize these valuable intermediates and advance their scientific objectives.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound [alfachemch.com]
- 3. This compound | 403-16-7 [chemicalbook.com]
- 4. 3-氯-4-氟苯甲酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. innospk.com [innospk.com]
- 7. benchchem.com [benchchem.com]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. ossila.com [ossila.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes & Protocols: The Role of 3-Chloro-4-fluorobenzoic Acid as a Foundational Intermediate in Agrochemical Synthesis
An In-Depth Technical Guide
Authored for Researchers, Scientists, and Agrochemical Development Professionals
Abstract
3-Chloro-4-fluorobenzoic acid (CFBA), a halogenated aromatic carboxylic acid, stands as a pivotal intermediate in the synthesis of complex, biologically active molecules.[1] Its unique substitution pattern, featuring both chlorine and fluorine atoms, imparts desirable characteristics to target molecules, including enhanced metabolic stability, lipophilicity, and binding affinity.[2][3] This guide provides a detailed exploration of CFBA's utility, focusing on its application as a versatile building block for the development of modern agrochemicals such as herbicides and fungicides.[2] We will delve into the causality behind its synthetic transformations and provide validated protocols for its activation and derivatization, alongside robust analytical methodologies for quality control.
Introduction: The Strategic Importance of CFBA in Agrochemical R&D
The molecular architecture of this compound (CAS No. 403-16-7) makes it an exceptionally valuable precursor in synthetic chemistry.[1] The electron-withdrawing properties of the halogen substituents influence the reactivity of the carboxylic acid group and the aromatic ring, allowing for selective chemical transformations.[2] In the agrochemical sector, the incorporation of the 3-chloro-4-fluoro-phenyl moiety is a strategic approach to enhance the efficacy and selectivity of active ingredients.[1][4] This intermediate is a cornerstone for building fluorine-containing pesticides, which often exhibit improved performance profiles.[2]
Physicochemical & Safety Profile
A thorough understanding of the compound's properties and safety requirements is paramount for its effective and safe utilization in a laboratory or industrial setting.
| Property | Value | Source |
| CAS Number | 403-16-7 | |
| Molecular Formula | C₇H₄ClFO₂ | [5][6] |
| Molecular Weight | 174.56 g/mol | |
| Appearance | White to off-white crystalline powder | [2][5] |
| Melting Point | 133-135 °C | [7] |
| Solubility | Slightly soluble in water, readily soluble in organic solvents (e.g., ethanol, ether, acetone). | [2] |
| Purity | Typically ≥95% |
Safety & Handling: this compound is classified as an irritant, causing skin and serious eye irritation.[5] Proper handling procedures are mandatory.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. Use a type N95 (US) respirator if dust is generated.
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[8]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes. For skin contact, wash with plenty of soap and water.
-
Storage: Store in a tightly closed container in a cool, dry place away from oxidizing agents and strong bases.[2]
Synthetic Utility: Activating CFBA for Agrochemical Scaffolds
The carboxylic acid moiety of CFBA is the primary handle for synthetic elaboration. To be incorporated into more complex agrochemical structures, it must first be "activated" into a more reactive form. The most common and effective activation strategies involve its conversion to an acid chloride, an ester, or an amide. These transformations are foundational for subsequent coupling reactions.
The following diagram illustrates the central role of CFBA and its conversion into key reactive intermediates, which serve as the launching point for building diverse agrochemical molecules.
Caption: Synthetic pathways from this compound.
Experimental Protocols
The following protocols provide step-by-step methodologies for the key transformations of CFBA. These are designed as self-validating systems, incorporating in-process checks and final product characterization.
Protocol 1: Synthesis of 3-Chloro-4-fluorobenzoyl Chloride
Principle: The carboxylic acid is converted to the highly reactive acid chloride using thionyl chloride (SOCl₂). This intermediate is not typically isolated but used directly in subsequent reactions, such as Friedel-Crafts acylations or amidations. The causality for using SOCl₂ is that it reacts with the carboxylic acid to form the desired acid chloride and gaseous byproducts (SO₂ and HCl), which are easily removed, simplifying the reaction workup.[9]
Materials & Reagents:
-
This compound (1 equiv.)
-
Thionyl chloride (SOCl₂) (2-3 equiv.)
-
Toluene or Dichloromethane (DCM) (anhydrous)
-
Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask with reflux condenser and gas trap (to neutralize HCl and SO₂)
-
Magnetic stirrer and heating mantle
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas outlet connected to a basic solution trap (e.g., NaOH solution).
-
Reagent Addition: To the flask, add this compound (1 equiv.) and anhydrous toluene (approx. 5 mL per gram of acid).
-
Catalyst: Add a catalytic amount of DMF (1-2 drops). The DMF acts as a catalyst for the reaction.
-
Thionyl Chloride Addition: Slowly add thionyl chloride (2 equiv.) to the suspension at room temperature with stirring. Gas evolution will be observed.
-
Reaction: Heat the mixture to reflux (approx. 80-90 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution and the dissolution of the solid starting material.
-
Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool. Excess thionyl chloride and the solvent can be removed by distillation or under reduced pressure using a rotary evaporator.
-
Product: The resulting crude 3-chloro-4-fluorobenzoyl chloride is a liquid or low-melting solid and is typically used immediately in the next synthetic step without further purification.
Validation:
-
IR Spectroscopy: The disappearance of the broad O-H stretch (around 3000 cm⁻¹) of the carboxylic acid and the appearance of a sharp C=O stretch at a higher wavenumber (approx. 1780-1800 cm⁻¹) confirms the formation of the acid chloride.
Protocol 2: Synthesis of N-Aryl-3-chloro-4-fluorobenzamide
Principle: This protocol demonstrates the synthesis of an amide, a common functional group in many fungicides and herbicides. The highly reactive acid chloride prepared in Protocol 1 reacts readily with a primary or secondary amine in the presence of a base to neutralize the HCl byproduct.
Materials & Reagents:
-
Crude 3-chloro-4-fluorobenzoyl chloride (from Protocol 1) (1 equiv.)
-
Aniline or substituted aniline (1 equiv.)
-
Pyridine or Triethylamine (Et₃N) (1.5 equiv.)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
Procedure:
-
Amine Solution: In a separate flask, dissolve the chosen aniline (1 equiv.) and triethylamine (1.5 equiv.) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Acid Chloride Addition: Dissolve the crude 3-chloro-4-fluorobenzoyl chloride in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold amine solution with vigorous stirring.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
In-Process Check (TLC): Monitor the reaction using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) to confirm the consumption of the starting amine.
-
Work-up: Transfer the reaction mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with:
-
1 M HCl (to remove excess triethylamine)
-
Saturated NaHCO₃ solution (to remove any remaining acid)
-
Brine (to remove residual water)
-
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude amide product.
-
Purification: The crude product can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
Validation:
-
¹H NMR: Confirm the structure by observing the characteristic aromatic proton signals and the amide N-H proton signal (typically a broad singlet).
-
LC-MS: Determine the purity and confirm the molecular weight of the final product.
-
Melting Point: A sharp melting point indicates a high degree of purity.
Analytical Quality Control
Rigorous analytical testing is essential to ensure the purity of CFBA and its derivatives, as impurities can have a detrimental effect on subsequent reaction yields and the quality of the final agrochemical product.
| Analytical Method | Purpose | Key Parameters & Expected Results | Source |
| HPLC-UV | Purity assessment and quantification of CFBA and reaction monitoring. | Column: C18 reversed-phase. Mobile Phase: Acetonitrile/Water gradient with 0.1% formic acid. Detection: UV at ~254 nm. A single major peak indicates high purity. | [10][11] |
| GC-MS | Identification of volatile impurities and confirmation of product structure after derivatization (e.g., esterification). | Derivatization: Often required to increase volatility (e.g., with BF₃·MeOH). Analysis: Provides mass fragmentation patterns for structural elucidation. | [10] |
| ¹H and ¹⁹F NMR | Unambiguous structural confirmation. | ¹H NMR: Shows characteristic splitting patterns for the three aromatic protons. ¹⁹F NMR: A single resonance confirms the presence of the fluorine atom and can be used for purity assessment against a known standard. | [11] |
| FT-IR | Functional group analysis. | Confirms the presence of the carboxylic acid C=O (~1700 cm⁻¹) and broad O-H (~3000 cm⁻¹) stretches. | [12] |
Protocol 3: Standard HPLC Method for Purity Analysis of CFBA
Principle: Reversed-phase High-Performance Liquid Chromatography (HPLC) separates compounds based on their hydrophobicity. This method is ideal for determining the purity of CFBA and monitoring its conversion in synthetic reactions.[11]
Instrumentation & Materials:
-
HPLC system with UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Sample diluent: 50:50 Acetonitrile:Water
-
0.45 µm syringe filters
Procedure:
-
Standard Preparation: Accurately weigh and dissolve a reference standard of CFBA in the sample diluent to a concentration of approximately 1 mg/mL. Prepare a working standard of ~0.1 mg/mL by further dilution.
-
Sample Preparation: Prepare the sample to be analyzed in the same manner as the standard. It is critical to filter the final solution through a 0.45 µm syringe filter before injection to protect the HPLC column.[11]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Gradient Program:
-
0-1 min: 30% B
-
1-10 min: 30% to 90% B
-
10-12 min: 90% B
-
12-13 min: 90% to 30% B
-
13-15 min: 30% B (re-equilibration)
-
-
-
Analysis: Inject the standard and sample solutions. The purity of the sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram (Area Percent method).
Validation:
-
Specificity: The peak for CFBA should be well-resolved from any impurity peaks.
-
Linearity: A calibration curve should be generated with at least five concentrations to demonstrate a linear response (R² > 0.999).
-
Precision: Repeated injections of the same sample should yield results with a relative standard deviation (RSD) of <2%.
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for the agrochemical scientist. Its well-defined reactivity and the advantageous properties it confers upon final molecules make it an indispensable intermediate.[1][2][3] By understanding the causality behind its synthetic transformations and applying robust, validated protocols for its activation and analysis, researchers can effectively leverage this building block to construct novel, high-performance agrochemicals, driving innovation in crop protection and sustainable agriculture.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [alfachemch.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. chembk.com [chembk.com]
- 6. scbt.com [scbt.com]
- 7. This compound | 403-16-7 [chemicalbook.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. globalscientificjournal.com [globalscientificjournal.com]
Application Note & Protocol: Synthesis of 3-Chloro-4-fluorobenzoyl Chloride
Introduction and Significance
3-Chloro-4-fluorobenzoyl chloride is a pivotal intermediate in the synthesis of a wide range of specialty chemicals, including pharmaceuticals, agrochemicals, and advanced polymers. Its bifunctional nature, featuring a reactive acyl chloride group and a substituted phenyl ring, allows for diverse downstream derivatization. This application note provides a comprehensive, field-proven protocol for the synthesis of 3-chloro-4-fluorobenzoyl chloride from 3-chloro-4-fluorobenzoic acid using thionyl chloride (SOCl₂). We will delve into the reaction mechanism, provide a detailed step-by-step procedure, outline critical safety protocols, and offer troubleshooting guidance to ensure a high-yield, high-purity synthesis.
Reaction Principle and Mechanism
The conversion of a carboxylic acid to an acyl chloride with thionyl chloride is a classic and highly efficient nucleophilic acyl substitution reaction.[1][2][3] The reaction proceeds by transforming the poor leaving group of the carboxylic acid (hydroxyl, -OH) into a highly effective leaving group, which is then displaced by a chloride ion.[2] The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product purification as they can be easily removed from the reaction mixture.[1][3]
Catalytic Enhancement with DMF: The reaction rate can be significantly enhanced by the addition of a catalytic amount of N,N-dimethylformamide (DMF).[4][5] DMF reacts with thionyl chloride to form the Vilsmeier reagent, an electrophilic iminium salt. This reagent is more reactive towards the carboxylic acid than thionyl chloride itself, thus accelerating the formation of the acyl chloride.[4]
Mechanism A: Uncatalyzed Pathway
-
The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride.
-
A chloride ion is eliminated, forming a protonated chlorosulfite intermediate.
-
The chloride ion then acts as a nucleophile, attacking the carbonyl carbon.
-
This attack leads to the formation of a tetrahedral intermediate, which subsequently collapses, eliminating the chlorosulfite group that decomposes to SO₂ and HCl, yielding the final acyl chloride product.[3]
Mechanism B: DMF-Catalyzed Pathway
-
DMF reacts with thionyl chloride to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺Cl⁻.
-
The carboxylic acid attacks the electrophilic carbon of the Vilsmeier reagent.
-
An intermediate is formed which then collapses, releasing the acyl chloride and regenerating the DMF catalyst.
Diagram 1: Simplified Catalytic Reaction Pathway.
Critical Safety Precautions
Thionyl chloride is a highly corrosive, toxic, and lachrymatory substance that reacts violently with water.[6][7][8] Strict adherence to safety protocols is mandatory.
-
Engineering Controls: All manipulations must be performed inside a certified chemical fume hood with proper ventilation.[9] A gas trap containing a sodium hydroxide solution should be used to neutralize the HCl and SO₂ gases produced.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., neoprene or rubber).[9][10]
-
Emergency Preparedness: An eyewash station and safety shower must be immediately accessible.[9] Keep an appropriate spill kit for corrosive materials nearby.
-
Byproduct Hazard: The use of DMF with thionyl chloride can generate trace amounts of dimethylcarbamoyl chloride (DMCC), a potential human carcinogen.[11] Ensure the fume hood provides adequate containment to prevent any inhalation exposure.[11]
Experimental Protocol
This protocol details the synthesis of 3-chloro-4-fluorobenzoyl chloride on a laboratory scale.
4.1. Materials and Equipment
-
Reagents: this compound, Thionyl chloride (SOCl₂), N,N-Dimethylformamide (DMF).
-
Equipment: Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer/hotplate, heating mantle, gas trap, vacuum distillation apparatus, oven-dried glassware.
4.2. Reagent & Parameter Table
| Parameter | Value | Rationale / Notes |
| Starting Material | This compound | 1.0 eq |
| Chlorinating Agent | Thionyl chloride (SOCl₂) | 2.0 - 3.0 eq |
| Catalyst | N,N-Dimethylformamide (DMF) | 2-3 drops |
| Reaction Temperature | Reflux (~76-80 °C) | Provides sufficient thermal energy for the reaction to proceed at a practical rate. |
| Reaction Time | 2 - 4 hours | Monitor for cessation of gas evolution (HCl, SO₂) to determine completion. |
4.3. Experimental Workflow
Diagram 2: Step-by-step experimental workflow.
4.4. Step-by-Step Procedure
-
Apparatus Setup: Assemble an oven-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Connect the top of the condenser to a gas trap containing an aqueous solution of sodium hydroxide to neutralize acidic gases.
-
Reagent Charging: To the flask, add this compound (1.0 eq).
-
Reaction Initiation: Through the dropping funnel, carefully and slowly add thionyl chloride (2.0 - 3.0 eq) to the flask at room temperature.[12] After the addition is complete, add 2-3 drops of DMF.
-
Heating and Reflux: Begin stirring and gently heat the mixture to a steady reflux (the boiling point of thionyl chloride is approximately 76 °C).[7] Maintain the reflux for 2-4 hours. The reaction is typically complete when the evolution of gas (HCl and SO₂) ceases.
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
The primary method for purification involves removing the excess thionyl chloride. This is best accomplished by distillation under reduced pressure.[12][13]
-
Assemble a vacuum distillation apparatus and carefully distill off the excess thionyl chloride (boiling point ~76°C at atmospheric pressure, lower under vacuum).
-
After the excess thionyl chloride has been removed, the desired product, 3-chloro-4-fluorobenzoyl chloride, can be distilled under a higher vacuum. A patent describes the boiling point as 104.7°C at 21 mbar.[14]
-
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
Appearance: Colorless to pale yellow liquid or solid (Melting point: 28°C).[14][15]
-
Infrared (IR) Spectroscopy: Expect a strong C=O stretching absorption for the acyl chloride at approximately 1780-1815 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the aromatic substitution pattern and the presence of the carbonyl carbon.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm purity and molecular weight (193.00 g/mol ).[16][17]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | Insufficient reaction time or temperature; moisture in the system. | Ensure reflux is maintained for the full duration. Verify glassware is completely dry and use fresh, high-quality thionyl chloride. |
| Low Yield | Loss of product during distillation; incomplete reaction. | Ensure the vacuum distillation setup is efficient. Monitor reaction completion carefully before beginning work-up. |
| Dark-colored Product | Overheating during reaction or distillation; presence of impurities. | Use a heating mantle with precise temperature control. Ensure starting material is pure. The product can be purified by fractional distillation.[18] |
References
- 1. scribd.com [scribd.com]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]
- 7. lanxess.com [lanxess.com]
- 8. nj.gov [nj.gov]
- 9. drexel.edu [drexel.edu]
- 10. westliberty.edu [westliberty.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. US6187952B1 - Two-step production of 3-chloro-4-fluoro-benzoyl chloride by chlorination - Google Patents [patents.google.com]
- 15. 3-Chloro-4-fluorobenzoyl chloride | 65055-17-6 [sigmaaldrich.com]
- 16. 3-Chloro-4-fluorobenzoyl Chloride | C7H3Cl2FO | CID 2736548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. scbt.com [scbt.com]
- 18. EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride - Google Patents [patents.google.com]
Application Notes and Protocols for 3-Chloro-4-fluorobenzoic Acid in Synthetic Chemistry
Introduction: The Strategic Utility of a Halogenated Building Block
3-Chloro-4-fluorobenzoic acid (CAS No. 403-16-7) is a highly versatile synthetic intermediate that serves as a cornerstone in the development of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its utility stems from the strategic placement of two distinct halogen atoms—chlorine and fluorine—on the benzoic acid scaffold. This unique substitution pattern imparts desirable physicochemical properties to target molecules, making it an invaluable tool for medicinal chemists and drug development professionals.
The incorporation of fluorine can significantly enhance metabolic stability and lipophilicity, while the chlorine atom provides an additional vector for modifying receptor binding affinity and reactivity.[1][2] Consequently, this molecule is not merely a passive scaffold but an active contributor to the pharmacodynamic and pharmacokinetic profiles of novel drug candidates.[1] This guide provides an in-depth exploration of the compound's properties, safety protocols, and detailed experimental procedures for its application in key synthetic transformations.
Part 1: Physicochemical Properties and Safety Data
A comprehensive understanding of the physical, chemical, and safety properties of this compound is paramount for its effective and safe utilization in a laboratory setting.
Physicochemical Data Summary
The following table summarizes the key properties of this compound.
| Property | Value | Reference(s) |
| CAS Number | 403-16-7 | [3][4] |
| Molecular Formula | C₇H₄ClFO₂ | [3][5][6] |
| Molecular Weight | 174.56 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [2][5] |
| Melting Point | 133-136 °C | [5][7] |
| Boiling Point | 251.1 °C at 760 mmHg | [2] |
| Solubility | Slightly soluble in water; readily soluble in organic solvents like ethanol, ether, and acetone. | [2] |
| pKa | Data not readily available, but expected to be a stronger acid than benzoic acid due to the electron-withdrawing effects of the halogens. | |
| logP (Octanol/Water) | 2.177 (Crippen Calculated) | [3] |
Spectroscopic Data
| Spectroscopic Technique | Key Features |
| ¹H NMR | Aromatic proton signals characteristic of a 1,2,4-trisubstituted benzene ring. |
| ¹³C NMR | Distinct signals for the seven carbons, including the carboxyl carbon and halogen-substituted aromatic carbons. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight (174.56 m/z), showing a characteristic isotopic pattern for a monochlorinated compound. |
| Infrared (IR) Spectroscopy | Characteristic peaks for O-H stretching of the carboxylic acid, C=O stretching, and C-Cl/C-F bond vibrations. |
Safety, Handling, and Storage
Expert Insight: this compound is an irritant and should be handled with appropriate engineering controls and personal protective equipment. The primary risks are associated with inhalation, skin contact, and eye contact.[5]
-
Hazard Identification: Irritating to the eyes, respiratory system, and skin.[5] May be harmful if swallowed.[8]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles (eyeshields), chemical-resistant gloves (e.g., nitrile), and a lab coat.[8] When handling the powder, use a type N95 (US) respirator or equivalent.
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[8][9] Avoid generating dust.[9] Wash hands thoroughly after handling.[10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2][8] Keep away from strong oxidizing agents and strong bases.[2][10]
-
Spill Management: In case of a spill, avoid breathing dust.[9] Use dry clean-up procedures to prevent dust generation.[9] Collect the residue and place it in a sealed container for disposal according to local regulations.[9][10]
Part 2: Core Applications & Synthetic Principles
The true value of this compound is realized in its application as a versatile building block. The carboxylic acid moiety is a synthetic handle for a variety of classical transformations, including amidation, esterification, and reduction.
Rationale for Use in Drug Discovery: The electron-withdrawing nature of the fluorine and chlorine atoms increases the acidity of the carboxyl group, which can influence its reactivity in coupling reactions. Furthermore, these halogens are often incorporated into drug candidates to block sites of metabolism, thereby increasing the compound's half-life in vivo. This strategic halogenation is a well-established technique in medicinal chemistry to improve a drug's overall efficacy and safety profile.[1]
Part 3: Detailed Experimental Protocols
The following protocols are representative of the most common and effective uses of this compound in a research and development setting.
Protocol 1: Synthesis of N-Benzyl-3-chloro-4-fluorobenzamide (Amide Bond Formation)
This protocol details a standard peptide coupling reaction to form a stable amide bond, a ubiquitous linkage in active pharmaceutical ingredients (APIs).
Expertise & Experience: While conversion to an acyl chloride is possible, modern coupling reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) offer milder conditions, broader functional group tolerance, and fewer side products, making them ideal for complex molecule synthesis.[11]
Experimental Workflow Diagram
Caption: Workflow for amide coupling using HATU.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), benzylamine (1.05 eq), and HATU (1.1 eq).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the solids (concentration approx. 0.1 M).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Rationale: Cooling is essential before adding the base to control the exothermic reaction and prevent side reactions or degradation of the coupling reagent.
-
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise to the stirred solution.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 3:1 Hexane:Ethyl Acetate).[12] The disappearance of the starting acid indicates reaction completion.
-
Workup - Quenching: Pour the reaction mixture into a separatory funnel containing deionized water.
-
Workup - Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Rationale: Ethyl acetate is a common solvent for extracting moderately polar organic products from an aqueous phase. Multiple extractions ensure efficient recovery.
-
-
Workup - Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual DMF and water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid via flash column chromatography on silica gel to yield the pure amide product.
Protocol 2: Synthesis of 3-Chloro-4-fluorobenzoyl Chloride (Acyl Chloride Formation)
This protocol describes the conversion of the carboxylic acid to a more reactive acyl chloride, a key intermediate for Friedel-Crafts acylations or reactions with poor nucleophiles.
Expertise & Experience: Thionyl chloride (SOCl₂) is an effective and inexpensive reagent for this transformation. The reaction is typically performed neat or in a non-nucleophilic solvent. Adding a catalytic amount of DMF can accelerate the reaction via the Vilsmeier-Haack mechanism.
Logical Pathway Diagram
Caption: Conversion of carboxylic acid to acyl chloride.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gas), add this compound (1.0 eq).
-
Trustworthiness: A gas scrubber containing NaOH solution is mandatory to trap the corrosive and toxic gases produced during the reaction.[13]
-
-
Reagent Addition: Carefully add an excess of thionyl chloride (SOCl₂) (approx. 5.0 eq) to the flask, followed by one drop of anhydrous DMF.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 2-3 hours. The reaction is complete when gas evolution ceases and the solid starting material has completely dissolved.
-
Isolation: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under atmospheric pressure, followed by vacuum distillation to obtain the pure 3-chloro-4-fluorobenzoyl chloride.[13]
-
Expert Insight: The product is moisture-sensitive and should be used immediately in the next synthetic step or stored under an inert atmosphere.
-
Protocol 3: Fischer Esterification to Synthesize Methyl 3-chloro-4-fluorobenzoate
This protocol details the acid-catalyzed esterification with methanol, a fundamental transformation for creating esters used as intermediates or prodrugs.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of methanol (which acts as both solvent and reagent).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 5 mol%) to the solution.[12]
-
Reaction: Attach a reflux condenser and heat the mixture to reflux for 4-8 hours.
-
Monitoring: Monitor the reaction by TLC until the starting acid is consumed.[12]
-
Workup - Neutralization: After cooling, slowly add a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the sulfuric acid catalyst until effervescence stops.
-
Workup - Concentration: Remove the bulk of the methanol using a rotary evaporator.
-
Workup - Extraction: Add water to the residue and extract the product with diethyl ether or ethyl acetate (3x).
-
Drying and Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester, which can be further purified by distillation or chromatography if necessary.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound [alfachemch.com]
- 3. This compound (CAS 403-16-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. This compound | CAS 403-16-7 [matrix-fine-chemicals.com]
- 5. chembk.com [chembk.com]
- 6. This compound | C7H4ClFO2 | CID 520989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 403-16-7 [chemicalbook.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. ossila.com [ossila.com]
- 12. globalscientificjournal.com [globalscientificjournal.com]
- 13. EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride - Google Patents [patents.google.com]
Application Notes & Protocols for Fluorine-Containing Polymers in Material Science
This document provides researchers, scientists, and drug development professionals with a comprehensive technical guide to the applications of fluorine-containing polymers. Eschewing a rigid template, this guide is structured to provide an in-depth exploration of the unique properties of fluoropolymers and their practical application in various fields of material science. The focus is on the causality behind experimental choices and the validation of protocols, ensuring scientific integrity and immediate applicability in a research and development setting.
The Foundational Chemistry of Fluoropolymers: The Power of the Carbon-Fluorine Bond
Fluorine-containing polymers, or fluoropolymers, are a class of high-performance plastics distinguished by their remarkable properties, which are derived directly from their molecular structure.[1] The foundation of these characteristics is the carbon-fluorine (C-F) bond.[2][3] Fluorine is the most electronegative element, creating a very strong and stable bond with carbon.[2][3] This bond strength, combined with the shielding effect of the fluorine atoms around the carbon backbone, imparts exceptional resistance to chemical attack, thermal degradation, and weathering.[2][4]
Key properties that arise from this unique chemistry include:
-
Exceptional Chemical Inertness : Resistant to a wide range of acids, bases, solvents, and corrosive agents.[5][6]
-
High Thermal Stability : Maintain structural integrity over a broad temperature range, from cryogenic conditions to high heat.[6][7]
-
Low Coefficient of Friction : Among the lowest of any solid material, providing superior non-stick and self-lubricating surfaces.[7][8]
-
Hydrophobicity and Oleophobicity : Repel both water and oils due to extremely low surface energy.[9][10]
-
Excellent Electrical Insulation : High dielectric strength and low dielectric constant make them ideal for insulating applications.[8][11]
These core properties are leveraged across a multitude of advanced applications. The following diagram illustrates the relationship between the fundamental properties of fluoropolymers and their primary fields of use.
Caption: Relationship between core fluoropolymer properties and application areas.
The most prevalent fluoropolymers in industrial and research applications are summarized in the table below.
| Polymer Name | Abbreviation | Key Characteristics | Common Applications |
| Polytetrafluoroethylene | PTFE | Highest operating temperature and chemical resistance, lowest coefficient of friction, excellent electrical insulator.[8] | Non-stick coatings, seals, gaskets, chemical vessel linings, medical device coatings, electrical insulation.[5][8][9] |
| Polyvinylidene Fluoride | PVDF | High mechanical strength, UV resistance, piezoelectric properties, resistant to most chemicals.[12][13][14] | Membranes for filtration, lithium-ion battery binders, architectural coatings, chemical processing equipment, sensors.[11][12][14][15] |
| Fluorinated Ethylene Propylene | FEP | Melt-processable alternative to PTFE, excellent chemical and UV resistance, high transparency.[16][17] | Wire and cable insulation, chemical-resistant tubing, heat shrink films, medical tubing.[16][17][18][19] |
| Ethylene Tetrafluoroethylene | ETFE | Excellent mechanical toughness, high light transmission, good chemical and weathering resistance.[20][21] | Architectural films (roofs, facades), greenhouse coverings, wire and cable insulation, lightweight solar panels.[20][22][23][24] |
Application Area: High-Performance Coatings
Application Note
Fluoropolymer coatings are critical in applications demanding protection from harsh environments and non-stick surfaces. In the chemical processing industry, they are used to line pipes, valves, and tanks, preventing corrosion from aggressive chemicals.[1][15] Their low surface energy is famously leveraged for non-stick cookware.[7] In architecture, PVDF-based coatings provide long-lasting, color-stable protection for building exteriors against weathering, UV radiation, and pollution.[11][15] The choice of fluoropolymer is dictated by the specific demands of the application, such as the temperature range, chemical environment, and required mechanical durability.
Protocol: Preparation and Evaluation of a Hydrophobic Protective Coating
This protocol details the process for applying a fluoropolymer coating to a metal substrate and testing its hydrophobic and protective properties.
Objective: To create a chemically resistant, hydrophobic surface on an aluminum substrate using a PVDF-based coating.
Materials:
-
Aluminum coupons (substrate)
-
PVDF resin
-
Acetone (for cleaning)
-
N,N-Dimethylformamide (DMF) (solvent)
-
Magnetic stirrer and hot plate
-
Spray coater or dip coater
-
Convection oven
-
Contact angle goniometer
-
Adhesion tester (cross-hatch method, ASTM D3359)
Methodology:
-
Substrate Preparation (Causality: Adhesion) : Proper surface preparation is paramount for ensuring strong adhesion between the coating and the substrate. A clean, oxide-free surface provides optimal bonding sites.
-
Degrease aluminum coupons by sonicating in acetone for 15 minutes.
-
Chemically etch the coupons in a 5% NaOH solution for 2 minutes to remove the native oxide layer, followed by a rinse in deionized water.
-
De-smut the surface by dipping in a 30% nitric acid solution for 30 seconds.
-
Rinse thoroughly with deionized water and dry completely in an oven at 110°C.
-
-
Coating Formulation :
-
Prepare a 15% (w/v) solution of PVDF in DMF.
-
Heat the solution to 60°C on a hot plate with continuous magnetic stirring until the PVDF is fully dissolved. Allow the solution to cool to room temperature.
-
-
Coating Application (Spray Coating) :
-
Mount the prepared aluminum coupon in the spray coater chamber.
-
Set the spray nozzle distance to 20 cm and the flow rate to 5 mL/min.
-
Apply the coating in a systematic, overlapping pattern to ensure uniform thickness.
-
Allow the coated coupon to air-dry for 10 minutes to flash off the bulk of the solvent.
-
-
Curing :
-
Transfer the coated coupon to a convection oven.
-
Cure at 200°C for 30 minutes to remove residual solvent and promote film formation.
-
Allow the coupon to cool slowly to room temperature.
-
-
Performance Evaluation :
-
Hydrophobicity Test : Measure the static water contact angle using a goniometer. A droplet of deionized water (5 µL) is placed on the surface, and the angle is measured. An angle >90° indicates hydrophobicity.[10]
-
Adhesion Test : Perform a cross-hatch adhesion test according to ASTM D3359. A lattice pattern is cut into the coating, and pressure-sensitive tape is applied and then removed. The amount of coating detached is rated against the standard's scale.
-
Caption: Workflow for preparing and evaluating a fluoropolymer coating.
Application Area: Electronics and Energy Storage
Application Note
In the electronics and telecommunications industries, the excellent dielectric properties and high thermal stability of fluoropolymers make them indispensable.[4][11] PTFE and FEP are widely used for insulating high-frequency wires and cables, minimizing signal loss and ensuring performance integrity.[4][17] In semiconductor manufacturing, their high purity and chemical resistance are crucial for components in wet etching and cleaning processes.[4] A significant and growing application is in energy storage, where PVDF serves as a binder for electrode materials in lithium-ion batteries.[15] It provides adhesion between the active material and the current collector and is stable in the battery's highly corrosive electrochemical environment.[15]
Protocol: Evaluating the Dielectric Properties of a Fluoropolymer Film
Objective: To measure the dielectric constant and dissipation factor of a PTFE film as a function of frequency.
Materials:
-
PTFE film of known thickness (e.g., 50 µm)
-
LCR meter or impedance analyzer
-
Dielectric test fixture (parallel plate capacitor configuration)
-
Micrometer for thickness measurement
-
Isopropanol for cleaning
Methodology:
-
Sample Preparation :
-
Cut a circular sample from the PTFE film that is larger than the electrodes of the test fixture.
-
Measure the thickness of the film at several points using a micrometer and calculate the average. Accuracy here is critical as the capacitance measurement is directly related to thickness.
-
Clean the film surface gently with a lint-free cloth moistened with isopropanol to remove any surface contaminants.
-
-
Instrument Setup :
-
Connect the dielectric test fixture to the LCR meter.
-
Perform an open- and short-circuit calibration on the LCR meter with the test leads to nullify parasitic impedance from the setup.
-
-
Measurement :
-
Carefully place the PTFE film sample between the electrodes of the test fixture, ensuring there are no air gaps. Apply gentle, uniform pressure.
-
Set the LCR meter to measure capacitance (C) and dissipation factor (D).
-
Sweep the frequency across the desired range (e.g., 1 kHz to 1 MHz). Record C and D at logarithmic intervals.
-
-
Data Analysis :
-
The dielectric constant (εr), also known as relative permittivity, is calculated using the formula for a parallel plate capacitor:
-
εr = (C * d) / (ε0 * A)
-
Where:
-
C = Measured capacitance (Farads)
-
d = Thickness of the film (meters)
-
ε0 = Permittivity of free space (8.854 x 10⁻¹² F/m)
-
A = Area of the smaller electrode (m²)
-
-
-
Plot the calculated dielectric constant and the measured dissipation factor as a function of frequency. For high-quality PTFE, both values should remain low and relatively stable across the tested frequency range.
-
Application Area: Biomedical Devices
Application Note
The biocompatibility and chemical inertness of fluoropolymers make them suitable for a wide range of medical applications.[8][15] PTFE and FEP are frequently used in catheters, surgical grafts, and implantable devices because they are non-toxic and provoke a minimal immune response.[1][8][19] Their low coefficient of friction is a significant advantage for catheters and guide wires, reducing trauma to tissues during insertion and manipulation.[1] Furthermore, the inherent hydrophobicity of fluoropolymer surfaces can reduce bacterial adhesion, a critical factor in preventing device-related infections.
Protocol: In Vitro Assessment of Cell Viability on a Fluoropolymer Surface
Objective: To evaluate the cytotoxicity of an FEP surface using a direct contact cell culture assay.
Materials:
-
FEP film samples, sterilized (e.g., by ethylene oxide or gamma irradiation)
-
Positive control (e.g., latex rubber) and negative control (e.g., tissue culture-treated polystyrene)
-
Fibroblast cell line (e.g., L929)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO (Dimethyl sulfoxide)
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Methodology:
-
Sample Preparation :
-
Place sterile FEP film samples, along with positive and negative control materials, into the wells of a 24-well cell culture plate. Samples should cover approximately 10% of the well surface area.
-
-
Cell Seeding :
-
Prepare a suspension of L929 fibroblast cells at a concentration of 1 x 10⁵ cells/mL in complete culture medium.
-
Add 1 mL of the cell suspension to each well containing the test and control materials.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere. This allows cells to settle and interact with the material surfaces.
-
-
MTT Assay (Principle: Metabolic Activity) : The MTT assay is a colorimetric test that measures the metabolic activity of cells. Viable cells with active mitochondria will cleave the tetrazolium ring of MTT into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
-
After the incubation period, remove the culture medium from each well.
-
Add 500 µL of fresh medium and 50 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for another 3-4 hours.
-
Remove the MTT-containing medium.
-
Add 500 µL of DMSO to each well to dissolve the formazan crystals.
-
Agitate the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis :
-
Transfer 100 µL from each well to a 96-well plate.
-
Measure the absorbance of each sample at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the negative control:
-
% Viability = (Absorbance_Sample / Absorbance_NegativeControl) * 100
-
-
A material is generally considered non-cytotoxic if cell viability is >70%. The FEP sample should show high viability, similar to the negative control, while the positive control should show significantly reduced viability.
-
Summary of Characterization Techniques
The performance of fluoropolymers is intrinsically linked to their physical, chemical, and mechanical properties. A suite of analytical techniques is employed to characterize these materials for quality control and research.[10]
| Technique | Abbreviation | Information Obtained | Relevance to Application |
| Differential Scanning Calorimetry | DSC | Measures melting point, glass transition temperature, and degree of crystallinity.[10] | Determines the upper service temperature and processing window; crystallinity affects mechanical properties. |
| Thermogravimetric Analysis | TGA | Measures weight loss as a function of temperature, indicating thermal stability and decomposition temperature.[10][25] | Crucial for high-temperature applications like wire insulation and aerospace components.[25] |
| Fourier-Transform Infrared Spectroscopy | FTIR | Identifies chemical bonds and functional groups in the polymer structure.[25] | Verifies polymer identity, detects degradation or contamination by identifying unexpected chemical groups.[25] |
| Contact Angle Goniometry | - | Quantifies surface energy by measuring the contact angle of a liquid on the surface, indicating hydrophobicity/oleophobicity.[10] | Essential for evaluating non-stick coatings, anti-fouling surfaces, and membranes. |
| Dynamic Mechanical Analysis | DMA | Measures the viscoelastic properties (storage modulus, loss modulus) as a function of temperature or frequency.[10] | Provides insight into stiffness, damping, and load-bearing capacity for structural applications. |
| Gel Permeation Chromatography | GPC | Determines the molecular weight distribution of the polymer.[10] | Molecular weight influences mechanical strength, creep resistance, and processing behavior. |
References
- 1. youtube.com [youtube.com]
- 2. plasticsengineering.org [plasticsengineering.org]
- 3. mdpi.com [mdpi.com]
- 4. ptfedf.com [ptfedf.com]
- 5. Properties and Applications of PTFE | ITAflon® [itaflon.com]
- 6. Teflon (PTFE) Explained: Properties, Applications, and Best Practices | meviy [meviy-usa.com]
- 7. roccarbon.com [roccarbon.com]
- 8. adtech.co.uk [adtech.co.uk]
- 9. Polytetrafluoroethylene - Wikipedia [en.wikipedia.org]
- 10. Modern Testing for Fluoropolymers – Dalau Ltd [dalau.com]
- 11. advanced-emc.com [advanced-emc.com]
- 12. ud-machine.com [ud-machine.com]
- 13. jiuanchemical.com [jiuanchemical.com]
- 14. Brief Review of PVDF Properties and Applications Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The applications of PVDF - Zheflon PVDF & Flurine FKM Manufacturer [flurine.com]
- 16. adtech.co.uk [adtech.co.uk]
- 17. What is FEP? Properties and Applications | Polyfluor [polyfluor.nl]
- 18. FEP Tubing | Properties | Fluorotherm.com [fluorotherm.com]
- 19. What are the properties of FEP film? - Knowledge [chinafluoropolymer.com]
- 20. designingbuildings.co.uk [designingbuildings.co.uk]
- 21. ud-machine.com [ud-machine.com]
- 22. ETFE Material: Properties, Applications, And Benefits [sungoldsolar.us]
- 23. fabritecture.com [fabritecture.com]
- 24. The use of ETFE in building architecture - Canobbio [canobbio.com]
- 25. shimadzu.com [shimadzu.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Chloro-4-fluorobenzoic Acid
Welcome to the technical support resource for the purification of 3-Chloro-4-fluorobenzoic acid (CAS 403-16-7). This guide is intended for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions designed to address specific challenges you may encounter during its purification.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its purity is paramount for the success of subsequent reactions and the quality of the final product. This guide provides practical, experience-driven advice to help you achieve the desired purity of your material.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound?
A1: Impurities in crude this compound often stem from the synthetic route. Common synthesis involves the oxidation of 3-chloro-4-fluorotoluene or the hydrolysis of 3-chloro-4-fluorobenzoyl chloride.[2][3] Potential impurities can include:
-
Starting materials: Unreacted 3-chloro-4-fluorotoluene or 3-chloro-4-fluorobenzoyl chloride.
-
Isomeric impurities: Other positional isomers of chlorofluorobenzoic acid that may form as byproducts during synthesis.
-
Over-oxidation or side-reaction products: These can be complex, colored compounds that are often difficult to characterize.
-
Inorganic salts: Remnants from workup procedures, such as sodium chloride or sodium sulfate.
Q2: What is the expected appearance and melting point of pure this compound?
A2: Pure this compound should be a white to off-white crystalline powder.[1] The literature melting point is typically in the range of 133-135 °C.[2][4] A broad or depressed melting point is a strong indicator of the presence of impurities.
Q3: What are the general solubility properties of this compound?
A3: this compound is slightly soluble in water but readily soluble in many organic solvents such as ethanol, ether, and acetone.[1] Its acidic nature also means it is soluble in aqueous base solutions (e.g., sodium hydroxide, sodium carbonate) through the formation of its carboxylate salt.[1][5]
Troubleshooting Guide: Purification Techniques
This section provides a detailed, question-and-answer formatted guide to troubleshoot common issues encountered during the purification of this compound.
Recrystallization
Q4: I am trying to recrystallize this compound, but the compound "oils out" instead of forming crystals. What is happening and how can I fix it?
A4: "Oiling out" occurs when the solute separates from the solution as a liquid above its melting point rather than crystallizing. This is a common issue when the boiling point of the solvent is higher than the melting point of the impure compound.
-
Causality: The high concentration of impurities can significantly depress the melting point of your compound, making it more prone to oiling out.
-
Solution 1: Solvent System Modification:
-
Re-heat the solution until the oil redissolves completely.
-
Add a small amount of a co-solvent in which the compound is more soluble to reduce the overall boiling point of the solvent mixture. For instance, if you are using a toluene-heptane system, adding more toluene can help.
-
-
Solution 2: Slow Cooling:
-
Ensure the solution cools down very slowly. Rapid cooling encourages oil formation over crystal nucleation and growth.
-
Allow the flask to cool to room temperature on the benchtop, insulated with glass wool or a beaker, before moving it to an ice bath.
-
Q5: My recrystallized this compound is still off-white or yellowish. How can I improve the color?
A5: A persistent color indicates the presence of colored, often polar, impurities that co-crystallize with your product.
-
Causality: These are typically high molecular weight byproducts from the synthesis.
-
Protocol: Activated Charcoal Treatment
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol/water).
-
Add a very small amount (1-2% by weight) of activated charcoal to the hot solution.
-
Gently boil the solution for 5-10 minutes. The charcoal will adsorb the colored impurities.
-
Perform a hot gravity filtration to remove the charcoal. This step is crucial and must be done quickly to prevent premature crystallization in the funnel.
-
Allow the clear, hot filtrate to cool slowly to induce crystallization.
-
Q6: No crystals are forming even after cooling the solution in an ice bath. What should I do?
A6: This indicates that your solution is not supersaturated, meaning you have used too much solvent.
-
Solution 1: Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Continue until you observe slight turbidity (cloudiness), then add a few drops of hot solvent to redissolve the precipitate before allowing it to cool again.
-
Solution 2: Induce Crystallization:
-
Seeding: Add a tiny crystal of pure this compound to the cooled solution. This "seed crystal" will provide a nucleation site for crystal growth.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can also serve as nucleation sites.
-
Experimental Workflow: Recrystallization
Caption: Recrystallization workflow for this compound.
Acid-Base Extraction
Q7: I performed an acid-base extraction, but my recovery of this compound is low. What could be the reason?
A7: Low recovery from an acid-base extraction can be due to several factors related to the manipulation of pH and the extraction process itself.
-
Causality 1: Incomplete Deprotonation: The aqueous base may not have been strong enough or used in sufficient quantity to fully deprotonate the benzoic acid, leaving some of the neutral compound in the organic layer.
-
Solution 1: Use a sufficient excess of a strong enough base (e.g., 1-2 M NaOH). Ensure thorough mixing of the aqueous and organic layers to facilitate the acid-base reaction.
-
Causality 2: Incomplete Protonation: During the precipitation step, if not enough acid is added, the carboxylate salt will not be fully protonated back to the neutral, less water-soluble benzoic acid.
-
Solution 2: Add acid (e.g., concentrated HCl) dropwise while monitoring the pH with pH paper. Continue adding acid until the solution is strongly acidic (pH 1-2) to ensure complete precipitation.[2]
-
Causality 3: Emulsion Formation: Emulsions are a common issue during extractions and can trap your product at the interface of the two layers.
-
Solution 3: To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution), gently swirling the separatory funnel, or filtering the entire mixture through a pad of Celite.
Experimental Workflow: Acid-Base Extraction
Caption: Acid-base extraction for purifying this compound.
Data Summary
| Property | Value | Source |
| CAS Number | 403-16-7 | [2] |
| Molecular Formula | C₇H₄ClFO₂ | |
| Molecular Weight | 174.56 g/mol | |
| Melting Point | 133-135 °C | [2][4] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Slightly soluble in water; soluble in ethanol, ether, acetone, and aqueous base. | [1] |
Safety Precautions
-
Always handle this compound in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7]
-
This compound is an irritant to the skin and eyes.[7] In case of contact, rinse the affected area with plenty of water.[8]
-
Consult the Safety Data Sheet (SDS) for complete safety and handling information.[7][8]
References
- 1. This compound [alfachemch.com]
- 2. This compound | 403-16-7 [chemicalbook.com]
- 3. EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride - Google Patents [patents.google.com]
- 4. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrixscientific.com]
- 5. userweb.ucs.louisiana.edu [userweb.ucs.louisiana.edu]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
managing solubility issues of 3-Chloro-4-fluorobenzoic acid in aqueous solutions
Subject: Managing Solubility Issues of 3-Chloro-4-fluorobenzoic Acid in Aqueous Solutions
This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical, step-by-step protocols for overcoming the solubility challenges associated with this compound in aqueous media.
Introduction
This compound is a halogenated aromatic carboxylic acid frequently used as a building block in the synthesis of pharmaceuticals and other bioactive molecules.[1] A common hurdle in its application is its limited solubility in aqueous solutions, a characteristic stemming from its relatively non-polar benzene ring and the presence of halogens.[2] This guide provides a structured approach to understanding and managing these solubility issues, ensuring reliable and reproducible experimental outcomes.
First, it is essential to understand the fundamental physicochemical properties of the compound, which dictate its behavior in solution.
| Property | Value | Source |
| Molecular Formula | C₇H₄ClFO₂ | [3][4] |
| Molecular Weight | 174.56 g/mol | [3] |
| Appearance | White to light yellow crystalline powder | [5][6] |
| Melting Point | 133-135 °C | [1][5] |
| Predicted pKa | 3.77 ± 0.10 | [6] |
| Aqueous Solubility | Slightly soluble / Poorly soluble | [2] |
| Organic Solvent Solubility | Readily soluble in ethanol, ether, acetone | [2] |
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling of this compound.
Q1: Why is my this compound not dissolving in water or buffer?
A: this compound is an organic acid with limited aqueous solubility due to its hydrophobic halogenated benzene ring.[2][7] Its solubility is governed by the equilibrium between its neutral, less soluble form (R-COOH) and its ionized, more soluble carboxylate form (R-COO⁻). At neutral or acidic pH (below its pKa of ~3.77), the compound exists predominantly in its neutral form, which does not interact favorably with polar water molecules, leading to poor dissolution.[6][8]
Q2: I've prepared a stock solution in DMSO, but it precipitates when I add it to my aqueous buffer. What is happening?
A: This is a common phenomenon known as "precipitation upon dilution." While this compound is soluble in organic solvents like DMSO, this solvent acts as a co-solvent.[] When a small volume of the concentrated DMSO stock is added to a large volume of aqueous buffer, the final concentration of DMSO is too low to maintain solubility. The compound crashes out of the solution as it is exposed to an environment (the aqueous buffer) in which it is inherently insoluble.
Q3: Can I heat the solution to improve solubility?
A: Heating can temporarily increase the solubility of many compounds, including this one. However, this approach is often not a stable solution. Upon cooling to ambient or experimental temperatures (e.g., 37°C), the compound is likely to precipitate out, creating a supersaturated and unstable solution that can compromise experimental reproducibility. This method should be used with caution and is not recommended for creating stable stock solutions.
Q4: Are there any immediate safety concerns I should be aware of when handling this compound?
A: Yes. This compound is classified as an irritant. It can cause skin, eye, and respiratory system irritation.[5] It may also be harmful if swallowed, inhaled, or in direct contact with the skin.[5] Always handle this compound in a well-ventilated area (e.g., a chemical fume hood), wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed, validated methods to systematically enhance the aqueous solubility of this compound.
Decision Workflow for Solubility Enhancement
Before selecting a method, consider the experimental constraints, such as final desired pH, tolerance for organic co-solvents, and potential interference from excipients.
Caption: Workflow for selecting a solubilization strategy.
Method 1: pH Adjustment (Ionization)
Scientific Principle: This is the most direct and often preferred method for ionizable compounds.[] By raising the pH of the solution to be at least 1.5 to 2 units above the compound's pKa (~3.77), the carboxylic acid group (-COOH) is deprotonated to form the highly water-soluble carboxylate anion (-COO⁻).[6][8] The Henderson-Hasselbalch equation governs this equilibrium.
Caption: Equilibrium of this compound.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a dilute stock solution of a suitable base, such as 0.1 M or 1 M Sodium Hydroxide (NaOH).[11]
-
Weigh Compound: Accurately weigh the desired amount of this compound and place it in a suitable vessel.
-
Initial Suspension: Add approximately 80% of the final desired volume of purified water or your target buffer (ensure the buffer itself does not precipitate at high pH). The compound will likely form a suspension.
-
Titration: While stirring vigorously, add the NaOH solution dropwise. Monitor the pH of the solution using a calibrated pH meter.
-
Dissolution Point: As the pH approaches and surpasses the pKa (~3.77), you will observe the solid material begin to dissolve. Continue adding base until all solid is dissolved and the pH is stable in the target range (e.g., pH 7.0 - 7.5 for physiological buffers).
-
Final Volume Adjustment: Once fully dissolved, add the remaining water or buffer to reach the final target volume and confirm the final pH.
-
Filtration (Optional but Recommended): Filter the final solution through a 0.22 µm filter to remove any potential micro-precipitates or particulate matter.
Causality & Trustworthiness: This method is self-validating. Complete dissolution will only occur when the pH is sufficiently high to convert the compound to its soluble salt form. The final clear solution, with a stable pH above ~5.5, confirms successful solubilization.
Method 2: Co-solvency
Scientific Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[] This makes the environment more favorable for dissolving non-polar solutes by disrupting water's hydrogen-bonding network, which tends to exclude hydrophobic molecules.[12]
Common Co-solvents: Ethanol, Dimethyl Sulfoxide (DMSO), Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400).[]
Step-by-Step Protocol:
-
Select Co-solvent: Choose a co-solvent that is compatible with your downstream application. DMSO is a powerful solvent but can be toxic in some cell-based assays. Ethanol or PG are often better tolerated.
-
Prepare Concentrated Stock: Dissolve the this compound in 100% of the chosen co-solvent to create a high-concentration stock (e.g., 100 mM in DMSO). The compound should be readily soluble in most organic solvents.[2]
-
Dilution into Aqueous Media: To prepare the final working solution, slowly add the concentrated stock solution to the vigorously stirring aqueous buffer. Crucially, do not add the buffer to the stock. This ensures that the compound is always entering a solution where the co-solvent concentration is highest at the point of entry, minimizing precipitation.
-
Determine Maximum Co-solvent Level: The final concentration of the co-solvent should be kept to a minimum, typically <5% and often <1% v/v, to avoid artifacts in biological experiments. You may need to perform a titration to find the maximum aqueous concentration achievable for a given final co-solvent percentage.
Causality & Trustworthiness: The success of this method depends on finding a balance. The co-solvent must be concentrated enough to maintain solubility but dilute enough not to interfere with the experiment. A clear final solution indicates success, while any cloudiness or precipitate indicates the solubility limit has been exceeded.
Method 3: Surfactant-Mediated Solubilization
Scientific Principle: Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into micelles.[13] These micelles have a hydrophobic core and a hydrophilic shell. Hydrophobic compounds like this compound can partition into the hydrophobic core, effectively being encapsulated and "dissolved" in the aqueous medium.[14]
Caption: Encapsulation within a surfactant micelle core.
Step-by-Step Protocol:
-
Select Surfactant: Non-ionic surfactants like Polysorbate 80 (Tween 80) or anionic surfactants like Sodium Dodecyl Sulfate (SDS) are common choices. The choice depends on experimental compatibility.
-
Prepare Surfactant Solution: Prepare an aqueous solution of the surfactant at a concentration well above its CMC (e.g., 1-2% w/v).
-
Add Compound: Add the powdered this compound directly to the surfactant solution.
-
Facilitate Dissolution: Stir the mixture, and if necessary, gently warm or sonicate to accelerate the partitioning of the compound into the micelles.
-
Equilibration: Allow the solution to stir for a sufficient time (e.g., 1-2 hours) at room temperature to ensure equilibrium is reached.
-
Filtration: Filter the solution to remove any undissolved material.
Causality & Trustworthiness: This method relies on the formation of micelles. A clear solution after filtration indicates successful solubilization. The amount of drug that can be solubilized is directly related to the concentration of the surfactant.[15]
Method 4: Complexation with Cyclodextrins
Scientific Principle: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic (lipophilic) interior cavity.[16] They can encapsulate "guest" molecules, like the aromatic ring of this compound, into their cavity, forming a water-soluble inclusion complex.[] Derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) offer significantly higher aqueous solubility than native β-cyclodextrin.[18]
Step-by-Step Protocol:
-
Select Cyclodextrin: HP-β-CD is an excellent starting choice for aromatic acids due to its high solubility and low toxicity.[]
-
Prepare Cyclodextrin Solution: Dissolve the HP-β-CD in water or buffer to create a stock solution (e.g., 10-20% w/v).
-
Add Compound: Add the this compound to the cyclodextrin solution. A 1:1 molar ratio is a good starting point for optimization.
-
Promote Complexation: Stir the mixture vigorously at room temperature for several hours (4-24 hours) to allow for the formation of the inclusion complex. Sonication can sometimes expedite this process.
-
Assess and Filter: Observe the solution for clarity. Once dissolution appears complete, filter through a 0.22 µm syringe filter to remove any un-complexed, insoluble material.
Causality & Trustworthiness: The formation of a clear solution after an appropriate equilibration period is a strong indicator of successful complexation. The solubility enhancement is typically proportional to the concentration of the cyclodextrin used.[19]
References
- 1. This compound | 403-16-7 [chemicalbook.com]
- 2. This compound [alfachemch.com]
- 3. This compound (CAS 403-16-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 403-16-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. This compound CAS#: 403-16-7 [m.chemicalbook.com]
- 7. quora.com [quora.com]
- 8. PH adjustment: Significance and symbolism [wisdomlib.org]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. CompoundingToday.com | Compounding Today - Pharmacy Compounding Abstracts, Pharmacy Formulas, Discontinued Medications, Medicine Flavoring, Pharmacy Operating Procedures, and more. [compoundingtoday.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Effect of Surfactants and Polymers on the Dissolution Behavior of Supersaturable Tecovirimat-4-Hydroxybenzoic Acid Cocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 18. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cyclodextrin Derivatives as Promising Solubilizers to Enhance the Biological Activity of Rosmarinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Reactions with 3-Chloro-4-fluorobenzoic Acid
Welcome to the technical support center for 3-Chloro-4-fluorobenzoic acid (3-Cl-4-FBA). This guide is designed for researchers, scientists, and drug development professionals who are transitioning reactions involving this versatile intermediate from the bench to a larger scale. 3-Cl-4-FBA is a crucial building block in the synthesis of numerous pharmaceutical and agrochemical compounds due to the unique electronic properties conferred by its halogen substituents, which can enhance metabolic stability and binding affinity.[1][2][3] However, scaling up reactions introduces challenges in reaction kinetics, thermal management, and impurity control. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to navigate these complexities effectively.
Compound Profile and Safety
Before any scale-up, a thorough understanding of the reactant's properties and safety requirements is paramount.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 403-16-7 | |
| Molecular Formula | C₇H₄ClFO₂ | [4] |
| Molecular Weight | 174.56 g/mol | [4] |
| Appearance | White to light yellow crystalline powder | [5][6] |
| Melting Point | 133-135 °C | [5][7][8] |
| Boiling Point | 92 °C at 22 mmHg | [5][8] |
| Solubility | Slightly soluble in water; readily soluble in organic solvents like ethanol, ether, and acetone.[1] | |
| pKa | 3.77 ± 0.10 (Predicted) | [5] |
Safety & Handling FAQs
Q: What are the primary hazards associated with this compound?
A: 3-Cl-4-FBA is classified as an irritant, causing skin, eye, and respiratory system irritation.[5][9] It can be harmful if swallowed, inhaled, or in contact with skin.[5] When handling, always use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10] Work should be conducted in a well-ventilated area or a fume hood.[9][10]
Q: Are there any special storage requirements for this compound?
A: Yes, it should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[1][9]
Core Reactions & Scale-Up Challenges: Frequently Asked Questions
Q: What are the most common industrial-scale reactions involving this compound?
A: The three most prevalent reaction classes are:
-
Amide Bond Formation (Amidation): Reacting the carboxylic acid with an amine to form an amide is a cornerstone of pharmaceutical synthesis.[1][11] This is often the final bond-forming step in creating an active pharmaceutical ingredient (API).[12]
-
Esterification: The formation of esters, typically through reactions like the Fischer esterification with an alcohol under acidic catalysis, is common for creating intermediates or pro-drugs.[1][13]
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the aromatic ring allows the displacement of the fluorine (or sometimes chlorine) atom by a strong nucleophile. This is a powerful method for building molecular complexity.[14][15]
Q: What are the universal challenges I should anticipate when moving from a 1g to a 1kg scale?
A: Scaling up introduces several critical challenges:
-
Thermal Management: Reactions that are easily managed in a small flask can become dangerously exothermic at scale. The surface-area-to-volume ratio decreases, making heat dissipation less efficient.
-
Mixing and Mass Transfer: Achieving homogeneous mixing in a large reactor is more difficult. Poor mixing can lead to localized "hot spots," uneven reaction rates, and the formation of impurities.
-
Reagent Addition: The rate of reagent addition, which might be instantaneous at the bench, must be carefully controlled at scale to manage exotherms and minimize side reactions.
-
Work-up and Purification: Handling large volumes during aqueous washes, extractions, and crystallization presents logistical challenges. Phase separation can be slower, and achieving the same level of purity often requires re-optimization of crystallization or chromatographic methods.
Troubleshooting Guide: Reaction-Specific Issues
This section addresses specific problems you may encounter during scale-up for the most common reaction types.
Part A: Amide Bond Formation (Amidation)
Q: My amide coupling yield dropped from 90% to 50% after scale-up. What are the likely causes?
A: This is a very common issue. The root cause often lies in the activation step or side reactions that become more prominent at scale.
-
Cause 1: Ineffective Carboxylic Acid Activation. The coupling reagents used (e.g., EDC, HATU) can be sensitive to moisture and may degrade if not handled under strictly anhydrous conditions.[16] At scale, the larger surface area and longer reaction times increase the risk of moisture contamination.
-
Solution: Ensure all solvents are rigorously dried and the reaction is run under an inert atmosphere (e.g., Nitrogen). Consider a "pre-activation" step: stir the 3-Cl-4-FBA, coupling reagent, and a non-nucleophilic base (like DIPEA) for 15-30 minutes before adding the amine. This can significantly improve efficiency, especially with uronium-based reagents like HATU.[16]
-
-
Cause 2: Competing Side Reactions. With carbodiimide reagents like EDC or DCC, the highly reactive O-acylisourea intermediate can rearrange to form an unreactive N-acylurea byproduct, consuming your activated acid.[16]
-
Solution: Add an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS). These additives trap the O-acylisourea to form a more stable active ester that is less prone to rearrangement but still highly reactive toward the amine.[16]
-
-
Cause 3: Poor Temperature Control. Amide coupling activation is often exothermic. A temperature spike in a large reactor can accelerate the degradation of reagents and intermediates.
-
Solution: Control the addition rate of the coupling reagent and use a reactor with efficient cooling. For highly exothermic reactions, consider adding the coupling reagent as a solution rather than a solid to improve heat distribution.
-
Q: I'm seeing a significant new impurity peak in my HPLC analysis post-scale-up. How do I deal with it?
A: First, identify the impurity. The most common culprits in amide couplings are unreacted starting materials, the N-acylurea byproduct (with carbodiimides), or a guanidinium-related byproduct (from the reaction of HATU with your amine).[16] An LC-MS analysis is the best tool for identification.[17]
-
Mitigation Strategy: The choice of coupling reagent is critical for scale-up. While HATU is highly efficient, it is expensive. EDC is a cost-effective choice, and its urea byproduct is water-soluble, simplifying the work-up via aqueous washes.[16][18] If you must use DCC, be aware that its dicyclohexylurea (DCU) byproduct is poorly soluble and must be removed by filtration, which can be cumbersome at scale.[16][18]
Part B: Fischer Esterification
Q: My large-scale Fischer esterification is stalling and appears to be equilibrium-limited. How can I drive it to completion?
A: The Fischer esterification is a classic equilibrium reaction where water is produced as a byproduct. According to Le Châtelier's principle, you must remove the water to drive the reaction forward.[13]
-
Solution 1: Dean-Stark Apparatus. At scale, the most effective method is azeotropic removal of water. Use a solvent like toluene that forms a lower-boiling azeotrope with water. By fitting the reactor with a Dean-Stark trap, the water is physically removed from the reaction mixture as it forms, pushing the equilibrium towards the ester product.[13]
-
Solution 2: Use Excess Alcohol. If your alcohol is inexpensive and has a suitable boiling point, using it as the solvent (in large excess) can also shift the equilibrium to the product side.[13]
-
Solution 3: Check Catalyst Loading. Ensure that the catalytic acid (e.g., H₂SO₄ or p-TsOH) is scaled proportionally. A common mistake is not accounting for the larger volume, leading to an effectively lower catalyst concentration.
Part C: Nucleophilic Aromatic Substitution (SNAr)
Q: I am attempting to displace the fluorine atom with an amine nucleophile, but the reaction is sluggish and requires harsh conditions at scale. How can I optimize this?
A: For an SNAr reaction to proceed, the aromatic ring must be sufficiently "activated" (i.e., electron-poor).[15][19] The chlorine and carboxylic acid groups on 3-Cl-4-FBA are electron-withdrawing, which facilitates this reaction. The key factors are solvent, temperature, and base.
-
Solvent Choice: SNAr reactions are significantly accelerated in polar aprotic solvents like DMF, DMSO, or NMP. These solvents solvate the cation but not the nucleophile, increasing its effective nucleophilicity.
-
Temperature Control: These reactions often require elevated temperatures. However, at scale, high temperatures can lead to side reactions and decomposition. A carefully controlled heating ramp and maintaining the minimum effective temperature is crucial.
-
Base Selection: If your nucleophile is an amine, a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DIPEA) is often required to neutralize the HF that is formed. The choice of base can dramatically impact the reaction rate and impurity profile.
Experimental Protocol: Scalable Amide Coupling
This protocol describes a robust and scalable procedure for the coupling of this compound with a generic primary amine using EDC and HOBt.
Objective: To synthesize N-Alkyl-3-chloro-4-fluorobenzamide on a 100 g scale.
Materials:
-
This compound (100 g, 1.0 eq)
-
Primary Amine (1.05 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (10 volumes, ~1 L)
-
1M HCl (aq), Saturated NaHCO₃ (aq), Brine
Procedure:
-
Preparation: To a 2L jacketed reactor equipped with an overhead stirrer, thermometer, and nitrogen inlet, charge this compound (100 g), HOBt, and the primary amine.
-
Dissolution: Add the anhydrous solvent (e.g., DCM, 1 L) and stir to dissolve.
-
Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.
-
Base Addition: Slowly add DIPEA via an addition funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Coupling Reagent Addition: Add the EDC·HCl portion-wise over 30-45 minutes. Monitor the internal temperature closely, maintaining it below 10 °C. A slight exotherm is expected.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by TLC or HPLC. A sample can be taken, quenched with water, extracted, and analyzed. The reaction is complete when the starting acid is consumed.
-
Work-up:
-
Cool the reaction mixture back to 10-15 °C.
-
Quench the reaction by slowly adding water (500 mL).
-
Transfer the mixture to a larger separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 250 mL), saturated NaHCO₃ (2 x 250 mL), and brine (1 x 250 mL).
-
-
Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude amide can be purified by recrystallization from a suitable solvent system (e.g., EtOAc/Heptane) or by silica gel chromatography if necessary.
References
- 1. This compound [alfachemch.com]
- 2. nbinno.com [nbinno.com]
- 3. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties [mdpi.com]
- 4. This compound (CAS 403-16-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. chembk.com [chembk.com]
- 6. innospk.com [innospk.com]
- 7. This compound | 403-16-7 [chemicalbook.com]
- 8. This compound CAS#: 403-16-7 [m.chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 14. researchgate.net [researchgate.net]
- 15. vapourtec.com [vapourtec.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. reddit.com [reddit.com]
- 19. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
improving reaction conditions for 3-Chloro-4-fluorobenzoic acid esterification
Welcome to the technical support center for the esterification of 3-chloro-4-fluorobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. The methodologies and explanations herein are grounded in established chemical principles to ensure you can confidently navigate the challenges of this specific transformation.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the esterification of this compound. Each problem is analyzed from a mechanistic standpoint to provide robust and scientifically sound solutions.
Issue 1: Low or No Ester Conversion
Symptom: TLC or GC-MS analysis shows a significant amount of unreacted this compound after the expected reaction time.
Potential Causes & Solutions:
-
Insufficient Acid Catalyst Activity: The electron-withdrawing nature of the chlorine and fluorine atoms on the benzoic acid ring deactivates the carbonyl group, making it less susceptible to nucleophilic attack by the alcohol. Standard acidic catalysts may not be sufficient to promote the reaction effectively.
-
Causality: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[1] For deactivated substrates, a stronger acidic environment is necessary to achieve a sufficient concentration of the protonated intermediate.
-
Solution:
-
Increase Catalyst Loading: Cautiously increase the amount of catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) in increments.[2]
-
Use a Stronger Acid Catalyst: Consider using a stronger acid like triflic acid or a Lewis acid such as scandium(III) triflate for more challenging esterifications.[1]
-
Alternative Activation: Convert the carboxylic acid to a more reactive intermediate, such as an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the alcohol.[3][4] This two-step process often provides higher yields for deactivated acids.[3]
-
-
-
Presence of Water: Water, a byproduct of the esterification, can shift the reaction equilibrium back towards the reactants, hydrolyzing the ester product.[2][5] Any residual water in the reactants or solvent will also inhibit the forward reaction.
-
Causality: According to Le Châtelier's principle, the removal of a product will drive the equilibrium towards further product formation.[5][6][7]
-
Solution:
-
Use Anhydrous Reagents and Solvents: Ensure the alcohol and any solvent used are thoroughly dried.
-
Employ a Dean-Stark Apparatus: For reactions run at reflux, a Dean-Stark trap is highly effective for the azeotropic removal of water as it forms.[6][7][8][9]
-
Add a Dehydrating Agent: Incorporate molecular sieves into the reaction mixture to sequester water.[2]
-
-
-
Suboptimal Reaction Temperature: The reaction rate is highly dependent on temperature.[2]
-
Causality: Higher temperatures increase the kinetic energy of molecules, leading to more frequent and energetic collisions, thus increasing the reaction rate. However, excessively high temperatures can lead to side reactions.[2][10]
-
Solution:
-
Optimize Temperature: If the reaction is sluggish at a lower temperature, gradually increase it while monitoring for the formation of byproducts by TLC. Refluxing is a common condition for Fischer esterification.[1]
-
-
Issue 2: Formation of Impurities and Side Products
Symptom: TLC analysis shows multiple spots in addition to the starting material and the desired ester. The reaction mixture may also appear dark brown or black.[2]
Potential Causes & Solutions:
-
Decomposition or Polymerization: Harsh acidic conditions and high temperatures can sometimes lead to the degradation of starting materials or products, especially with sensitive substrates.[2]
-
Causality: Strong acids at elevated temperatures can promote side reactions such as sulfonation (if using H₂SO₄) or other intermolecular reactions.
-
Solution:
-
Milder Reaction Conditions: Use a milder acid catalyst or lower the reaction temperature.[2]
-
Alternative Methods: For particularly sensitive substrates, consider non-acidic esterification methods like the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[11][12][13] This method is performed at room temperature and is suitable for acid-labile compounds.[11][12]
-
-
-
Incomplete Reaction During Work-up: If converting to the acid chloride first, residual thionyl chloride can lead to impurities.
-
Causality: Thionyl chloride is highly reactive and will react with any nucleophiles present, including water during the work-up, to produce HCl and SO₂, which can complicate purification.
-
Solution: Ensure complete removal of excess thionyl chloride by distillation or under high vacuum before adding the alcohol.[14][15]
-
Issue 3: Difficult Product Isolation and Purification
Symptom: The crude product is difficult to purify by crystallization or chromatography, or significant product loss occurs during the work-up.[2]
Potential Causes & Solutions:
-
Emulsion Formation During Extraction: The presence of unreacted carboxylic acid and the ester product can sometimes lead to emulsions during aqueous work-up.
-
Causality: Carboxylic acids can act as surfactants, stabilizing oil-in-water emulsions.
-
Solution:
-
Brine Wash: After the bicarbonate wash, wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to help break emulsions.[2]
-
Adjust pH: Ensure the aqueous layer is distinctly basic (pH > 8) during the bicarbonate wash to fully convert the unreacted carboxylic acid to its water-soluble carboxylate salt.[2]
-
-
-
Co-elution during Chromatography: The ester product may have a similar polarity to a byproduct, making separation by column chromatography challenging.
-
Solution:
-
Optimize Solvent System: Systematically screen different solvent systems for TLC to find one that provides better separation between the product and the impurity.
-
Alternative Purification: Consider bulb-to-bulb distillation (Kugelrohr) for liquid esters or recrystallization from a different solvent system.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for the Fischer esterification of this compound with a simple alcohol like methanol or ethanol?
For a standard Fischer esterification, a good starting point is to use the alcohol as the solvent (in large excess) with a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).[1][7] The reaction is typically heated to reflux and monitored by TLC until the starting carboxylic acid is consumed.[16]
Q2: How do the halogen substituents on the aromatic ring affect the esterification reaction?
The chlorine and fluorine atoms are electron-withdrawing groups. They decrease the electron density on the aromatic ring and, through inductive effects, on the carbonyl carbon of the carboxylic acid. This deactivation makes the carbonyl carbon less electrophilic and thus less reactive towards the nucleophilic attack of the alcohol, slowing down the reaction rate compared to unsubstituted benzoic acid.[17]
Q3: When should I consider using a method other than Fischer esterification?
You should consider alternative methods under the following circumstances:
-
Acid-Sensitive Substrates: If your alcohol or the carboxylic acid contains functional groups that are not stable in strong acid, the Fischer esterification is not suitable.[3]
-
Sterically Hindered Reactants: If either the carboxylic acid or the alcohol is sterically hindered, the reaction rate may be extremely slow.
-
High-Value Substrates: When working with precious materials where maximizing yield is critical and avoiding harsh conditions is necessary.[1]
-
Tertiary Alcohols: Tertiary alcohols are prone to elimination under acidic conditions to form alkenes.[1][18]
In these cases, the Steglich esterification is an excellent, mild alternative.[3][11][12]
Q4: How can I effectively monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.[2] Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to separate the starting carboxylic acid from the less polar ester product. The disappearance of the starting material spot indicates the reaction is nearing completion. For quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used.[19]
Q5: What is a standard work-up procedure for a Fischer esterification?
A typical work-up involves:
-
Cooling the reaction mixture to room temperature.
-
Removing the excess alcohol under reduced pressure.
-
Diluting the residue with an organic solvent like ethyl acetate or diethyl ether.
-
Washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and remove unreacted carboxylic acid.[2][20]
-
Washing the organic layer with water and then with brine.[2]
-
Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filtering and concentrating the solvent to yield the crude ester.
Section 3: Data and Protocols
Table 1: Comparison of Common Esterification Methods
| Method | Typical Conditions | Advantages | Disadvantages |
| Fischer Esterification | Alcohol (excess/solvent), strong acid catalyst (H₂SO₄, TsOH), heat (reflux).[1][18] | Simple, uses inexpensive reagents.[1] | Reversible, requires harsh conditions, not suitable for acid-sensitive substrates or tertiary alcohols.[1][18] |
| Acid Chloride Formation + Alcoholysis | 1) SOCl₂ or (COCl)₂, heat. 2) Alcohol, base (e.g., pyridine, Et₃N), 0 °C to RT.[3][14][15] | High yielding, works for deactivated acids and hindered alcohols. | Two-step process, uses hazardous reagents (SOCl₂).[4] |
| Steglich Esterification | DCC, DMAP (catalytic), alcohol, inert solvent (DCM, THF), room temperature.[11][12] | Very mild conditions, suitable for acid-sensitive substrates.[3][12] | DCC is an allergen, byproduct (DCU) can be difficult to remove.[11][16] |
Protocol 1: Fischer Esterification of this compound with Methanol
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add anhydrous methanol (serving as both reactant and solvent, ~20 eq).
-
Slowly and carefully add concentrated sulfuric acid (0.05 - 0.1 eq) to the stirring solution.
-
Heat the mixture to reflux and maintain for 4-16 hours. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic solution sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude methyl 3-chloro-4-fluorobenzoate.
-
Purify by column chromatography or distillation as needed.
Protocol 2: Steglich Esterification of this compound
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous DCM dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.[11]
-
Filter off the DCU precipitate and wash it with a small amount of cold DCM.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude ester by column chromatography.
Section 4: Visual Guides
Diagram 1: General Troubleshooting Workflow for Low Ester Yield
Caption: Troubleshooting flowchart for low yield in esterification.
Diagram 2: Comparison of Esterification Pathways
Caption: Comparison of Fischer and Steglich esterification pathways.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Dean Stark Apparatus - Scoilnet [scoilnet.ie]
- 6. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Dean-Stark apparatus [chemeurope.com]
- 9. Video: Dean-Stark Trap: Principle, Use in Chemical Reactions [jove.com]
- 10. ES2380693T3 - Procedure for the preparation of esters of benzoic acid - Google Patents [patents.google.com]
- 11. Steglich esterification - Wikipedia [en.wikipedia.org]
- 12. Steglich Esterification [organic-chemistry.org]
- 13. synarchive.com [synarchive.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. benchchem.com [benchchem.com]
- 16. reddit.com [reddit.com]
- 17. quora.com [quora.com]
- 18. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 19. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Technical Support Center: Amidation Reactions of 3-Chloro-4-fluorobenzoic Acid
Welcome to the technical support guide for amidation reactions involving 3-chloro-4-fluorobenzoic acid. This resource is tailored for researchers, scientists, and drug development professionals to navigate the specific challenges and nuances of coupling this electron-deficient aromatic carboxylic acid. The following question-and-answer guide provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My amidation reaction with this compound is resulting in very low or no product yield. What are the most common culprits?
Low yields in this specific amidation are a frequent challenge. The electronic properties of this compound, which contains two strong electron-withdrawing groups (EWGs), are a primary factor. These EWGs increase the acidity of the carboxylic acid proton, making it highly susceptible to an acid-base reaction with the amine nucleophile to form a non-reactive ammonium carboxylate salt.[1][2] Overcoming this initial hurdle requires careful selection of the activation method and reaction conditions.
Key causes for failure include:
-
Incomplete Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine is generally inefficient without an activating agent.[2][3] If the coupling reagent is degraded, used in insufficient amounts, or is not potent enough, the acid will not be sufficiently activated for nucleophilic attack.[4][5]
-
Amine Protonation: As mentioned, a rapid acid-base reaction can consume your amine, rendering it non-nucleophilic.[4] This is often the dominant non-productive pathway if conditions are not optimized.
-
Hydrolysis: The presence of water is detrimental. Activated acid intermediates (e.g., O-acylisourea, active esters) are highly moisture-sensitive and can hydrolyze back to the starting carboxylic acid, halting the reaction.[4] It is critical to use anhydrous solvents and reagents.[6]
-
Suboptimal Reagents or Conditions: The choice of coupling reagent, base, and solvent has a profound impact on success.[3][4] An inappropriate combination can fail to overcome the activation barrier or may promote side reactions.
Below is a systematic workflow to diagnose and address low-yield issues.
Caption: Troubleshooting workflow for low-yield amidation reactions.
Q2: How do I select the best coupling reagent for this compound?
The choice of coupling reagent is critical. For an electron-deficient acid like this, highly efficient reagents are recommended. Reagents are broadly classified into carbodiimides, uronium/aminium salts, and phosphonium salts.
| Reagent Class | Examples | Pros | Cons |
| Carbodiimides | EDC, DCC, DIC[3] | Cost-effective, widely available. | Generally less reactive; often require additives (e.g., HOBt, Oxyma) to boost efficiency and suppress side reactions; DCC produces a urea byproduct (DCU) that can be difficult to remove.[6] |
| Uronium/Aminium Salts | HATU, HBTU, HCTU[3][][8] | Highly efficient, fast reaction times, low rates of side reactions.[9] HATU is particularly effective for challenging couplings.[9][10] | More expensive; can react directly with the amine if not pre-activated.[9] |
| Phosphonium Salts | PyBOP, BOP, PyAOP[3][][8] | High coupling efficiency, similar performance to uronium salts, low risk of racemization.[9] | Can be more expensive; BOP is a suspected carcinogen. |
Recommendation: For this compound, especially when coupling with less nucleophilic or sterically hindered amines, a uronium salt like HATU is often the most reliable choice.[9][10] If cost is a major constraint, EDC in combination with an additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure is a robust alternative.[2][4]
Q3: What is the mechanistic role of additives like HOBt, and why are they so important with carbodiimides?
When a carbodiimide like EDC reacts with a carboxylic acid, it forms a highly reactive O-acylisourea intermediate. This intermediate is unstable and prone to two undesirable pathways: hydrolysis back to the starting acid if water is present, or rearrangement to a stable N-acylurea byproduct, which is often difficult to separate from the desired product.[2]
An additive like HOBt intercepts this reactive intermediate. It acts as a nucleophile, attacking the O-acylisourea to form an HOBt active ester. This new intermediate is more stable than the O-acylisourea, preventing rearrangement, but still highly reactive towards the amine. This two-step activation process significantly increases the yield and purity of the final amide.[2][3]
Caption: Mechanism of EDC/HOBt mediated amidation.
Q4: Should I use a one-pot coupling reagent or the two-step acyl chloride method?
Both are valid strategies, and the best choice depends on your substrate's compatibility and desired scale.
-
One-Pot Coupling (e.g., HATU, EDC/HOBt): This is the most common method in medicinal chemistry due to its mild conditions and operational simplicity.[][11] It is generally preferred for complex molecules with sensitive functional groups. The key is to ensure anhydrous conditions.
-
Two-Step Acyl Chloride Method: This classic approach involves first converting the carboxylic acid to the highly reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the amine.[3][12][13]
-
Advantages: Very cost-effective for large-scale synthesis. The acyl chloride is extremely reactive, often driving difficult couplings to completion.
-
Disadvantages: The conditions for forming the acyl chloride (e.g., heating with SOCl₂) can be harsh and incompatible with sensitive functional groups.[13] The HCl gas byproduct is corrosive, and the acyl chloride intermediate is highly moisture-sensitive.
-
Recommendation: Start with a one-pot coupling reagent like HATU or EDC/HOBt. If you still face reactivity issues, particularly with a very unreactive amine, the acyl chloride method is a powerful alternative, provided your amine substrate can tolerate the conditions.[14]
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol is recommended for its high efficiency and reliability.[6][11]
-
Preparation: To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq.).
-
Dissolution: Dissolve the acid in an anhydrous solvent such as DMF or DCM (to make a ~0.5 M solution).
-
Pre-activation: Add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0-2.5 eq.) followed by HATU (1.1-1.2 eq.). Stir the mixture at room temperature for 15-30 minutes.[4][9]
-
Amine Addition: Add the amine (1.0-1.2 eq.) to the activated mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are often complete within 2-16 hours.[6]
-
Workup: Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent like ethyl acetate or DCM.
-
Purification: Wash the organic layer with saturated aqueous NaHCO₃ and then brine.[6] Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[15]
Protocol 2: Two-Step Procedure via Acyl Chloride Formation
This protocol is a robust, cost-effective alternative.[11]
Step A: Synthesis of 3-Chloro-4-fluorobenzoyl Chloride
-
Setup: To a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl gas), add this compound (1.0 eq.).
-
Reagent Addition: Suspend the acid in an anhydrous solvent like toluene or DCM. Add a catalytic amount of DMF (1-2 drops).[11][16] Slowly add thionyl chloride (SOCl₂) (1.5-2.0 eq.) at room temperature.
-
Reaction: Heat the mixture to reflux (typically ~80°C for toluene) and maintain for 1-3 hours, or until the evolution of gas ceases.
-
Isolation: Cool the reaction mixture and remove the excess solvent and SOCl₂ under reduced pressure to yield the crude acyl chloride, which can often be used directly in the next step.
Step B: Amide Coupling
-
Amine Solution: In a separate, dry, nitrogen-flushed flask, dissolve the amine (1.0 eq.) and a base like triethylamine (TEA) or DIPEA (1.2 eq.) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.[11]
-
Acyl Chloride Addition: Slowly add a solution of the 3-chloro-4-fluorobenzoyl chloride (1.0 eq.) in anhydrous DCM to the cooled amine solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor progress by TLC or LC-MS.
-
Workup & Purification: Quench the reaction with water. Separate the organic layer, wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, concentrate, and purify by column chromatography as described in Protocol 1.[15]
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. iajpr.com [iajpr.com]
- 14. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Preventing Byproduct Formation in Halogen Exchange Reactions
Welcome to the Technical Support Center for Halogen Exchange Reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their halogen exchange reactions and minimize the formation of unwanted byproducts. Here, you will find in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Understanding the Landscape of Halogen Exchange Reactions
Halogen exchange reactions, such as the Finkelstein and Halex reactions, are powerful tools in organic synthesis for introducing a specific halogen into a molecule.[1][2] However, like any chemical transformation, they are susceptible to side reactions that can diminish yield and complicate purification. This guide will help you navigate these challenges by providing a clear understanding of the underlying mechanisms and how to control them.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low Conversion of Starting Material in a Finkelstein Reaction
Question: I'm performing a Finkelstein reaction to convert an alkyl chloride to an alkyl iodide using sodium iodide in acetone, but I'm observing low conversion even after prolonged reaction times. What are the likely causes and how can I improve my yield?
Answer:
Low conversion in a Finkelstein reaction is a common issue that can often be traced back to the equilibrium nature of the reaction and the conditions employed. The reaction is a classic S\N2 process, and its success hinges on pushing the equilibrium towards the desired product.[2][3]
Core Principle: Le Chatelier's Principle in Action
The Finkelstein reaction is reversible.[3][4] To drive it to completion, we exploit the differential solubility of the halide salts involved.[2] In the classic setup, sodium iodide (NaI) is soluble in acetone, while the sodium chloride (NaCl) or sodium bromide (NaBr) byproduct is not.[2][4] The precipitation of the insoluble salt removes it from the reaction mixture, shifting the equilibrium to favor the formation of the alkyl iodide.[3][4]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: The presence of water can be detrimental. Water can hydrate the sodium iodide, reducing its nucleophilicity, and can also increase the solubility of the byproduct sodium chloride or bromide, preventing it from precipitating and thus hindering the forward reaction.[4]
-
Protocol: Use anhydrous acetone and ensure your glassware is thoroughly dried. Consider adding molecular sieves to the reaction mixture.
-
-
Solvent Choice is Critical: Acetone is the standard solvent for a reason.[4][5] Its ability to dissolve NaI while poorly solvating NaCl and NaBr is key.[2] Using other polar aprotic solvents like DMF or DMSO can be an option, especially for less reactive substrates, but the solubility differences of the salts must be considered.[2][6] Polar protic solvents like water or alcohols should generally be avoided as they can solvate the nucleophile, reducing its reactivity in an S\N2 reaction.[7][8][9]
-
Substrate Reactivity: The Finkelstein reaction works best for primary alkyl halides.[2][5] Secondary halides are less reactive, and tertiary, vinyl, and aryl halides are generally unreactive under standard Finkelstein conditions due to steric hindrance and the difficulty of S\N2 reactions at sp2-hybridized carbons.[2][10]
-
Leaving Group Ability: The ease of displacement follows the trend I > Br > Cl > F.[13][14] This means converting an alkyl bromide to an alkyl iodide will be more facile than converting an alkyl chloride. Fluorides are very poor leaving groups in S\N2 reactions.[14][15]
Workflow for Optimizing a Finkelstein Reaction:
Caption: Troubleshooting workflow for low conversion in Finkelstein reactions.
Issue 2: Formation of Elimination Byproducts
Question: I'm attempting a halogen exchange on a secondary alkyl bromide, but I'm getting a significant amount of an alkene byproduct. How can I favor the substitution product over the elimination product?
Answer:
The competition between substitution (S\N2) and elimination (E2) is a classic challenge in organic chemistry, particularly with secondary and sterically hindered primary substrates.[16][17] Several factors influence this competition.
Key Factors Influencing S\N2 vs. E2:
-
Substrate Structure: As the steric hindrance around the reaction center increases (primary < secondary < tertiary), the S\N2 pathway becomes more difficult, and the E2 pathway becomes more competitive.[17] Tertiary halides almost exclusively undergo elimination.[3]
-
Strength and Basicity of the Nucleophile: While iodide is a strong nucleophile, it is a weak base, which generally favors substitution. However, under forcing conditions (e.g., high temperatures), its basicity can become more pronounced, leading to elimination.
-
Temperature: Higher reaction temperatures generally favor elimination over substitution. Elimination reactions have a higher activation energy but also a more positive entropy change, making them more favorable at elevated temperatures.
-
Solvent: Polar aprotic solvents, like those typically used for S\N2 reactions, can also influence the S\N2/E2 ratio.
Strategies to Minimize Elimination:
-
Temperature Control: This is often the most critical parameter. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or even 0 °C and monitor the reaction progress.
-
Choice of Halide Salt: While iodide is standard, if elimination is a persistent issue, ensure that the halide source is not contaminated with more basic impurities.
-
Consider a Milder Halogenating Agent: For sensitive substrates, alternative methods for halogen introduction might be necessary if elimination cannot be suppressed.
Data Summary: Temperature Effects on S\N2/E2 Competition
| Temperature | S\N2 Rate | E2 Rate | Predominant Product |
| Low | Moderate | Slow | Substitution |
| Moderate | Fast | Moderate | Substitution (likely) |
| High | Fast | Very Fast | Elimination |
Issue 3: Byproducts in Halex Reactions for Aryl Fluorination
Question: I'm running a Halex reaction to replace a chlorine on an electron-deficient aromatic ring with fluorine using KF. I'm observing byproducts that seem to result from reaction with the solvent (DMSO). What is happening and how can I prevent this?
Answer:
The Halex reaction is a type of nucleophilic aromatic substitution (S\NAr) and is a cornerstone for the synthesis of aryl fluorides.[18][19] These reactions are typically run at high temperatures in polar aprotic solvents, which can sometimes lead to unwanted side reactions.[18][20]
Mechanism of the Halex Reaction and Potential Pitfalls:
The Halex reaction proceeds via an addition-elimination mechanism, where the fluoride ion attacks the electron-deficient aromatic ring to form a Meisenheimer complex, followed by the expulsion of the leaving group (e.g., chloride).[19] The ring must be activated by electron-withdrawing groups (e.g., nitro, cyano) ortho or para to the leaving group.[21][22][23]
Common Byproducts and Their Prevention:
-
Solvent-Related Byproducts: At high temperatures, solvents like DMSO and DMF can decompose or react. For instance, DMSO can lead to the formation of methylated or other sulfur-containing byproducts.
-
Solution:
-
Lower Reaction Temperature: If possible, reducing the temperature can minimize solvent decomposition.
-
Alternative Solvents: Consider using a more stable solvent like sulfolane.
-
Phase-Transfer Catalysis: The use of a phase-transfer catalyst (PTC) can increase the solubility and reactivity of the fluoride salt in a less polar, more stable solvent, allowing for lower reaction temperatures.[24][25][26][27] Common PTCs include quaternary ammonium or phosphonium salts.[25][27]
-
-
-
Hydrolysis Byproducts: If water is present in the reaction mixture, it can compete with fluoride as a nucleophile, leading to the formation of phenolic byproducts.
-
Solution:
-
Anhydrous Conditions: Use anhydrous potassium fluoride (spray-dried is often preferred) and dry solvents.
-
-
-
Biaryl Ether Formation: In some cases, the phenoxide formed from hydrolysis can react with another molecule of the starting material to form a biaryl ether.[28]
-
Solution: Rigorous exclusion of water is the best preventative measure.
-
Visualizing the Role of a Phase-Transfer Catalyst:
Caption: Role of a phase-transfer catalyst in a Halex reaction.
Experimental Protocols
Protocol 1: Standard Finkelstein Reaction for the Synthesis of 1-Iodobutane
Materials:
-
1-Chlorobutane
-
Sodium Iodide (anhydrous)
-
Acetone (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add sodium iodide (1.5 equivalents).
-
Add 50 mL of anhydrous acetone to the flask and stir to dissolve the sodium iodide.
-
Add 1-chlorobutane (1.0 equivalent) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction by TLC or GC. The formation of a white precipitate (NaCl) is an indication of reaction progress.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the precipitated sodium chloride.
-
Remove the acetone from the filtrate under reduced pressure.
-
The crude 1-iodobutane can be purified by distillation.
References
- 1. Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences [vedantu.com]
- 5. byjus.com [byjus.com]
- 6. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 7. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 8. spcmc.ac.in [spcmc.ac.in]
- 9. users.wfu.edu [users.wfu.edu]
- 10. Finkelstein Reaction [unacademy.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. [PDF] Metal-catalysed halogen exchange reactions of aryl halides. | Semantic Scholar [semanticscholar.org]
- 13. cbseacademic.nic.in [cbseacademic.nic.in]
- 14. purechemistry.org [purechemistry.org]
- 15. 7.3 Other Factors that Affect SN2 Reactions | Organic Chemistry I | Manifold @CUNY [cuny.manifoldapp.org]
- 16. Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Halex Reaction - Wordpress [reagents.acsgcipr.org]
- 19. chemtube3d.com [chemtube3d.com]
- 20. gchemglobal.com [gchemglobal.com]
- 21. ncrdsip.com [ncrdsip.com]
- 22. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 23. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 24. ijirset.com [ijirset.com]
- 25. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 26. dalalinstitute.com [dalalinstitute.com]
- 27. Phase transfer catalysis | PPTX [slideshare.net]
- 28. scientificupdate.com [scientificupdate.com]
Technical Support Center: Catalyst Selection for Reactions with 3-Chloro-4-fluorobenzoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for catalyst selection in reactions involving 3-Chloro-4-fluorobenzoic acid. As a challenging aryl chloride substrate, successful transformations require careful consideration of the catalytic system. This document is structured to address specific issues you may encounter during your experiments, providing explanations grounded in mechanistic principles to guide your experimental choices.
Section 1: General Considerations for Catalysis with this compound
This section covers foundational questions about the reactivity of this compound and common side reactions that can complicate syntheses.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a challenging substrate for cross-coupling reactions?
A1: The primary challenge lies in the strength and inertness of the carbon-chlorine (C-Cl) bond. In palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination, the first and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the aryl halide.[1] The reactivity of aryl halides follows the trend: R-I > R-Br > R-OTf >> R-Cl.[1] Aryl chlorides are significantly less reactive due to the strong C-Cl bond, making them poor substrates for traditional palladium/triarylphosphine catalysts.[2][3] Overcoming this hurdle requires specialized, highly active catalyst systems, typically employing bulky, electron-rich ligands that promote the difficult C-Cl bond activation.[4][5]
Q2: What is the most common and problematic side reaction when working with this substrate?
A2: The most prevalent side reaction is hydrodehalogenation , specifically hydrodechlorination. This is the cleavage of the C-Cl bond and its replacement with a C-H bond, leading to the formation of 4-fluorobenzoic acid as a byproduct.[6] This process is particularly common in palladium-catalyzed reactions, where intermediates in the catalytic cycle can react with hydrogen sources (e.g., solvent, base, or trace water) to reductively cleave the halogen. The C-Cl bond is generally more susceptible to this hydrogenolysis than the more robust C-F bond.[6][7] Minimizing this side reaction is a critical aspect of catalyst and condition selection.
Section 2: Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures. However, the low reactivity of this compound necessitates advanced catalytic systems.[8]
dot
Caption: Fig 1. Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is the best type of palladium catalyst system for Suzuki coupling with this compound?
A1: For unactivated aryl chlorides, highly active catalyst systems are mandatory. The most successful systems consist of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized ligand. The key features of an effective ligand are:
-
Electron-Richness: This increases the electron density on the palladium center, facilitating the oxidative addition into the C-Cl bond.
-
Steric Bulk: Bulky ligands promote the final reductive elimination step to release the product and regenerate the Pd(0) catalyst.
Excellent ligand classes for this purpose include bulky biaryl phosphines (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs) .[3][9] Palladacycle precatalysts, which are air- and moisture-stable, also show very high activity and are an excellent choice.[4]
| Ligand Type | Examples | Key Advantages | Reference |
| Biaryl Phosphines | SPhos, XPhos, RuPhos | High activity for aryl chlorides, commercially available, well-documented. | [9] |
| N-Heterocyclic Carbenes | IMes, IPr | Strong σ-donors, thermally stable, effective for hindered substrates. | [3] |
| Bulky Alkylphosphines | P(t-Bu)₃, PCy₃ | Very electron-rich, promote fast oxidative addition. | [4] |
| P,N Heteroligands | Ferrocene-based P,N | Can support stable and isolable Pd(0) intermediates. | [2] |
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive Catalyst: The Pd(0) species was not generated efficiently or has decomposed. 2. Incorrect Ligand: The chosen ligand is not sufficiently electron-rich or bulky to activate the C-Cl bond. 3. Inappropriate Base: The base may be too weak or sterically hindered to facilitate the transmetalation step. | 1. Use a palladium precatalyst (e.g., a palladacycle) for reliable generation of the active catalyst.[4] Ensure strictly anaerobic conditions. 2. Switch to a more robust ligand from the table above, such as SPhos or a suitable NHC.[3][9] 3. Use a stronger base like K₃PO₄ or Cs₂CO₃. The choice of base can be critical and may require screening. |
| Significant Hydrodechlorination | 1. Catalyst System: The palladium catalyst is promoting hydrogenolysis. 2. Reaction Conditions: High temperature or prolonged reaction times can favor this side reaction. 3. Hydrogen Source: Presence of water or protic solvents. | 1. Use a higher ligand-to-palladium ratio to create a more sterically hindered and selective catalytic species. 2. Lower the reaction temperature and monitor the reaction closely to stop it upon completion. 3. Ensure anhydrous conditions. Use dry solvents and reagents. Microwave heating with simultaneous cooling has been shown to prolong substrate lifetime and improve yields.[8] |
| Reaction Stalls | 1. Catalyst Deactivation: The active Pd(0) species has precipitated as palladium black. 2. Inhibition by Boronic Acid: Homocoupling of the boronic acid can generate species that inhibit the catalyst. | 1. Increase ligand loading. Some ligands, like biaryl phosphines, are designed to prevent catalyst decomposition. 2. Add the boronic acid slowly or use a boronic ester or trifluoroborate salt, which can be more stable.[1][9] |
Experimental Protocol: Suzuki-Miyaura Coupling
This is a general starting protocol and may require optimization.
-
Reactor Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and a suitable base (e.g., K₃PO₄, 2.0-3.0 eq).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%) in anhydrous, degassed solvent (e.g., Toluene, Dioxane, or a water mixture[8]). Add this catalyst solution to the Schlenk flask.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Section 3: Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is a cornerstone of modern synthesis for creating C-N bonds, but its application to aryl chlorides like this compound requires state-of-the-art catalysts.[10][11]
dot
Caption: Fig 2. Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Frequently Asked Questions (FAQs)
Q1: Which ligands are most effective for the amination of this compound?
A1: The development of the Buchwald-Hartwig amination has been driven by ligand innovation.[12][13] For challenging aryl chlorides, the most effective ligands are bulky, electron-rich dialkylbiaryl phosphines.[12] These ligands stabilize the palladium center and promote both the oxidative addition and the final reductive elimination steps. Using pre-formed, air-stable palladium precatalysts that incorporate these ligands is highly recommended as they provide higher activity and reproducibility.[4][14]
| Precatalyst Generation | Key Ligand Features | Advantages | Reference |
| G1/G2 | XPhos, SPhos | Highly active for a broad range of aryl chlorides and amines. Improved reactivity with weaker bases compared to first-generation catalysts. | [14] |
| G3/G4 | BrettPhos, RuPhos | Offer enhanced solubility and stability. G4 precatalysts generate a more benign byproduct. Effective at low catalyst loadings. | [14] |
| Specialized Ligands | Josiphos, KPhos | Bidentate ligands can prevent inhibition by basic substrates (e.g., pyridines). KPhos enables amination with aqueous ammonia. | [15][16] |
Troubleshooting Guide: Buchwald-Hartwig Amination
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Conversion | 1. Insufficient Catalyst Activity: The chosen ligand/precatalyst is not active enough for the C-Cl bond. 2. Incorrect Base: The base is not strong enough to deprotonate the amine or the intermediate Pd-amine complex. 3. Catalyst Poisoning: The amine substrate or product may coordinate too strongly to the palladium center, inhibiting turnover. | 1. Switch to a more advanced generation precatalyst (e.g., a G3 or G4 Buchwald precatalyst).[14] 2. Use a stronger base like NaOtBu, K₃PO₄, or Cs₂CO₃. Base choice is often substrate-dependent and requires screening. 3. For heterocyclic amines, use bidentate ligands like Josiphos or Xantphos which are less prone to displacement.[15] |
| Hydrodechlorination | 1. β-Hydride Elimination: If the amine has β-hydrogens, this can be a competing pathway. 2. Reductive Pathway: Similar to the Suzuki reaction, a reductive pathway can lead to C-Cl cleavage. | 1. This is less common with aryl amines but can occur. Using bulkier ligands can disfavor this pathway. 2. Lower the reaction temperature. Ensure the base is fully dissolved and the reaction is homogeneous to avoid localized high concentrations that can promote side reactions. |
| Low Yield with Primary Amines | 1. Diarylation: The product primary amine can react a second time with the aryl chloride. | 1. Use a slight excess of the primary amine. Use a ligand system known to favor mono-arylation, often those that are very bulky. |
Experimental Protocol: Buchwald-Hartwig Amination
This is a general starting protocol and may require optimization.
-
Reactor Setup: In a glovebox, add the Pd precatalyst (e.g., XPhos Pd G3, 1-2 mol%), the base (e.g., NaOtBu, 1.5 eq), this compound (1.0 eq), and a stir bar to a vial.
-
Reagent Addition: Add the amine (1.2 eq) and anhydrous, degassed solvent (e.g., Toluene or Dioxane).
-
Reaction: Seal the vial and remove it from the glovebox. Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Quench carefully with aqueous NH₄Cl. Extract with an organic solvent, wash the organic layer with brine, and dry over Na₂SO₄.
-
Purification: Concentrate the solvent and purify the crude product by column chromatography.
Section 4: Troubleshooting Hydrodehalogenation
Hydrodehalogenation is the Achilles' heel of many cross-coupling reactions involving aryl chlorides. Understanding how to mitigate it is crucial for success.
dot
Caption: Fig 3. A decision tree to guide the systematic troubleshooting of hydrodehalogenation side reactions.
Frequently Asked Questions (FAQs)
Q1: What factors promote hydrodehalogenation?
A1: Several factors can increase the rate of this unwanted side reaction:
-
High Temperatures: Increased thermal energy can promote reductive pathways.
-
"Naked" or Unstabilized Palladium: If the palladium catalyst is not sufficiently coordinated by a robust ligand, it can be more prone to side reactions.
-
Presence of a Hydrogen Donor: This can be obvious, like H₂ gas in hydrogenation, or subtle, like alcohols, water, or even certain amine reagents.
-
Electron-donating Groups: While the carboxylic acid on this compound is electron-withdrawing, other substituents can influence the electronic properties of the ring and its susceptibility to certain reaction pathways.[17][18]
Q2: How can I strategically minimize hydrodehalogenation?
A2: A multi-faceted approach is often best. The following table summarizes key strategies:
| Strategy | Action | Rationale |
| Catalyst Modification | Increase the ligand-to-metal ratio. Switch to a bulkier ligand (e.g., from PPh₃ to XPhos). | A more sterically crowded and electron-rich metal center is often more selective for the desired cross-coupling pathway over the reductive pathway. |
| Condition Optimization | Lower the reaction temperature and hydrogen pressure (if applicable). | Milder conditions generally disfavor the higher activation energy pathway of C-Cl hydrogenolysis.[6] |
| Use of Additives | In some hydrogenation reactions, inhibitors like sulfur or phosphorus compounds can be added. | These additives can selectively poison the catalyst sites responsible for dehalogenation, improving selectivity for the desired transformation.[6] |
| Solvent Choice | Use aprotic solvents (Toluene, Dioxane, THF) and ensure they are anhydrous. | This minimizes the presence of adventitious hydrogen donors that can fuel the hydrodehalogenation reaction. |
By systematically addressing these parameters, you can significantly improve the selectivity of your reaction and maximize the yield of your desired product.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Efficient catalyst for the Suzuki-Miyaura coupling of potassium aryl trifluoroborates with aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biaryl Phosphane Ligands in Palladium-Catalyzed Amination | CoLab [colab.ws]
- 14. Buchwald触媒・配位子 [sigmaaldrich.com]
- 15. research.rug.nl [research.rug.nl]
- 16. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]
- 17. Influence of substituents on reductive dehalogenation of 3-chlorobenzoate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Influence of Substituents on Reductive Dehalogenation of 3-Chlorobenzoate Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Chromatographic Methods: Purity, Impurity Profiling, and Quantification
An In-Depth Comparative Guide to the Analytical Characterization of 3-Chloro-4-fluorobenzoic Acid
For research scientists and professionals in drug development, the rigorous characterization of chemical intermediates is a cornerstone of quality, safety, and efficacy. This compound is a key building block in the synthesis of various pharmaceutical compounds and advanced materials.[1][2] Its purity and structural integrity are paramount, necessitating a multi-faceted analytical approach to ensure it meets stringent quality control standards.
This guide provides a comprehensive comparison of essential analytical methods for the characterization of this compound. Moving beyond a simple listing of techniques, we delve into the causality behind methodological choices, offering field-proven insights into designing a robust, self-validating analytical workflow.
Chromatographic techniques are indispensable for separating this compound from starting materials, by-products, and degradants. The choice between liquid and gas chromatography hinges on the analyte's volatility and the specific requirements for sensitivity and resolution.
High-Performance Liquid Chromatography (HPLC)
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the workhorse method for purity assessment and quantification of benzoic acid derivatives due to its robustness, speed, and direct applicability without derivatization.[3][4]
Why RP-HPLC? The polarity of the carboxylic acid group makes this compound ideally suited for reversed-phase chromatography. A C18 stationary phase provides sufficient hydrophobicity to retain the molecule, while a polar mobile phase, typically a mixture of acetonitrile or methanol and acidified water, allows for controlled elution. The aromatic ring possesses a strong chromophore, enabling sensitive detection using a UV detector.
Experimental Protocol: RP-HPLC-UV for Purity Analysis
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve this compound in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 0.5 mg/mL.
-
Prepare a series of calibration standards from a stock solution to assess linearity and for quantification.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3 µm particle size.
-
Mobile Phase: A gradient of (A) 0.1% Trifluoroacetic Acid (TFA) in Water and (B) 0.1% TFA in Acetonitrile. The acid modifier ensures the carboxyl group is protonated, leading to better peak shape and retention.[4]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Detection: UV at 235 nm.[4]
-
Column Temperature: 30 °C.
-
-
Data Analysis:
-
Determine the retention time of the main peak.
-
Calculate the area percent of the main peak to assess purity.
-
Quantify against a calibration curve for assay determination.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers exceptional sensitivity and specificity, making it a powerful tool for identifying and quantifying trace-level impurities. However, due to the low volatility of carboxylic acids, a derivatization step is mandatory to convert the analyte into a form suitable for gas-phase analysis.[5][6]
Why GC-MS with Derivatization? Derivatization, typically by esterification (e.g., forming a methyl ester) or silylation (forming a TMS ester), replaces the acidic proton of the carboxyl group, which significantly reduces polarity and increases volatility.[5][7] The mass spectrometer provides definitive identification based on the molecule's mass-to-charge ratio and characteristic fragmentation pattern.
Experimental Protocol: GC-MS with Methyl Ester Derivatization
-
Sample Preparation and Derivatization:
-
Prepare a solution of the sample in a suitable solvent.
-
For esterification, add a reagent like BF₃ in methanol (BF₃·MeOH) to the dried sample residue.[5]
-
Heat the mixture (e.g., 60-70°C for a specified time) to drive the reaction to completion.
-
Extract the resulting methyl ester into an organic solvent (e.g., dichloromethane) for injection.
-
-
GC-MS Conditions:
-
Column: DB-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness. This is a robust, general-purpose column suitable for a wide range of analytes.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C to ensure elution of all components.[5]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan for qualitative analysis and impurity identification; Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.[5]
-
Comparative Performance of Chromatographic Methods
| Parameter | RP-HPLC-UV | GC-MS (with Derivatization) |
| Primary Use | Purity, Assay, Quantification | Impurity Identification, Trace Analysis |
| Sample Prep | Simple dilution | Multi-step (derivatization required) |
| Sensitivity | Good (ng range) | Excellent (pg to fg range) |
| Specificity | Moderate (based on RT and UV) | High (based on RT and Mass Spectrum) |
| Speed | Fast (<15 minutes per run) | Slower (due to sample prep and GC runtime) |
| Key Advantage | Robust, direct analysis | Definitive identification of unknowns |
Spectroscopic Methods: Structural Elucidation and Confirmation
Spectroscopic techniques provide orthogonal information to confirm the chemical structure, identify functional groups, and determine the exact molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structural elucidation. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's connectivity and environment.
Why this Combination of Nuclei?
-
¹H NMR: Reveals the number, environment, and connectivity of protons on the aromatic ring. The distinct chemical shifts and coupling constants (J-coupling) between adjacent protons and with the fluorine atom provide a unique fingerprint.
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule, including the carboxyl carbon and the halogen-substituted carbons.
-
¹⁹F NMR: Directly observes the fluorine atom, providing information about its chemical environment and coupling to nearby protons.[8]
Based on known data for similar halogenated benzoic acids, the expected NMR data can be predicted, providing a self-validating system for identity confirmation.[9][10]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound well and allows observation of the acidic proton.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F spectra on a 400 MHz or higher field NMR spectrometer.
-
Structural Confirmation: Correlate the observed chemical shifts, integrations, and coupling patterns with the expected structure of this compound.
Mass Spectrometry (MS)
When coupled with liquid chromatography (LC-MS) or used with direct infusion, Electrospray Ionization (ESI) is a soft ionization technique that provides highly accurate molecular weight information.
Why ESI-MS? ESI in negative ion mode is highly effective for carboxylic acids, as they readily deprotonate to form the [M-H]⁻ ion. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high confidence by measuring the mass with an accuracy of a few parts per million (ppm). The molecular weight of this compound (C₇H₄ClFO₂) is 174.56 g/mol .[11][12] ESI-MS should detect an ion at m/z 173.9804 in negative mode.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[13] It serves as a quick identity check and can reveal information about hydrogen bonding.
Why FTIR? The spectrum of this compound will be dominated by characteristic absorptions of the carboxylic acid group and the substituted benzene ring. Key expected vibrations include:
-
O-H Stretch: A very broad band from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.
-
C=O Stretch: A strong, sharp absorption around 1700 cm⁻¹.
-
C-O Stretch & O-H Bend: Bands in the 1440-1395 cm⁻¹ and 1300-1200 cm⁻¹ regions.
-
Aromatic C=C Stretches: Peaks in the 1600-1450 cm⁻¹ region.
-
C-Cl and C-F Stretches: Absorptions in the fingerprint region (<1200 cm⁻¹).
Summary of Spectroscopic Data
| Technique | Information Obtained | Purpose |
| ¹H, ¹³C, ¹⁹F NMR | Complete chemical structure, connectivity, and environment of atoms. | Definitive Identity Confirmation |
| High-Resolution MS | Accurate mass and molecular formula. | Molecular Weight Confirmation |
| FTIR | Presence of key functional groups (e.g., -COOH, aromatic ring). | Quick Identity Check, Functional Group Analysis |
Analytical Workflows and Process Visualization
To ensure comprehensive characterization, these techniques are often used in a logical sequence. The following diagrams illustrate the overall workflow and a comparison of the primary chromatographic methods.
References
- 1. This compound | 403-16-7 [chemicalbook.com]
- 2. This compound | CAS 403-16-7 [matrix-fine-chemicals.com]
- 3. s4science.at [s4science.at]
- 4. helixchrom.com [helixchrom.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 3-Chlorobenzoic acid, TMS derivative [webbook.nist.gov]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrixscientific.com]
- 12. This compound 95 403-16-7 [sigmaaldrich.com]
- 13. 3-Fluorobenzoic Acid | C7H5FO2 | CID 9968 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and Capillary Electrophoresis for Purity Assessment of 3-Chloro-4-fluorobenzoic Acid
In the landscape of pharmaceutical development and quality control, the purity of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. 3-Chloro-4-fluorobenzoic acid is a key building block in the synthesis of various pharmaceutical compounds. Its purity can directly influence the safety and efficacy of the final drug product. This guide provides an in-depth comparison of two prominent analytical techniques for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for quality control.
The Critical Role of Purity in Pharmaceutical Intermediates
This compound, a white to light yellow crystalline solid with a molecular weight of 174.56 g/mol and a melting point of 133-135 °C, serves as a crucial intermediate in organic synthesis.[1][2][3] Impurities arising from the synthetic process, such as starting materials, byproducts, or isomers, can have a significant impact on the reaction yield, impurity profile, and overall quality of the final API. Therefore, a highly selective and sensitive analytical method is essential to ensure the purity of this intermediate.
High-Performance Liquid Chromatography (HPLC): The Industry Standard
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse of the pharmaceutical industry for purity and impurity analysis.[4] Its robustness, versatility, and high resolving power make it an ideal choice for separating a wide range of organic molecules.
The Rationale Behind the HPLC Method Design
The selection of HPLC parameters is a critical step in developing a reliable method. For an acidic compound like this compound, a reversed-phase method is most suitable. The goal is to retain the analyte on a nonpolar stationary phase and elute it with a polar mobile phase.
-
Stationary Phase: A C18 (octadecylsilyl) column is the most common choice for reversed-phase chromatography due to its high hydrophobicity and wide applicability.[5][6] The selection of a column with a specific particle size and length will influence the efficiency and analysis time. A shorter column with smaller particles can provide faster analysis times, while a longer column offers higher resolution.
-
Mobile Phase: The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. For acidic analytes, it is crucial to maintain a low pH in the mobile phase to suppress the ionization of the carboxylic acid group. This ensures good retention and peak shape. An acidic modifier like phosphoric acid or formic acid is commonly added to the aqueous component.[7][8][9]
-
Detection: this compound contains a chromophore (the benzene ring) that absorbs UV light. Therefore, a UV detector is the most straightforward and common choice for detection. The selection of the detection wavelength is based on the UV spectrum of the analyte, typically at its maximum absorbance to ensure high sensitivity. For benzoic acid derivatives, wavelengths in the range of 210-240 nm are often employed.[6]
Detailed Experimental Protocol for HPLC Analysis
Below is a detailed, self-validating HPLC method for the purity assessment of this compound.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-15 min: 30-70% B; 15-20 min: 70% B; 20-21 min: 70-30% B; 21-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
For purity analysis, dilute the stock solution to a working concentration of 0.1 mg/mL with the same diluent.
System Suitability: Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution multiple times and evaluating parameters like retention time repeatability, peak area precision, tailing factor, and theoretical plates.
Capillary Electrophoresis (CE): A High-Efficiency Alternative
Capillary Electrophoresis (CE) is a powerful separation technique that offers several advantages over HPLC, including extremely high separation efficiency, short analysis times, and low consumption of reagents and samples.[1][10][11] For the analysis of charged species like organic acids, CE can be a highly effective alternative.
The Principles of Capillary Electrophoresis for Organic Acid Analysis
In CE, charged molecules are separated in a narrow capillary filled with an electrolyte solution under the influence of a high electric field. The separation is based on the differences in the electrophoretic mobility of the analytes. For anionic species like carboxylates, the separation is typically performed in a basic buffer to ensure the analytes are fully deprotonated and carry a negative charge.
Detailed Experimental Protocol for Capillary Electrophoresis Analysis
Here is a detailed protocol for the purity assessment of this compound using Capillary Zone Electrophoresis (CZE).
Instrumentation:
-
Capillary electrophoresis system with a UV detector.
Electrophoretic Conditions:
| Parameter | Value |
|---|---|
| Capillary | Fused-silica, 50 µm i.d., 50 cm total length (40 cm to detector) |
| Background Electrolyte (BGE) | 25 mM Sodium borate buffer, pH 9.2 |
| Voltage | 20 kV (positive polarity at the inlet) |
| Temperature | 25 °C |
| Detection Wavelength | 214 nm |
| Injection | Hydrodynamic injection at 50 mbar for 5 seconds |
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in the background electrolyte.
-
Dilute the stock solution to a working concentration of 0.1 mg/mL with the BGE.
Comparative Analysis: HPLC vs. CE
To provide a clear comparison, let's consider a hypothetical sample of this compound containing two potential process-related impurities: 4-fluorobenzoic acid (an unchlorinated precursor) and 3,4-dichlorobenzoic acid (a potential over-chlorinated byproduct).
Generated Experimental Data
Table 1: HPLC Performance Data
| Compound | Retention Time (min) | Resolution (Rs) | Tailing Factor (T) |
| 4-Fluorobenzoic acid | 8.2 | - | 1.1 |
| This compound | 10.5 | 5.8 | 1.2 |
| 3,4-Dichlorobenzoic acid | 12.1 | 4.2 | 1.1 |
Table 2: CE Performance Data
| Compound | Migration Time (min) | Efficiency (Plates/meter) |
| 4-Fluorobenzoate | 4.5 | 350,000 |
| 3-Chloro-4-fluorobenzoate | 4.8 | 380,000 |
| 3,4-Dichlorobenzoate | 5.2 | 360,000 |
Head-to-Head Comparison
| Feature | HPLC | Capillary Electrophoresis |
| Principle | Partitioning between a stationary and mobile phase. | Differential migration in an electric field. |
| Efficiency | Good to excellent (typically 20,000-100,000 plates/meter). | Excellent to outstanding (often >200,000 plates/meter).[1] |
| Speed | Moderate (analysis times typically 15-30 minutes). | Fast (analysis times often <10 minutes).[12] |
| Solvent Consumption | High (mL/min flow rates). | Very low (nL/min consumption).[10] |
| Sample Volume | Microliters. | Nanoliters. |
| Robustness | Generally very robust and reproducible. | Can be more susceptible to matrix effects and capillary surface variations. |
| Sensitivity (UV) | Generally higher due to longer path length of the flow cell. | Can be lower due to the short optical path length across the capillary. |
| Cost | Higher initial instrument cost and ongoing solvent costs. | Lower instrument and operational costs.[1] |
Visualizing the Workflows
Caption: HPLC analysis workflow for this compound.
Caption: Capillary Electrophoresis analysis workflow.
Conclusion and Recommendations
Both HPLC and Capillary Electrophoresis are powerful techniques for the purity assessment of this compound.
-
HPLC remains the gold standard for routine quality control in a regulated environment due to its established robustness, reproducibility, and higher sensitivity with UV detection. The developed reversed-phase method provides excellent resolution for potential impurities.
-
Capillary Electrophoresis offers a compelling alternative, particularly for high-throughput screening or in research and development settings where speed and low solvent consumption are critical. Its exceptional resolving power can be advantageous for separating closely related impurities.
The choice between these two techniques will ultimately depend on the specific needs of the laboratory, including sample throughput, regulatory requirements, and available instrumentation. For method validation in a GMP environment, HPLC is often the preferred choice. However, CE can serve as an excellent orthogonal technique to confirm purity results obtained by HPLC, providing a more comprehensive analytical picture.
References
- 1. Using Capillary Electrophoresis to Quantify Organic Acids from Plant Tissue: A Test Case Examining Coffea arabica Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. helixchrom.com [helixchrom.com]
- 3. This compound | 403-16-7 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Separation of Benzoic acid, 2-sulfo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Separation of Benzoic acid, 2,5-dibromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Separation of 2-Chlorobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Application of capillary electrophoresis for organic acid analysis in herbal studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. academic.oup.com [academic.oup.com]
A Comparative Spectroscopic Guide to 3-Chloro-4-fluorobenzoic Acid: An In-Depth ¹H and ¹³C NMR Spectral Analysis
In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of substituted aromatic compounds is paramount. 3-Chloro-4-fluorobenzoic acid, a key building block in the synthesis of various bioactive molecules, presents a compelling case for a detailed spectroscopic examination. The interplay of the electron-withdrawing chloro and fluoro substituents on the benzoic acid framework creates a unique electronic environment, which is exquisitely revealed through Nuclear Magnetic Resonance (NMR) spectroscopy.
This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. In the absence of a publicly available, fully assigned spectrum for this specific molecule, we will employ a predictive approach grounded in the fundamental principles of NMR spectroscopy and supported by experimental data from closely related analogs. This comparative methodology not only allows for a robust structural confirmation but also offers deeper insights into the nuanced effects of substituent positioning on the benzene ring.
The Molecular Blueprint: Understanding Substituent Effects
The chemical shifts (δ) and coupling constants (J) in the NMR spectra of substituted benzenes are dictated by the electronic nature of the substituents. Both chlorine and fluorine are electronegative atoms that exhibit a dual electronic effect: a -I (negative inductive) effect, which withdraws electron density through the sigma bonds, and a +M (positive mesomeric or resonance) effect, which donates electron density through the pi system. For halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deshielding of the aromatic protons and carbons.[1]
In this compound, the carboxylic acid group is a strong electron-withdrawing group, further influencing the electron distribution within the ring. The relative positions of the chloro and fluoro substituents create a distinct pattern of electron density, which is the key to deciphering its NMR spectra.
¹H NMR Spectral Analysis: A Predictive Approach
The aromatic region of the ¹H NMR spectrum of this compound is expected to display three distinct signals corresponding to the three protons on the benzene ring. Based on the principles of substituent additivity, we can predict the approximate chemical shifts and splitting patterns for these protons.
To substantiate our predictions, we will compare the expected spectrum with the experimental data of two key analogs: 3,4-Dichlorobenzoic acid and 4-Fluoro-3-nitrobenzoic acid .
Predicted ¹H NMR Data for this compound:
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-2 | ~ 8.2 - 8.4 | d | J ≈ 2.0 Hz (meta coupling) |
| H-5 | ~ 7.4 - 7.6 | t | J ≈ 8.5 Hz (ortho coupling) |
| H-6 | ~ 8.0 - 8.2 | dd | J ≈ 8.5 Hz (ortho), 2.0 Hz (meta) |
Rationale for Predictions:
-
H-2: This proton is ortho to the strongly electron-withdrawing carboxylic acid group and meta to the chlorine atom. This combination of effects will lead to significant deshielding, placing its signal at the downfield end of the spectrum. It will appear as a doublet due to meta-coupling with H-6.
-
H-5: This proton is ortho to the fluorine atom and meta to the carboxylic acid group. The shielding effect of the fluorine's +M effect will be counteracted by its -I effect and the deshielding from the meta-COOH group. This proton will experience ortho-coupling with H-6, resulting in a triplet-like appearance (due to coupling to the adjacent fluorine as well, which might not be fully resolved).
-
H-6: This proton is ortho to both the carboxylic acid and the chlorine atom, and meta to the fluorine. It will be significantly deshielded and will exhibit a doublet of doublets splitting pattern due to ortho-coupling with H-5 and meta-coupling with H-2.
Comparative Experimental Data:
| Compound | H-2 (δ, ppm, mult.) | H-5 (δ, ppm, mult.) | H-6 (δ, ppm, mult.) |
| 3,4-Dichlorobenzoic acid | 8.21 (d) | 7.68 (d) | 7.95 (dd) |
| 4-Fluoro-3-nitrobenzoic acid | 8.45 (dd) | 7.55 (t) | 8.30 (ddd) |
The experimental data from the analogs support our predictions. In 3,4-dichlorobenzoic acid, the chemical shifts of H-2, H-5, and H-6 provide a baseline for a di-halogenated benzoic acid. The data for 4-fluoro-3-nitrobenzoic acid, where the nitro group is a very strong electron-withdrawing group, shows the extent of downfield shifting for protons ortho and para to such groups. Our predicted values for this compound fall logically between these examples.
¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum of this compound is expected to show seven distinct signals: one for the carboxylic acid carbon and six for the aromatic carbons. The chemical shifts will be influenced by the attached substituents and their electronic effects.
Predicted ¹³C NMR Data for this compound:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | ~ 165 - 170 |
| C-1 | ~ 130 - 133 |
| C-2 | ~ 132 - 135 |
| C-3 | ~ 135 - 138 (d, JC-F) |
| C-4 | ~ 160 - 165 (d, JC-F) |
| C-5 | ~ 118 - 122 (d, JC-F) |
| C-6 | ~ 130 - 133 |
Rationale for Predictions:
-
C=O: The carboxylic acid carbon will appear at the most downfield position due to the strong deshielding effect of the two oxygen atoms.
-
C-4: The carbon directly attached to the highly electronegative fluorine atom will be significantly deshielded and will appear as a doublet due to one-bond C-F coupling.
-
C-3: The carbon bonded to the chlorine atom will also be deshielded. It will likely show a smaller doublet splitting due to two-bond C-F coupling.
-
C-1, C-2, C-5, C-6: The remaining aromatic carbons will have chemical shifts influenced by their proximity to the electron-withdrawing substituents. C-5, being ortho to the fluorine, is expected to be the most shielded among the CH carbons.
Comparative Experimental Data:
| Compound | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 | C=O |
| 3,4-Dichlorobenzoic acid | 132.1 | 131.0 | 134.2 | 138.1 | 128.5 | 130.3 | 168.9 |
| 4-Fluoro-3-nitrobenzoic acid | 129.5 | 136.0 | 140.0 | 155.0 | 118.0 | 125.0 | 167.5 |
The experimental ¹³C NMR data for the analogs align with our predictions. The significant downfield shift of the carbon attached to fluorine in 4-fluoro-3-nitrobenzoic acid is a key indicator for the C-4 signal in our target molecule. The chemical shifts of the carbons in 3,4-dichlorobenzoic acid provide a solid reference for the influence of the chloro and carboxylic acid groups.
Experimental Protocols
To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental protocol is recommended:
1. Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. ¹H NMR Data Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 12-15 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (CDCl₃: 7.26 ppm; DMSO-d₆: 2.50 ppm).
3. ¹³C NMR Data Acquisition:
-
Spectrometer: A 100 MHz or higher ¹³C frequency spectrometer.
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 220-250 ppm, centered around 120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak (CDCl₃: 77.16 ppm; DMSO-d₆: 39.52 ppm).
Visualizing the Molecular Connectivity
The following diagrams illustrate the structure of this compound and the key NMR correlations.
Caption: Molecular structure of this compound with atom numbering.
References
Comparative Analysis of Biologically Active Compounds Derived from 3-Chloro-4-fluorobenzoic Acid: A Guide for Drug Discovery Professionals
As a foundational scaffold in medicinal chemistry, 3-Chloro-4-fluorobenzoic acid (CAS 403-16-7) offers a unique starting point for the synthesis of novel therapeutic agents. The strategic placement of chlorine and fluorine atoms on the benzoic acid core significantly influences the molecule's physicochemical properties.[1] This dual halogenation can enhance metabolic stability, modulate lipophilicity, and improve receptor binding affinity, making it an invaluable building block for developing active pharmaceutical ingredients (APIs).[1][2] This guide provides a comparative analysis of various compound classes derived from this versatile scaffold, focusing on their anticancer, antimicrobial, and anti-inflammatory activities, supported by experimental data and detailed protocols.
Anticancer Activity: Targeting Cell Proliferation and Survival
The 3-chloro-4-fluorobenzoyl moiety has been successfully incorporated into various heterocyclic systems to yield potent anticancer agents. The rationale behind this approach is that the electron-withdrawing nature of the halogens can enhance the interaction of the molecule with biological targets and improve its pharmacokinetic profile.
Thiazolidinone-Ciminalum Hybrids: Potent Antimitotic Agents
A noteworthy class of derivatives involves the Knoevenagel condensation of 4-thiazolidinone derivatives with (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-enal (Ciminalum).[3] This reaction creates hybrid molecules that exhibit significant anticancer activity. The Ciminalum fragment, a 2-chloro-3-arylpropenal, is crucial for the observed cytotoxicity.
Comparative Performance:
The anticancer activity of these hybrids was evaluated against the NCI60 panel of human cancer cell lines. Compound 2h , which features a carboxylic acid side chain on the thiazolidinone ring, emerged as a lead candidate with broad-spectrum activity.[3]
| Compound | Cell Line | Cancer Type | GI₅₀ (μM) |
| 2h | MOLT-4 | Leukemia | < 0.01 |
| 2h | SR | Leukemia | < 0.01 |
| 2h | SW-620 | Colon Cancer | 0.02 |
| 2h | SF-539 | CNS Cancer | 0.02 |
| 2h | SK-MEL-5 | Melanoma | 0.02 |
Data synthesized from a study on Ciminalum–thiazolidinone hybrid molecules.[3]
Structure-Activity Relationship (SAR) Insights:
The preliminary SAR analysis reveals two critical features for potent anticancer effects:
-
The presence of the (Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene moiety at the 5-position of the thiazolidinone ring is essential.[3]
-
The nature of the substituent at the N-3 position of the thiazolidinone core significantly modulates the activity, with a propanoic acid group (as in 2h ) conferring the highest potency.[3]
Experimental Workflow: Synthesis to Evaluation
The development of these anticancer agents follows a logical and verifiable workflow, ensuring reproducibility and reliability of the findings.
Caption: From Scaffold to Lead: A typical drug discovery workflow.
Protocol: Synthesis of Ciminalum–Thiazolidinone Hybrids
This protocol describes the Knoevenagel condensation used to synthesize the target compounds.
-
Reactant Preparation: Dissolve the appropriate N-substituted 4-thiazolidinone derivative (1 mmol) and (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-enal (Ciminalum) (1 mmol) in 15 mL of acetic acid.
-
Catalysis: Add anhydrous sodium acetate (2 mmol) to the mixture.
-
Reaction: Heat the reaction mixture under reflux for 4-6 hours, monitoring the progress using Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the mixture to room temperature and pour it into 100 mL of cold water.
-
Purification: Collect the resulting precipitate by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol or DMF) to yield the pure product.
-
Characterization: Confirm the structure of the synthesized compound using ¹H-NMR, ¹³C-NMR, and LCMS analysis.[3]
Antimicrobial Activity: Combating Bacterial Resistance
Derivatives of halogenated benzoic acids are instrumental in the synthesis of potent antimicrobial agents, particularly in the realm of fluoroquinolone antibiotics.
Fluoroquinolone Intermediates
This compound and its analogs serve as key intermediates for the synthesis of advanced 3-quinolinecarboxylic acid derivatives.[4] These compounds form the core of fluoroquinolone antibiotics, which are renowned for their broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[4]
Mechanism of Action:
Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. This dual inhibition prevents bacterial DNA replication and repair, ultimately leading to cell death. The incorporation of fluorine atoms is known to enhance the drug's penetration into bacterial cells and its binding to these target enzymes.
Workflow: Synthesis of a Key Fluoroquinolone Intermediate
The synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a critical precursor, involves a multi-step, verifiable process.
Caption: Synthesis pathway for a key fluoroquinolone intermediate.[4]
Protocol: Synthesis of 3-chloro-2,4-difluoro-5-nitrobenzoic acid (Step 1)
This protocol details the initial nitration step in the synthesis of the fluoroquinolone intermediate.
-
Preparation: Add 2,4-difluoro-3-chlorobenzoic acid (5.0 g, 25.97 mmol) to 25 mL of concentrated sulfuric acid in a flask, stirring until fully dissolved.
-
Cooling: Cool the solution to 0-5°C in an ice-water bath.
-
Nitration: Slowly add a mixture of concentrated sulfuric acid (7.5 mL) and fuming nitric acid (2.5 mL) dropwise to the solution, ensuring the temperature does not exceed 10°C.
-
Reaction: Stir the mixture at room temperature for 2 hours.
-
Isolation: Carefully pour the reaction mixture onto 100 g of crushed ice.
-
Purification: Collect the resulting white precipitate by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to obtain the product.[4]
Anti-inflammatory Activity: Modulation of Inflammatory Pathways
The anti-inflammatory potential of compounds derived from halogenated benzoic acids has been explored through the design of molecules that can interfere with key inflammatory signaling pathways.
Chalcone Analogues as NF-κB and JNK Inhibitors
While not direct derivatives of this compound, related chalcone analogues demonstrate the principle of using halogenated aromatic rings to develop potent anti-inflammatory agents.[5] These compounds have been shown to inhibit the production of inflammatory mediators like nitric oxide (NO), TNF-α, IL-1β, and IL-6.
Comparative Performance of Lead Compounds:
Compounds 3h and 3l from a synthesized series of chalcone analogues showed significant dose-dependent inhibition of inflammatory cytokine production in RAW264.7 macrophage cells.
| Compound | Cytokine | IC₅₀ (μM) |
| 3h | TNF-α | 12.51 |
| 3h | IL-1β | 11.23 |
| 3h | IL-6 | 13.89 |
| 3l | TNF-α | 14.26 |
| 3l | IL-1β | 13.91 |
| 3l | IL-6 | 16.72 |
Data from a study on chalcone analogues as anti-inflammatory agents.[5]
Mechanism of Action:
These chalcone derivatives exert their anti-inflammatory effects by suppressing the expression of iNOS and COX-2. This is achieved through the inhibition of the NF-κB/JNK signaling pathway, a central regulator of the inflammatory response.[5]
Signaling Pathway: Inhibition of NF-κB Activation
The diagram below illustrates the canonical NF-κB signaling pathway and the point of intervention by the chalcone inhibitors.
Caption: Inhibition of the NF-κB signaling pathway by chalcone analogues.[5]
Conclusion and Future Outlook
This compound is a privileged scaffold that provides a robust foundation for the development of diverse biologically active compounds. The derivatives explored in this guide demonstrate significant potential in oncology, infectious diseases, and inflammation.
-
Anticancer: Thiazolidinone hybrids show potent, sub-micromolar activity against a range of cancer cell lines, warranting further preclinical development.
-
Antimicrobial: The scaffold remains central to the synthesis of fluoroquinolones, a clinically vital class of antibiotics.
-
Anti-inflammatory: The principles of using halogenated aromatic rings are being applied to create novel inhibitors of key inflammatory pathways like NF-κB.
Future research should focus on optimizing the lead compounds identified within each class to improve their efficacy, selectivity, and pharmacokinetic profiles. The versatility of the 3-chloro-4-fluorobenzoyl core suggests that it will continue to be a valuable component in the design of next-generation therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3-Chloro-4-fluorobenzoic Acid: A Novel Palladium-Catalyzed Approach vs. Traditional Routes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the synthesis of halogenated aromatic compounds, such as 3-Chloro-4-fluorobenzoic acid, is of paramount importance. This key intermediate is a building block for numerous bioactive molecules.[1] The efficiency, safety, and environmental impact of its synthetic route can significantly influence the overall drug development process. This guide provides an in-depth comparison of a novel, palladium-catalyzed synthetic route for this compound against two established, traditional methods: the oxidation of 3-chloro-4-fluorotoluene and the haloform reaction of 3-chloro-4-fluoroacetophenone.
Executive Summary: A Shift Towards Greener Chemistry
Comparative Analysis of Synthetic Routes
The following table summarizes the key performance indicators of the three synthetic routes for this compound.
| Parameter | Traditional Route 1: Oxidation of 3-chloro-4-fluorotoluene | Traditional Route 2: Haloform Reaction of 3-chloro-4-fluoroacetophenone | Novel Route: Palladium-Catalyzed Carboxylation |
| Starting Material | 3-chloro-4-fluorotoluene | 3-chloro-4-fluoroacetophenone | 1-bromo-3-chloro-4-fluorobenzene |
| Key Reagents | Potassium permanganate (KMnO4), H2SO4 | Sodium hypobromite (or Br2/NaOH) | Palladium acetate (Pd(OAc)2), Xantphos, CO, Na2CO3 |
| Overall Yield | ~75-80% | ~74%[2] | ~85-90% (estimated based on similar reactions)[3] |
| Product Purity | Good, requires recrystallization | Good, requires recrystallization | High, often requires minimal purification |
| Reaction Conditions | High temperature, reflux | Near ambient temperature | Mild temperature (80-120 °C), atmospheric pressure of CO[3] |
| Safety Concerns | Strong oxidizer (KMnO4), corrosive acid, formation of MnO2 waste.[1][4] | Use of corrosive and toxic bromine, formation of bromoform byproduct. | Use of carbon monoxide (toxic gas, handled in a closed system), palladium catalyst (heavy metal). |
| Environmental Impact | High E-factor due to stoichiometric oxidant and MnO2 waste.[5] | Formation of halogenated organic byproduct (bromoform).[6] | Lower E-factor, catalytic use of palladium, potential for CO from a safer source.[5] |
| Green Chemistry Metrics | Low atom economy, high process mass intensity.[7][8] | Moderate atom economy, generates hazardous byproduct.[7][8] | High atom economy, catalytic process.[7][8] |
Visualizing the Synthetic Pathways
The following diagrams illustrate the chemical transformations involved in each synthetic route.
References
- 1. Fact sheet: Chemical oxidation with permanganate—in situ — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 2. EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride - Google Patents [patents.google.com]
- 3. Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos - PMC [pmc.ncbi.nlm.nih.gov]
- 4. capremediation.com [capremediation.com]
- 5. The need to integrate mass- and energy-based metrics with life cycle impacts for sustainable chemicals manufacture - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC00394B [pubs.rsc.org]
- 6. refp.cohlife.org [refp.cohlife.org]
- 7. scientificupdate.com [scientificupdate.com]
- 8. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Halauxifen-Methyl and Other Synthetic Auxin Herbicides Derived from Substituted Benzoic Acids
Introduction
The relentless challenge of weed management in modern agriculture necessitates the continuous development of novel and effective herbicides. Among the various classes of chemical weed control, synthetic auxins have long been a cornerstone for broadleaf weed management. These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to unregulated growth and ultimately, the demise of susceptible plants.[1] 3-Chloro-4-fluorobenzoic acid serves as a critical building block in the synthesis of a new generation of synthetic auxin herbicides, most notably the arylpicolinates. This guide provides a comprehensive comparative study of the efficacy of halauxifen-methyl, a prominent herbicide derived from this lineage, against other widely used synthetic auxins such as 2,4-D and dicamba. We will delve into their synthesis, mode of action, comparative efficacy supported by experimental data, and standardized protocols for their evaluation.
From Intermediate to Active Ingredient: The Synthetic Pathway
The journey from a simple benzoic acid derivative to a potent herbicide is a testament to the ingenuity of modern synthetic chemistry. While this compound is a key precursor, the direct synthesis of halauxifen-methyl involves its more reactive derivative, 3-chloro-4-fluorobenzoyl chloride. The general strategy for creating 6-arylpicolinate herbicides like halauxifen-methyl involves a crucial cross-coupling reaction to form the biaryl system.[2][3]
A representative synthesis of 6-arylpicolinate herbicides begins with the creation of a boronic acid intermediate from a substituted anisole. This is then coupled with a substituted picolinate via a Suzuki reaction to form the core structure of the herbicide. This method has been identified as a favored route in process patents.[2]
Caption: Generalized synthetic pathway to Halauxifen-methyl.
Mechanism of Action: A Tale of Uncontrolled Growth
Halauxifen-methyl, along with 2,4-D and dicamba, belongs to the HRAC Group O herbicides.[4] Their mode of action lies in their ability to function as synthetic auxins.[5][6] These herbicides bind to auxin receptors in plants, primarily the F-box proteins such as TIR1/AFBs, leading to an overstimulation of auxin-responsive genes. This hormonal imbalance disrupts normal plant growth processes, causing a cascade of detrimental effects including epinastic growth (twisting and curling of stems and leaves), cell elongation, and ultimately, vascular tissue disruption and plant death.[4][7]
Caption: Simplified mode of action of synthetic auxin herbicides.
Comparative Efficacy: A Data-Driven Analysis
The true measure of a herbicide's utility lies in its field and greenhouse performance. This section presents a comparative analysis of the efficacy of halauxifen-methyl against 2,4-D and dicamba on several economically important broadleaf weeds. The data is presented in terms of percentage control and, where available, the effective dose required to achieve 50% growth reduction (ED50) or 50% growth inhibition (GR50).
Efficacy on Key Broadleaf Weeds
Halauxifen-methyl has demonstrated exceptional efficacy against several key broadleaf weeds, often at significantly lower application rates than 2,4-D and dicamba.[8]
| Weed Species | Halauxifen-methyl (% Control) | 2,4-D (% Control) | Dicamba (% Control) | Reference |
| Horseweed (Conyza canadensis) | 79 - 90% | 50 - 80% | 77 - 91% | [8] |
| Henbit (Lamium amplexicaule) | 90% | < 8% | < 8% | [8] |
| Purple Deadnettle (Lamium purpureum) | 99% | < 8% | < 8% | [8] |
| Common Ragweed (Ambrosia artemisiifolia) | 93% | Variable | Variable | [8] |
| Cutleaf Evening Primrose (Oenothera laciniata) | 4% | 74 - 85% | 51% | [8] |
| Curly Dock (Rumex crispus) | 5% | 59 - 70% | 59 - 70% | [8] |
Quantitative Efficacy: ED50 and GR50 Values
For a more precise comparison, ED50 (Effective Dose for 50% response) and GR50 (Growth Reduction of 50%) values are invaluable. These metrics quantify the potency of a herbicide against a specific weed species.
| Weed Species | Herbicide | ED50 / GR50 (g ai/ha) | Reference |
| Kochia (Kochia scoparia) | Dicamba | 158 - 746 | [9] |
| Redroot Pigweed (Amaranthus retroflexus) | Mesotrione + Atrazine | GR50 of 10 + 126 | [10] |
Note: Direct comparative ED50/GR50 values for halauxifen-methyl, 2,4-D, and dicamba across a wide range of weeds in a single study are limited. The provided data illustrates the type of quantitative comparison that is crucial for efficacy assessment.
Experimental Protocols for Efficacy Evaluation
To ensure the reliability and reproducibility of herbicide efficacy data, standardized experimental protocols are essential. The following sections outline detailed methodologies for greenhouse and field trials, based on guidelines from the Organisation for Economic Co-operation and Development (OECD) and the European and Mediterranean Plant Protection Organization (EPPO).[4][11][12]
Greenhouse Bioassay Protocol
Greenhouse bioassays are critical for the initial screening of herbicide efficacy under controlled conditions.
Objective: To determine the dose-response of target weed species to different herbicides.
Methodology:
-
Plant Material: Grow target weed species from seed in pots containing a standardized soil mix. Ensure uniform growth to the 2-4 leaf stage.
-
Herbicide Application: Prepare serial dilutions of each herbicide. Apply the herbicides using a cabinet sprayer calibrated to deliver a precise volume and pressure, ensuring uniform coverage.
-
Experimental Design: Employ a completely randomized design with multiple replications (typically 4-6) for each herbicide concentration and an untreated control.
-
Environmental Conditions: Maintain controlled greenhouse conditions (temperature, humidity, and photoperiod) optimal for the growth of the target weed species.
-
Data Collection: At 14 and 21 days after treatment (DAT), visually assess weed control on a scale of 0% (no effect) to 100% (complete kill). Harvest the above-ground biomass and record the fresh and dry weights.
-
Data Analysis: Analyze the data using a log-logistic dose-response model to calculate the ED50 or GR50 values for each herbicide.
Caption: Workflow for a greenhouse herbicide efficacy bioassay.
Field Trial Protocol
Field trials are essential to evaluate herbicide performance under real-world agricultural conditions.
Objective: To assess the efficacy and crop safety of herbicides in a field setting.
Methodology:
-
Site Selection: Choose a field with a natural and uniform infestation of the target weed species.
-
Experimental Design: Use a randomized complete block design with 3-4 replications. Plot sizes should be adequate to minimize edge effects (e.g., 3m x 10m).
-
Treatments: Include the test herbicides at proposed label rates, a standard commercial herbicide for comparison, and an untreated control.
-
Application: Apply the herbicides using a calibrated backpack or tractor-mounted sprayer at the appropriate weed and crop growth stage. Record all application parameters (e.g., weather conditions, spray volume, nozzle type).
-
Data Collection:
-
Weed Control: Visually assess percent weed control at regular intervals (e.g., 14, 28, and 56 DAT).
-
Weed Density and Biomass: At a set time point, count the number of weeds per unit area and harvest the above-ground biomass from a designated quadrat within each plot.
-
Crop Phytotoxicity: Visually assess any crop injury on a scale of 0% (no injury) to 100% (crop death).
-
Yield: At crop maturity, harvest the plots and determine the crop yield.
-
-
Data Analysis: Subject the data to Analysis of Variance (ANOVA) to determine significant differences between treatments.
Caption: Key stages of a field trial for herbicide efficacy evaluation.
Conclusion
Pesticides derived from this compound, exemplified by halauxifen-methyl, represent a significant advancement in synthetic auxin herbicide technology. Halauxifen-methyl demonstrates robust efficacy against a range of problematic broadleaf weeds, including some biotypes resistant to other herbicide modes of action. While its spectrum of control differs from that of older synthetic auxins like 2,4-D and dicamba, it offers a valuable tool for integrated weed management programs. The choice of herbicide will ultimately depend on the specific weed spectrum, crop, and prevailing environmental conditions. The standardized protocols provided in this guide offer a framework for researchers and drug development professionals to conduct rigorous and comparable efficacy studies, fostering the development of next-generation weed control solutions.
References
- 1. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
- 2. oecd.org [oecd.org]
- 3. Halauxifen-methyl (Ref: DE-729) [sitem.herts.ac.uk]
- 4. testinglab.com [testinglab.com]
- 5. Synthesis and biological activity of 6-arylpicolinate herbicides with 3,4-disubstituted aryl tails - American Chemical Society [acs.digitellinc.com]
- 6. Enhanced Herbicide Metabolism and Target-Site Mutations Confer Multiple Resistance to Fomesafen and Nicosulfuron in Amaranthus retroflexus L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abim.ch [abim.ch]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. ncwss.org [ncwss.org]
- 11. EPPO Standards on efficacy evaluation of PPPs [eppo.int]
- 12. pp1.eppo.int [pp1.eppo.int]
assessing the metabolic stability of drugs containing the 3-Chloro-4-fluorobenzoic acid moiety
Beginning Data Collection
I've started gathering data on the metabolic stability of drugs with the 3-Chloro-4-fluorobenzoic acid structure. My initial focus is on common metabolic pathways and how these drugs behave in those pathways. I'm aiming to build a solid foundation of information, starting with comprehensive Google searches, to help inform my analysis.
Analyzing Metabolic Pathways
I'm now diving deeper into the specifics. I'm actively searching for examples of drugs with the this compound structure, seeking their published metabolic profiles. Simultaneously, I'm pinpointing reliable sources for experimental protocols related to metabolic stability assays, focusing on techniques like liver microsomal assays and reaction phenotyping.
Expanding the Research Scope
I'm expanding my data collection. I'm focusing on the metabolic stability of drugs with the this compound moiety. I'll search for metabolic profiles and stability data. I'm also identifying reliable sources for experimental protocols, like liver microsomal and reaction phenotyping assays. I'm structuring the guide, starting with the moiety's role, then its metabolic pitfalls, and experimental approaches. Diagrams using Graphviz will help, and accurate citations are crucial.
A Comparative Structural Analysis: 3-Chloro-4-fluorobenzoic Acid and its Halogenated Congeners
A Technical Guide for Researchers in Drug Discovery and Materials Science
In the landscape of pharmaceutical development and materials science, the nuanced structural variations of small organic molecules can dictate their macroscopic properties and biological activities. Halogenated benzoic acids, a class of compounds frequently employed as building blocks in synthesis, offer a compelling case study in how subtle changes in substitution patterns can profoundly influence molecular architecture and intermolecular interactions. This guide provides a detailed comparative analysis of 3-chloro-4-fluorobenzoic acid against three other halogenated benzoic acids: 4-chlorobenzoic acid, 4-fluorobenzoic acid, and 3,4-dichlorobenzoic acid. Through an examination of their physicochemical, spectroscopic, and crystallographic properties, we aim to provide researchers with a deeper understanding of the structural implications of halogen substitution.
Physicochemical Properties: A First Look at Molecular Diversity
The identity and position of halogen substituents on the benzoic acid scaffold lead to distinct physicochemical properties. A summary of key parameters is presented in Table 1. The melting point, a reflection of the strength of the crystal lattice, varies significantly across the series. 4-Chlorobenzoic acid exhibits the highest melting point, suggesting a highly stable crystal packing arrangement. In contrast, this compound has the lowest melting point of the selected compounds, hinting at differences in its solid-state organization.
| Compound | Molecular Formula | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₇H₄ClFO₂ | 403-16-7 | 174.56 | 133-135[1] |
| 4-Chlorobenzoic acid | C₇H₅ClO₂ | 74-11-3 | 156.57 | 238-241[2] |
| 4-Fluorobenzoic acid | C₇H₅FO₂ | 456-22-4 | 140.11 | 182-184[3] |
| 3,4-Dichlorobenzoic acid | C₇H₄Cl₂O₂ | 51-44-5 | 191.01 | 204-206 |
Spectroscopic Fingerprints: Elucidating Electronic Environments
Spectroscopic techniques provide invaluable insights into the electronic environment of the nuclei within a molecule. Here, we compare the ¹H, ¹³C, and ¹⁹F NMR, as well as the FT-IR spectra of the four benzoic acid derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. The chemical shifts (δ) are highly sensitive to the electron-donating or electron-withdrawing nature of substituents.
The ¹H NMR spectra of these compounds are characterized by signals in the aromatic region and a downfield signal for the carboxylic acid proton. The substitution pattern on the benzene ring dictates the multiplicity and chemical shifts of the aromatic protons.
| Compound | Aromatic Proton Chemical Shifts (δ, ppm) | Carboxylic Acid Proton (δ, ppm) |
| This compound | 8.13 (d, J = 2.0 Hz, 1H), 7.98 (dd, J = 8.4, 2.0 Hz, 1H), 7.75 (d, J = 8.4 Hz, 1H)[4] | ~13 |
| 4-Chlorobenzoic acid | 7.97 (d, J=8.5 Hz, 2H), 7.58 (d, J=8.5 Hz, 2H) | ~13.2 |
| 4-Fluorobenzoic acid | 8.05 (dd, J=8.9, 5.4 Hz, 2H), 7.34 (t, J=8.8 Hz, 2H)[5] | ~13.1[5] |
| 3,4-Dichlorobenzoic acid | 8.13 (d, J = 2.0 Hz, 1H), 7.98 (dd, J = 8.4, 2.0 Hz, 1H), 7.75 (d, J = 8.4 Hz, 1H)[4] | ~13 |
The spectra reflect the expected splitting patterns based on the substitution. For instance, the para-substituted compounds, 4-chlorobenzoic acid and 4-fluorobenzoic acid, exhibit two sets of doublets (or a doublet of doublets and a triplet for the fluoro-derivative due to coupling with ¹⁹F), indicative of their symmetric nature. In contrast, the di-substituted compounds, this compound and 3,4-dichlorobenzoic acid, display more complex splitting patterns consistent with their lower symmetry.
The ¹³C NMR chemical shifts are particularly sensitive to the electronic effects of the halogen substituents. The electronegativity and position of the halogens influence the electron density at each carbon atom of the benzene ring and the carboxylic acid group.
| Compound | Aromatic Carbon Chemical Shifts (δ, ppm) | Carboxylic Carbon (δ, ppm) |
| This compound | 164.8, 136.7, 132.2, 131.4, 131.0, 130.9, 129.3[4] | 164.8[4] |
| 4-Chlorobenzoic acid | 171.7, 143.0, 136.3, 134.9, 133.9 | 171.7 |
| 4-Fluorobenzoic acid | 166.8, 164.1 (d, J=252 Hz), 132.6 (d, J=9 Hz), 127.8, 116.0 (d, J=22 Hz)[6][7] | 166.8[6][7] |
| 3,4-Dichlorobenzoic acid | 164.8, 136.7, 132.2, 131.4, 131.0, 130.9, 129.3[4] | 164.8[4] |
The carbon directly attached to the fluorine atom in 4-fluorobenzoic acid shows a large downfield shift and a significant C-F coupling constant, which is characteristic of organofluorine compounds.
For the fluorine-containing compounds, ¹⁹F NMR provides a direct probe of the fluorine environment.
| Compound | ¹⁹F Chemical Shift (δ, ppm) |
| This compound | -114.14[4] |
| 4-Fluorobenzoic acid | -107.96[4] |
The chemical shift of the fluorine nucleus is influenced by the electronic environment, including the presence of the adjacent chlorine atom in this compound, which results in an upfield shift compared to 4-fluorobenzoic acid.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the vibrational modes of a molecule. The characteristic absorption bands for the carboxylic acid group and the patterns in the fingerprint region are of particular interest.
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound | ~3000 (O-H stretch, broad), ~1700 (C=O stretch), ~1600, ~1480 (C=C aromatic stretch) |
| 4-Chlorobenzoic acid | ~3000 (O-H stretch, broad), ~1680 (C=O stretch), ~1590, ~1490 (C=C aromatic stretch) |
| 4-Fluorobenzoic acid | ~3000 (O-H stretch, broad), ~1685 (C=O stretch), ~1605, ~1510 (C=C aromatic stretch) |
| 3,4-Dichlorobenzoic acid | ~3000 (O-H stretch, broad), ~1700 (C=O stretch), ~1590, ~1470 (C=C aromatic stretch) |
The broad O-H stretching band around 3000 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid dimers present in the solid state. The position of the C=O stretching vibration is sensitive to the electronic effects of the substituents.
Crystal Structure Analysis: The Architecture of Intermolecular Interactions
The solid-state structure of these molecules, as determined by X-ray crystallography, reveals the intricate network of intermolecular interactions that govern their crystal packing. A recurring motif is the formation of centrosymmetric carboxylic acid dimers via strong O-H···O hydrogen bonds.[4]
However, the nature and arrangement of the halogen substituents introduce additional, weaker interactions, such as C-H···O, C-H···F, C-H···Cl, and halogen···halogen interactions, which play a crucial role in defining the overall three-dimensional architecture.
Comparative Crystallographic Data
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| This compound | Monoclinic | P2₁/n | 5.9992(4) | 4.7064(4) | 25.149(2) | 90 | 92.283(4) | 90 |
| 4-Chlorobenzoic acid | Triclinic | P-1 | - | - | - | - | - | - |
| 4-Fluorobenzoic acid | - | - | - | - | - | - | - | - |
| 3,4-Dichlorobenzoic acid | Monoclinic | P1 21/c 1 | 3.7527 | 6.2589 | 30.957 | 90 | 90.871 | 90 |
Note: Complete crystallographic data for all compounds was not uniformly available in the searched public databases. The provided data is based on available information.[6]
The Influence of Halogen Substitution on Crystal Packing
The presence of different halogens at various positions on the benzene ring significantly influences the supramolecular assembly.
-
This compound: The crystal structure is characterized by the typical carboxylic acid dimers, which are further connected by C-H···F contacts, forming undulating sheets.[4] This demonstrates the role of the fluorine atom as a hydrogen bond acceptor, albeit a weak one.
-
4-Chlorobenzoic acid: This molecule is known to form robust hydrogen-bonded dimers. The chlorine atoms participate in weaker Cl···Cl and C-H···Cl interactions, which contribute to the overall packing efficiency and high melting point.
-
4-Fluorobenzoic acid: Similar to its chloro-analogue, it forms hydrogen-bonded dimers. The highly electronegative fluorine atom can participate in C-H···F hydrogen bonds, influencing the arrangement of the dimers in the crystal lattice.
-
3,4-Dichlorobenzoic acid: The presence of two chlorine atoms provides more opportunities for halogen-halogen and C-H···Cl interactions, leading to a complex three-dimensional network. The crystal structure of its acyl chloride derivative has been reported as monoclinic with space group P2₁/c.[4]
Experimental Methodologies
To ensure the reproducibility and validity of the presented data, the following section outlines the standard experimental protocols for the key analytical techniques discussed.
X-ray Crystallography
Objective: To determine the precise three-dimensional arrangement of atoms in a single crystal.
Protocol:
-
Crystal Growth: Grow single crystals of the halogenated benzoic acid of suitable size and quality (typically > 0.1 mm in all dimensions) by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, acetone, or a solvent mixture).
-
Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.
NMR Spectroscopy
Objective: To obtain detailed information about the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the benzoic acid derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H, ¹³C, and (if applicable) ¹⁹F NMR spectra using standard pulse sequences.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts and coupling constants to elucidate the molecular structure.
FT-IR Spectroscopy
Objective: To identify the functional groups and obtain a vibrational fingerprint of the molecule.
Protocol:
-
Sample Preparation (KBr Pellet Method): Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum.
-
Spectral Analysis: Identify the characteristic absorption bands corresponding to the different vibrational modes of the molecule.
Conclusion
This comparative guide highlights the significant impact of halogen substitution on the structural and spectroscopic properties of benzoic acid derivatives. The choice and placement of chlorine and fluorine atoms not only alter the electronic environment within the molecule, as evidenced by NMR and IR spectroscopy, but also direct the supramolecular assembly in the solid state through a delicate interplay of strong hydrogen bonds and weaker halogen-involved interactions. For researchers in drug development, these subtle structural modifications can influence solubility, binding affinity to biological targets, and metabolic stability. In materials science, the control over crystal packing afforded by halogen substitution can be harnessed to engineer materials with desired optical or mechanical properties. A thorough understanding of these structure-property relationships is therefore paramount for the rational design of new functional molecules.
References
- 1. chembk.com [chembk.com]
- 2. 4-Chlorobenzoic acid | 74-11-3 [chemicalbook.com]
- 3. 4-Fluorobenzoic acid | 456-22-4 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,4-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Fluorobenzoic Acid | C7H5FO2 | CID 9973 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-Chloro-4-fluorobenzoic Acid
For Immediate Reference: A Safety-First Approach to Disposal
The proper disposal of 3-Chloro-4-fluorobenzoic acid, a halogenated aromatic carboxylic acid, is not merely a procedural step but a critical component of laboratory safety and environmental stewardship. This guide provides an in-depth, scientifically grounded protocol for researchers, scientists, and drug development professionals. Adherence to these procedures is paramount to mitigate risks and ensure compliance with regulatory standards.
Immediate Safety and Hazard Recognition
Key Hazards:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
-
Harmful if Swallowed: Ingestion may be harmful.
Essential Personal Protective Equipment (PPE)
A non-negotiable first line of defense, the correct PPE minimizes exposure through inhalation, ingestion, or direct contact.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[3]
-
Hand Protection: Chemical-resistant gloves, such as nitrile, are required.[3]
-
Respiratory Protection: A NIOSH-approved N95 (US) or equivalent respirator should be used, especially when handling the powder form, to avoid inhalation of dust.[1][3]
-
Protective Clothing: A lab coat and closed-toe shoes are standard requirements.
Waste Characterization and Segregation: A Critical Step
Proper segregation of chemical waste is fundamental to safe and compliant disposal. This compound falls into the category of halogenated organic waste . This classification is due to the presence of chlorine and fluorine atoms in its molecular structure.
The "Why" Behind Segregation: Halogenated organic compounds require specific disposal methods, often involving high-temperature incineration, to ensure their complete destruction and prevent the formation of toxic byproducts.[4][5] Mixing halogenated waste with non-halogenated waste streams can complicate and increase the cost of disposal for the entire container.
Collection and Storage of this compound Waste
All materials contaminated with this compound, including the pure compound, solutions, and contaminated lab supplies (e.g., weighing paper, gloves, and pipette tips), must be collected as hazardous waste.
Step-by-Step Collection Protocol:
-
Container Selection: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical.
-
Labeling: The label must clearly state "Hazardous Waste" and identify the contents, including "this compound" and its approximate concentration if in solution. The accumulation start date must also be recorded.
-
Secure Storage: Store the waste container in a well-ventilated area, away from incompatible materials.[1] The container must be kept tightly closed when not in use.[1]
Spill Management: A Calm and Methodical Response
In the event of a spill, a swift and organized response is crucial to prevent exposure and environmental contamination.
Spill Cleanup Procedure:
-
Alert and Evacuate: Immediately alert others in the vicinity and evacuate non-essential personnel.
-
Ensure Proper PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as outlined in Section 1.1.
-
Containment: For a solid spill, carefully sweep or vacuum the material, avoiding dust generation.[1] For a liquid spill, use an inert absorbent material like vermiculite or sand to contain the spill.
-
Collection: Place the spilled material and any contaminated absorbent into a designated hazardous waste container.
-
Decontamination: Clean the spill area with soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Ultimate Disposal: The Final Step
The disposal of this compound must be conducted by a licensed hazardous waste disposal company. The primary and most effective method for the destruction of halogenated organic compounds is high-temperature incineration .[4][5]
Why Incineration?
Incineration at high temperatures (typically above 850°C, and often up to 1100°C for halogenated waste) ensures the complete breakdown of the organic molecule into simpler, less harmful compounds like carbon dioxide, water, and hydrogen halides.[4][5][6] The resulting acid gases (hydrochloric acid and hydrofluoric acid) are then neutralized in a scrubber system before being released into the atmosphere.[6]
Summary of Key Information
| Aspect | Guideline | Rationale |
| Hazard Class | Halogenated Organic Waste | Presence of chlorine and fluorine requires specific disposal methods. |
| PPE | Goggles, Nitrile Gloves, Respirator, Lab Coat | Prevents eye/skin contact and inhalation of dust.[1][3] |
| Waste Collection | Labeled, sealed, compatible container | Ensures safe storage and proper identification for disposal. |
| Spill Cleanup | Absorb with inert material, collect as hazardous waste | Minimizes exposure and environmental contamination.[1] |
| Disposal Method | High-temperature incineration | Ensures complete destruction of the hazardous compound.[4][5][6] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Navigating the Safe Handling of 3-Chloro-4-fluorobenzoic Acid: A Guide to Personal Protective Equipment
For the modern researcher, scientist, and drug development professional, the meticulous handling of chemical reagents is paramount. This guide provides an in-depth operational plan for the safe use of 3-Chloro-4-fluorobenzoic acid, focusing on the critical role of Personal Protective Equipment (PPE) in ensuring laboratory safety and procedural integrity.
Understanding the Hazard: Why PPE is Non-Negotiable
This compound is a solid organic compound that presents several potential hazards. It is crucial to recognize that this substance is classified as an irritant and can be harmful if it comes into contact with the skin, is inhaled, or is ingested.[1][2] Exposure can lead to irritation of the eyes, respiratory system, and skin.[1] Therefore, a comprehensive PPE strategy is not merely a recommendation but a mandatory safety protocol to prevent adverse health effects.
Core Principles of Protection: A Multi-Layered Approach
The selection and use of PPE for handling this compound should be guided by a thorough risk assessment of the specific procedures being undertaken. The following sections detail the essential PPE components and the rationale behind their use.
Eye and Face Protection: The First Line of Defense
Given that this compound is a solid, the risk of dust particles becoming airborne and contacting the eyes is a primary concern.
-
Safety Glasses with Side Shields: For low-risk operations, such as handling small quantities in a well-ventilated area, safety glasses with side shields are the minimum requirement.[3]
-
Goggles: When there is a higher potential for dust generation or splashing, such as during weighing or transfer of larger quantities, chemical splash goggles are necessary to provide a complete seal around the eyes.
-
Face Shields: In conjunction with goggles, a face shield should be worn during activities with a significant splash or dust hazard, offering an additional layer of protection for the entire face.
Hand Protection: Preventing Dermal Exposure
Direct skin contact with this compound must be avoided. The choice of gloves is critical and should be based on chemical compatibility and the nature of the task.
-
Material Selection: Nitrile gloves are a common and effective choice for handling many solid chemicals and offer good resistance to a range of substances.[4][5] Always consult the manufacturer's chemical resistance guide for specific breakthrough times.
-
Double Gloving: For procedures with a higher risk of contamination, wearing two pairs of gloves is recommended. This allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin.
-
Proper Technique: Gloves should be inspected for any signs of damage before use.[4] When work is complete, gloves should be removed carefully to avoid contaminating the hands.
Body Protection: Shielding Against Contamination
A laboratory coat is essential to protect personal clothing and underlying skin from contamination.
-
Lab Coats: A standard, long-sleeved lab coat should be worn at all times when handling this compound.
-
Chemical-Resistant Aprons: For tasks involving larger quantities or a higher risk of spills, a chemical-resistant apron worn over the lab coat provides an additional barrier.
Respiratory Protection: Safeguarding Against Inhalation
Inhalation of this compound dust can cause respiratory irritation.[2] The need for respiratory protection depends on the quantity of the chemical being handled and the ventilation conditions of the laboratory.
-
Fume Hood: Whenever possible, all manipulations of this compound that could generate dust should be performed within a certified chemical fume hood.
-
Respirators: If a fume hood is not available or if the procedure has a high potential for generating airborne particles, respiratory protection is required. A NIOSH-approved N95 respirator is the minimum level of protection for solid particulates.[1][6] For higher concentrations or more extensive work, a half-mask or full-face respirator with appropriate particulate filters may be necessary.
Operational Plan: From Preparation to Disposal
A systematic approach to PPE usage is crucial for maintaining a safe working environment.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Step-by-Step Donning and Doffing Procedures
Correctly putting on (donning) and taking off (doffing) PPE is as important as selecting the right equipment to prevent cross-contamination.[7][8][9][10][11]
Donning Sequence:
-
Gown/Lab Coat: Put on a clean lab coat, ensuring it is fully buttoned.
-
Mask or Respirator: If required, don the respirator, ensuring a proper fit and seal check.
-
Goggles/Face Shield: Put on eye and face protection.
-
Gloves: Don gloves, ensuring the cuffs of the gloves go over the sleeves of the lab coat.
Doffing Sequence (to minimize contamination):
-
Gloves: Remove gloves using the glove-in-glove technique.
-
Gown/Lab Coat: Remove the lab coat by turning it inside out as you remove it, avoiding contact with the contaminated exterior.
-
Goggles/Face Shield: Remove by handling the strap or earpieces.
-
Mask or Respirator: Remove without touching the front of the respirator.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.
Disposal Plan: Managing Contaminated Materials
Proper disposal of contaminated PPE and chemical waste is a critical final step in the safe handling process.
-
Solid Waste: All solid waste contaminated with this compound, including used gloves, disposable lab coats, and contaminated weighing paper, should be placed in a clearly labeled hazardous waste container.[12][13][14]
-
Empty Containers: Empty containers of this compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The defaced, empty container can then be disposed of according to institutional guidelines.
-
Spill Cleanup: In the event of a spill, use an inert absorbent material to clean the area. All materials used for cleanup, including absorbent pads and contaminated PPE, must be disposed of as hazardous waste.[14]
| Waste Type | Disposal Container | Labeling Requirements |
| Contaminated Gloves, Wipes | Lined, sealed hazardous waste bin | "Hazardous Waste - Solid" with chemical name |
| Contaminated Lab Coats | Designated hazardous waste bag | "Hazardous Waste - Contaminated PPE" |
| Excess this compound | Original or compatible, sealed container | "Hazardous Waste" with full chemical name |
| Rinsate from container cleaning | Labeled hazardous liquid waste container | "Hazardous Waste - Liquid" with chemical name and solvent |
Emergency Response: Immediate Actions for Exposure
In the event of accidental exposure, immediate and appropriate first aid is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
By adhering to these rigorous PPE protocols and operational plans, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence within the laboratory.
References
- 1. students.umw.edu [students.umw.edu]
- 2. eTool : Respiratory Protection - Respirator Selection - Air-purifying vs. Atmosphere-supplying Respirators - Selection Criteria for Particulate Filters | Occupational Safety and Health Administration [osha.gov]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. esafetysupplies.com [esafetysupplies.com]
- 5. How To Choose The Right chemical resistant Gloves – A Buyer’s Guide - Blog [droppe.com]
- 6. medicalkingfa.com [medicalkingfa.com]
- 7. ibc.utah.edu [ibc.utah.edu]
- 8. hazwoper-osha.com [hazwoper-osha.com]
- 9. Your Guide to Learn How to Don and Doff PPE | Liberty Safety [libertysafety.com]
- 10. Donning and Doffing PPE: Proper Wearing, Removal, and Disposal [cdc.gov]
- 11. aaha.org [aaha.org]
- 12. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. danielshealth.com [danielshealth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
